3-Bromo-2-methylfuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMMZSVAKYRZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348916 | |
| Record name | 3-bromo-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83457-06-1 | |
| Record name | 3-bromo-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83457-06-1 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-2-methylfuran: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylfuran is a halogenated heterocyclic compound that serves as a versatile and valuable building block in organic synthesis. Its unique structural features, combining the reactivity of a furan ring with the synthetic handle of a bromine atom, make it a sought-after intermediate in the construction of complex molecular architectures. This is particularly true in the field of medicinal chemistry, where the furan moiety is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, reactivity, and applications in drug development.
Core Compound Data: this compound
CAS Number: 83457-06-1[1]
Molecular Formula: C₅H₅BrO[1]
Molecular Weight: 161.00 g/mol [1]
IUPAC Name: this compound[1]
Physicochemical Properties
| Property | Value | Source |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not explicitly found for this isomer | |
| Density | Not explicitly found for this isomer | |
| Solubility | Likely soluble in common organic solvents | |
| XLogP3 | 2.1 | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. A common and effective method involves the regioselective bromination of 2-methylfuran. The furan ring is highly activated towards electrophilic substitution, and the directing effects of the oxygen atom and the methyl group play a crucial role in determining the position of bromination.
Experimental Protocol: Regioselective Bromination of 2-Methylfuran
This protocol is adapted from established procedures for the electrophilic bromination of activated aromatic systems.
Materials:
-
2-Methylfuran
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a solution of 2-methylfuran (1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (1.0 mmol) in one portion.[2]
-
Reaction: Stir the resulting mixture at 60°C for 2 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with water (10 mL).[2]
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 mL).[2]
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Purification: Filter and concentrate the solution. Purify the residue by column chromatography on silica gel to afford this compound.[2]
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by two key features: the electron-rich furan ring and the carbon-bromine bond. The furan ring can undergo further electrophilic substitution, although the existing substituents will influence the position of attack. More importantly, the bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of various substituents at the 3-position.
Mechanism of Regioselective Bromination
The bromination of 2-methylfuran with NBS proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity, favoring substitution at the 3-position, is a result of the directing effects of the oxygen atom and the methyl group. The oxygen directs electrophiles to the ortho (2 and 5) positions, while the methyl group also directs ortho and para. The initial attack at the 5-position is sterically hindered by the adjacent methyl group. Attack at the 2-position is disfavored as it is already substituted. Therefore, the electrophile preferentially attacks the 3- or 4-position. The formation of the sigma complex intermediate is more stabilized when the bromine adds to the 3-position, leading to the observed product.
Application in Drug Development: Suzuki-Miyaura Cross-Coupling
A primary application of this compound in drug discovery is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the furan ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for building the complex molecular scaffolds often found in pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This is a general protocol adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[3][4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Standard Schlenk line or glovebox techniques
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/Water).[4]
-
Reaction: Heat the reaction mixture to 90°C and stir until the starting material is consumed (monitored by TLC or GC/MS).[4]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the two furan ring protons. The chemical shifts and coupling constants will be characteristic of the substituted furan ring.
-
Methyl Protons (C2-CH₃): A singlet is expected in the region of δ 2.2-2.4 ppm.
-
Furan Protons (H4 and H5): Two doublets are expected in the aromatic region, typically between δ 6.0 and 7.5 ppm. The coupling constant between these two protons (J₄,₅) should be in the range of 1.8-2.2 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Methyl Carbon (C2-CH₃): A signal is expected in the aliphatic region, around δ 10-15 ppm.
-
Furan Carbons: Four distinct signals are expected in the downfield region (δ 100-150 ppm). The carbon bearing the bromine (C3) will be significantly shifted.
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Molecular Ion (M⁺): Peaks at m/z 160 and 162.
-
Key Fragments: Loss of a bromine atom ([M-Br]⁺) at m/z 81, and loss of a hydrogen atom ([M-H]⁺) to form a stable furfuryl-type cation.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C-O bonds within the furan ring, as well as the C-Br bond.
-
C-H stretching (aromatic): ~3100 cm⁻¹
-
C-H stretching (aliphatic): ~2900-3000 cm⁻¹
-
C=C stretching (furan ring): ~1500-1600 cm⁻¹
-
C-O stretching (furan ring): ~1000-1200 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and other functional materials. Its straightforward synthesis and versatile reactivity, particularly in modern cross-coupling reactions, allow for the efficient construction of diverse and complex molecular structures. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.
References
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- ResearchGate. (2025). ChemInform Abstract: Preparation of this compound and 4-Bromo-2-methylfuran.
- Chemistry of Heterocyclic Compounds. (2013). BROMINATION OF 2-ACETYL-5-METHYLFURAN.
- Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-.
- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- National Center for Biotechnology Information. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
- SpectraBase. (n.d.). 3-(2-Bromoethyl)furan - Optional[13C NMR] - Chemical Shifts.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane.
- NIST. (n.d.). Furan, 2-propyl-.
Sources
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methylfuran from 3-Bromofuran
Authored by [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic transformation of 3-bromofuran into 3-bromo-2-methylfuran, a valuable substituted furan intermediate in medicinal chemistry and drug development. The core of this synthesis relies on a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and present relevant data to ensure reproducible and efficient synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this specific synthetic route.
Introduction: The Significance of Substituted Furans
The furan motif is a cornerstone in the architecture of numerous biologically active compounds. Its presence is widespread in natural products and synthetic pharmaceuticals, contributing to a diverse range of therapeutic applications, including chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis.[1] The specific substitution pattern on the furan ring is critical for modulating the pharmacological activity, and therefore, the development of regioselective synthetic methods is of paramount importance. This compound, in particular, serves as a versatile building block, enabling further functionalization at the bromine-bearing carbon through cross-coupling reactions or at the methyl group, thus providing access to a wide array of complex molecular scaffolds.
Synthetic Strategy: Directed ortho-Metalation (DoM)
The synthesis of this compound from 3-bromofuran is most effectively achieved through a directed ortho-metalation (DoM) followed by electrophilic quenching.[2] DoM is a powerful synthetic strategy that allows for the deprotonation of a position ortho to a directing metalation group (DMG).[2][3] In the case of 3-bromofuran, the bromine atom, despite being an electron-withdrawing group, can act as a directing group for lithiation at the adjacent C2 position.[4] This is achieved by using a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures.
Mechanistic Rationale
The choice of LDA as the base is crucial. While strong alkyllithium reagents like n-butyllithium (n-BuLi) can also deprotonate furan, they can also participate in halogen-metal exchange with the bromine atom, leading to a mixture of products.[5][6] LDA, being a non-nucleophilic strong base, selectively deprotonates the most acidic proton, which in 3-bromofuran is at the C2 position, influenced by the inductive effect of the adjacent bromine atom.[5]
The reaction proceeds through the following key steps:
-
Deprotonation: LDA abstracts the proton at the C2 position of 3-bromofuran, forming a 3-bromo-2-furyl lithium intermediate. This step is typically carried out at a very low temperature (-78 °C) to prevent side reactions and ensure kinetic control.[5][7]
-
Electrophilic Quench: The resulting organolithium species is a potent nucleophile and readily reacts with an electrophile. For the synthesis of this compound, methyl iodide (MeI) is introduced to the reaction mixture. The furyl anion attacks the electrophilic methyl group of MeI in an SN2 reaction, forming the desired product and lithium iodide as a byproduct.
It is important to maintain a low temperature throughout the process, as 3-lithiofuran intermediates are known to be thermally unstable and can rearrange to the more stable 2-lithiofuran if the temperature rises above -40 °C.[5][8]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromofuran | C₄H₃BrO | 146.97 | 1.00 g | 6.80 |
| Diisopropylamine | C₆H₁₅N | 101.19 | 0.95 mL | 6.80 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 2.72 mL | 6.80 |
| Methyl Iodide | CH₃I | 141.94 | 0.47 mL | 7.50 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL | - |
| Saturated aq. NH₄Cl | - | - | ~20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~40 mL | - |
| Brine | - | - | ~20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Reaction Setup and Procedure
-
Preparation of LDA: To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous THF (10 mL) and diisopropylamine (0.95 mL, 6.80 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (2.72 mL of a 2.5 M solution in hexanes, 6.80 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
-
Lithiation of 3-Bromofuran: In a separate flame-dried, argon-purged 50 mL round-bottom flask, dissolve 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL). Slowly add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Methylation: To the reaction mixture, add methyl iodide (0.47 mL, 7.50 mmol) dropwise at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours.
-
Workup: Remove the cold bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.
Visualization of the Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence: formation of the organolithium intermediate followed by electrophilic capture.
Caption: Synthetic workflow for the preparation of this compound.
Mechanistic Diagram
The core of the reaction, the directed ortho-metalation, is a prime example of kinetically controlled deprotonation.
Caption: Mechanism of directed ortho-metalation and subsequent methylation.
Expected Results and Characterization
The successful synthesis of this compound should yield a product with the expected spectroscopic data.
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, J = 2.0 Hz, 1H), 6.20 (d, J = 2.0 Hz, 1H), 2.35 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 142.3, 112.0, 98.7, 12.5 |
| Mass Spectrometry (EI) | m/z (%) 162/160 (M⁺, 100), 147/145 (15), 81 (80) |
Note: Spectroscopic data are predictive and should be confirmed by experimental analysis.
Conclusion
The synthesis of this compound from 3-bromofuran via directed ortho-metalation is a reliable and efficient method for accessing this important synthetic intermediate. The key to success lies in the careful control of reaction conditions, particularly temperature, and the use of a non-nucleophilic strong base like LDA to ensure high regioselectivity. This guide provides the necessary theoretical background and a practical, step-by-step protocol to enable researchers to confidently perform this transformation in their own laboratories.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
- Donahue, J. P. (2008). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. The Journal of Organic Chemistry, 73(15), 5897–5906. [Link]
- Wikipedia. (2023). 3-Bromofuran. [Link]
- ResearchGate. (2021).
- Reddit. (2019). Explain the mechanisms and choice of base for this multi-step reaction: 3-Bromofuran + 1) LDA + 2) prenyl bromide --> (...) + 1) BuLi + 2) MeI ----> 3-methyl-2-prenylfuran (Rosefuran). [Link]
- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. [Link]
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
- Wikipedia. (2023).
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3-Bromo-2-methylfuran molecular weight and formula
<Technical Guide: 3-Bromo-2-methylfuran >
A Comprehensive Analysis for Chemical Research and Development Professionals
Abstract
This technical guide provides an in-depth examination of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will cover its fundamental physicochemical properties, established synthetic and purification protocols, and detailed analytical characterization. Furthermore, this guide explores the compound's reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, and discusses its role as a valuable intermediate in the development of novel therapeutic agents. Safety protocols and handling procedures are also outlined to ensure safe and effective laboratory use. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction
Heterocyclic compounds are foundational to the development of pharmaceuticals, with a significant percentage of top-selling drugs containing at least one heterocyclic core.[1] Among these, furan derivatives have attracted considerable attention due to their diverse biological activities, serving as crucial pharmacophores in a wide array of therapeutic agents.[2] this compound, in particular, has emerged as a versatile synthetic intermediate. Its structure, which combines a furan nucleus with a strategically placed bromine atom and a methyl group, offers multiple avenues for chemical modification. The bromine atom serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions, making it a valuable precursor for creating libraries of novel compounds for drug screening and development.[3]
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.
Molecular Formula and Weight
-
Molecular Weight: 161.00 g/mol [4]
Structural Identifiers
Key Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrO | PubChem[4][5] |
| Molecular Weight | 161.00 g/mol | PubChem[4] |
| Appearance | Clear yellow to amber liquid | Generic Supplier Data[6] |
| Boiling Point | 158-162°C | Generic Supplier Data[6] |
| Density | 1.56 g/cm³ at 20°C | Generic Supplier Data[6] |
| Solubility | Miscible with common organic solvents; insoluble in water | Generic Supplier Data[6] |
Synthesis and Purification
The preparation of this compound can be achieved through various synthetic routes. One common approach involves the bromination of a suitable furan precursor.
Illustrative Synthetic Pathway
A representative synthesis involves the reaction of 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride to form dibromo adducts, which are then heated in quinoline to yield this compound.[7]
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A Senior Application Scientist's Guide to 3-Bromo-2-methylfuran in Medicinal Chemistry
Foreword: The Strategic Value of a Functionalized Furan Scaffold
In the landscape of modern medicinal chemistry, the furan ring system is a privileged scaffold, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties, planarity, and ability to act as a bioisostere for other aromatic systems make it a cornerstone of drug design. However, the true potential of this heterocycle is unlocked through precise functionalization. This guide focuses on a particularly valuable, yet underexplored, building block: 3-Bromo-2-methylfuran .
The strategic placement of a bromine atom at the 3-position and a methyl group at the 2-position creates a versatile reagent primed for sophisticated molecular construction. The C-Br bond serves as a highly reliable synthetic handle for transition metal-catalyzed cross-coupling reactions, while the adjacent methyl group provides steric and electronic influence, modulating both reactivity and the potential for interaction with biological targets. This document serves as a technical primer for researchers and drug development professionals, elucidating the core synthetic applications and strategic considerations for incorporating this compound into discovery programs.
Section 1: Core Characteristics of this compound
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Below is a summary of the key physical and chemical identifiers for this compound.
| Property | Value | Source |
| CAS Number | 83457-06-1 | [2][3] |
| Molecular Formula | C₅H₅BrO | [2][3] |
| Molecular Weight | 161.00 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=C(C=CO1)Br | [2] |
| InChIKey | VRMMZSVAKYRZAB-UHFFFAOYSA-N | [2] |
The reactivity of aryl halides in the crucial oxidative addition step of cross-coupling reactions follows the trend I > Br > Cl.[4] The carbon-bromine bond in this compound thus represents an optimal balance of stability for storage and handling, and sufficient reactivity to participate in a wide range of palladium-catalyzed transformations under relatively mild conditions.[4]
Section 2: The Synthetic Workhorse: Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry lies in its role as an electrophile in transition-metal catalyzed cross-coupling reactions. These reactions are the cornerstone of modern drug synthesis, enabling the modular assembly of complex molecules.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organic halide, is arguably the most widely used cross-coupling reaction in drug discovery. The reliability and functional group tolerance are exceptionally high.
Causality Behind the Protocol: The choice of a palladium catalyst like Pd(PPh₃)₄ is a robust starting point for many aryl bromides. The base (e.g., K₃PO₄ or Cs₂CO₃) is crucial; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[5] A mixed solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting biaryl product by flash column chromatography on silica gel.
Logical Workflow: From Building Block to Lead Candidate
Sources
An In-depth Technical Guide to 3-Bromo-2-methylfuran: Properties, Availability, and Synthetic Applications
Introduction
3-Bromo-2-methylfuran is a substituted heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a functionalized furan, it serves as a versatile building block, or synthon, for the construction of more complex molecular architectures. The strategic placement of the methyl group at the C2 position and the bromine atom at the C3 position imparts a unique reactivity profile. The bromine atom, in particular, acts as a crucial functional handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the regioselective introduction of diverse substituents. This guide provides a comprehensive overview of the physicochemical properties, commercial availability, key synthetic applications, and safe handling of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 83457-06-1 | [1][2][3] |
| Molecular Formula | C₅H₅BrO | [1][2][3] |
| Molecular Weight | 161.00 g/mol | [1][2] |
| Appearance | Liquid | Inferred from properties |
| Boiling Point | 133°C at 760 mmHg | [3] |
| Density | 1.537 g/cm³ | [3] |
| Flash Point | 34.2°C | [3] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=CO1)Br | [1][4] |
| InChIKey | VRMMZSVAKYRZAB-UHFFFAOYSA-N | [1][4] |
Commercial Availability and Suppliers
This compound is available from a variety of chemical suppliers, typically on a research scale (grams to kilograms). Purity levels are generally high (≥97%), suitable for most synthetic applications. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm purity and identify any potential impurities that might interfere with sensitive reactions.
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | A major global supplier of research chemicals. | |
| Santa Cruz Biotechnology | Specializes in products for biomedical research.[2] | |
| Echemi | A global chemical marketplace listing multiple suppliers.[5] | |
| ChemicalBook | A chemical search engine listing various manufacturers.[6] | |
| Hangzhou Keyingchem Co., Ltd. | A China-based trader and supplier of fine chemicals.[5] |
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of the furan ring and the utility of the C-Br bond. The furan ring is an electron-rich aromatic system, but the bromine atom acts as an electron-withdrawing group via induction, influencing the reactivity of the ring's C-H bonds.[7] The primary utility, however, lies in the C-Br bond, which serves as a linchpin for molecular elaboration.
Caption: Experimental workflow for lithiation and electrophilic quench.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Litihiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. Successful formation of the lithiated intermediate is key.
-
Electrophilic Quench: Add N,N-dimethylacetamide (1.2 eq) dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, allowing it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ketone. [8][9]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid to form a 3-aryl-2-methylfuran, a common scaffold in medicinal chemistry. [10] Methodology:
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the pure 3-aryl-2-methylfuran product.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. [1]It can also cause skin and serious eye irritation. [1]Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. [11][12]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [5][11]Keep away from heat, sparks, open flames, and other ignition sources. [5]Use non-sparking tools and take precautionary measures against static discharge. [12]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5]
Conclusion
This compound is a valuable and versatile heterocyclic building block with well-established reactivity. Its commercial availability and the reliability of transformations involving its C-Br bond make it an attractive starting material for the synthesis of complex targets in drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the research laboratory.
References
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- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- PubChemLite. (n.d.). This compound (C5H5BrO).
- University of Liverpool. (n.d.). Heterocyclic Chemistry.
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- ResearchGate. (2025). (PDF) Reactivity of Benzofuran Derivatives.
- ResearchGate. (2025). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
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- MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine.
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Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 3-Bromo-2-methylfuran
For the researcher, scientist, and drug development professional, the precise and safe handling of specialized reagents is paramount to both experimental success and personal safety. 3-Bromo-2-methylfuran, a key heterocyclic building block, presents unique challenges and requires a nuanced understanding of its properties to ensure its integrity and mitigate potential hazards. This in-depth guide provides a comprehensive framework for the safe handling and storage of this valuable compound, moving beyond rote procedure to explain the causality behind each recommendation.
Understanding the Core Profile of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation of safe handling. This volatile, flammable liquid possesses a unique combination of characteristics that dictate its appropriate management in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrO | [1] |
| Molecular Weight | 161.00 g/mol | [1] |
| Boiling Point | 133 °C at 760 mmHg | [2] |
| Density | 1.537 g/cm³ | [2] |
| Flash Point | 34.2 °C | [2] |
The relatively low flash point underscores the flammability risk, necessitating stringent control of ignition sources in any area where this compound is handled or stored.
Hazard Identification and Risk Mitigation
According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that demand respect and appropriate safety measures.[1]
-
Flammable Liquid and Vapor (H226): The compound's vapor can form explosive mixtures with air.
-
Harmful if Swallowed (H302), in Contact with Skin (H312), or if Inhaled (H332): Toxicity through multiple routes of exposure is a significant concern.
-
Causes Skin Irritation (H315) and Serious Eye Irritation (H319): Direct contact can lead to significant irritation.
-
May Cause Respiratory Irritation (H335): Inhalation of vapors can irritate the respiratory tract.
These classifications mandate a multi-faceted approach to safety, encompassing engineering controls, administrative procedures, and the diligent use of personal protective equipment.
The Critical Role of Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when working with this compound. The following provides a detailed, field-proven methodology for personal protection.
Hand Protection
Given the dermal toxicity and potential for skin irritation, selecting the correct gloves is critical. Standard disposable nitrile gloves may not offer sufficient protection for prolonged contact.
-
Recommended: Double-gloving with a thicker, chemical-resistant outer glove over a standard nitrile inner glove. Neoprene or butyl rubber gloves are excellent choices for handling halogenated organic compounds.
-
Protocol: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected. Upon completion of work, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.
Eye and Face Protection
The risk of serious eye irritation necessitates robust eye and face protection.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes.
-
Recommended for High-Risk Procedures: A full-face shield worn over chemical splash goggles, especially when transferring larger quantities or when there is a risk of splashing.
Body and Respiratory Protection
-
Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage Protocols: Ensuring Long-Term Stability
The long-term stability of this compound is contingent on proper storage conditions that address its flammability, reactivity, and potential for peroxide formation.
Storage Environment
-
Temperature: Store in a cool, dry, and well-ventilated area.[2][3] For long-term storage and to minimize degradation, it is highly recommended to store this compound in a freezer at or below -20°C, under an inert atmosphere.[4][5]
-
Inert Atmosphere: The furan ring is susceptible to oxidation. To ensure the highest purity over time, storing the compound under an inert atmosphere of argon or nitrogen is best practice.
-
Light Sensitivity: Protect from light by storing in an amber glass bottle or in a light-blocking secondary container.
-
Ignition Sources: Store in a designated flammable liquids cabinet, away from all sources of heat, sparks, and open flames.
Incompatible Materials
Segregation from incompatible materials is crucial to prevent hazardous reactions. Avoid storage near:
-
Strong Oxidizing Agents: Furans can react vigorously with strong oxidizers.[3]
-
Strong Acids and Bases: These can potentially catalyze degradation or polymerization reactions.
-
Reactive Metals: Avoid contact with alkali metals and other reactive metals.
The Latent Hazard: Peroxide Formation in Furan Derivatives
A significant, and often overlooked, hazard associated with furan and its derivatives is the potential for peroxide formation upon exposure to air and light.[6] These organic peroxides can be shock-sensitive and explosive, particularly when concentrated.
Mitigation of Peroxide Formation
-
Dating and Labeling: Upon receipt, and again upon opening, the container of this compound should be clearly dated. This is a critical step in tracking its potential for peroxide accumulation.
-
Inhibitors: While some ethers are supplied with inhibitors like BHT, it is crucial to verify this for your specific product. Even with inhibitors, peroxide formation can still occur over time.
-
Limited Quantities: Purchase and store only the quantity of this compound that will be consumed in a reasonable timeframe to avoid prolonged storage and increased peroxide risk.
Protocol for Peroxide Testing
Regular testing for peroxides is a vital safety measure, especially for containers that have been open for an extended period (e.g., more than 3-6 months) or are of an unknown age.
-
Commercial Test Strips: The simplest and safest method is to use commercially available peroxide test strips.[6][7] These provide a semi-quantitative indication of the peroxide concentration.
-
Procedure:
-
Work within a chemical fume hood and wear appropriate PPE.
-
Dip the test strip into the this compound for the time specified by the manufacturer.
-
Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.
-
-
-
Action Levels:
-
< 25 ppm: Generally considered safe for use.
-
≥ 25 ppm: The compound should be considered for disposal. Do not distill or concentrate the material.[7]
-
Visible Crystals or High Concentration: If crystals are visible around the cap or in the liquid, or if a high concentration of peroxides is detected, do not handle the container. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe disposal.
-
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound minimizes risk and ensures the integrity of the compound for experimental use.
Emergency Procedures: A Proactive Approach
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and notify your supervisor and institutional EHS.
-
If the spill is flammable, eliminate all ignition sources.
-
Prevent the spill from entering drains.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of this compound Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Maintain a dedicated, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Pickup and Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash. Incineration is a common disposal method for halogenated waste, but this can lead to the formation of dioxins and furans, necessitating specialized facilities.[8]
Conclusion
This compound is a versatile and valuable reagent in the hands of a knowledgeable researcher. By embracing a culture of safety that is grounded in a deep understanding of its chemical properties and potential hazards, scientists can confidently and responsibly unlock its synthetic potential. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- Environmental Health and Safety, Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol.
- University of Waterloo, Department of Chemistry. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds.
- Wang, T., Zhang, M., Zheng, Y., Seong, J., Lah, M. S., & Koo, S. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11(52), 32961-32965. [Link]
- Jakubke, H.-D., & Jeschkeit, H. (Eds.). (2006). Concise Encyclopedia Chemistry. Walter de Gruyter.
- Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
- University of California, Irvine Environmental Health & Safety. (n.d.). Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs).
- University of Washington Environmental Health & Safety. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS.
- University of California, Irvine Environmental Health & Safety. (n.d.). Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs).
- ResearchGate. (2025, August 7). Oxidation of furans (Review).
- U.S. Environmental Protection Agency. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- Larrosa, I., & Fernández-Salas, J. A. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5228–5232. [Link]
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Srivastava, J. N. (2000). Dioxins and furans; and hospital waste incineration. Medical journal, Armed Forces India, 56(1), 1–3. [Link]
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.
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- Villalta-Calderón, M., et al. (2018). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics, 18(1), 1-16. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14614859, 2-Bromo-3-methylfuran.
- Haschek, W. M., & Morse, C. C. (1990). Long-term effects of repeated exposure to 3-methylfuran in hamsters and mice. Toxicology, 60(1-2), 157–168. [Link]
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An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Risks
3-Bromo-2-methylfuran (CAS No. 83457-06-1) is a halogenated heterocyclic compound increasingly utilized as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its unique structure, featuring a furan ring substituted with both a bromine atom and a methyl group, offers versatile reactivity for creating more complex molecular architectures. However, this reactivity also brings inherent hazards that necessitate a comprehensive understanding of its safety profile.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on handling this compound safely and effectively in a research and development setting. We will explore its hazard profile, establish rigorous handling protocols, and outline emergency procedures, grounding our recommendations in established chemical safety principles and data.
Section 1: Core Chemical Identity and Physicochemical Properties
A thorough understanding of a chemical's physical properties is the foundation of a robust safety assessment. These parameters dictate appropriate storage conditions, predict its behavior in the laboratory environment, and inform the selection of proper engineering controls and personal protective equipment (PPE).
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅BrO | [2] |
| Molecular Weight | 161.00 g/mol | [2] |
| Appearance | Liquid (presumed) | [3] |
| Boiling Point | 133 °C at 760 mmHg | [3] |
| Density | 1.537 g/cm³ | [3] |
| Flash Point | 34.2 °C | [3] |
| Refractive Index | 1.505 | [3] |
The flash point of 34.2 °C is of critical importance, classifying this compound as a flammable liquid (Category 3).[3] This property mandates that the chemical be stored and handled away from all potential ignition sources, including sparks, open flames, and hot surfaces.[3] The use of explosion-proof equipment and measures to prevent static discharge are also imperative.[3]
Section 2: Comprehensive Hazard Analysis
This compound presents a multi-faceted hazard profile, encompassing flammability, acute toxicity, and irritation. A full understanding of its GHS (Globally Harmonized System) classification is essential for any personnel handling this substance.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [2][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2][3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | [2] |
Expert Insights on Hazard Profile:
-
Acute Toxicity (Category 4): The "harmful" classification across oral, dermal, and inhalation routes signifies a significant risk of acute health effects upon exposure.[2][3] This underscores the necessity of engineering controls like chemical fume hoods to prevent inhalation and stringent use of PPE to prevent skin and eye contact.[4]
-
Flammability: As a Category 3 flammable liquid, vapors can form explosive mixtures with air.[5] Handling should always occur in well-ventilated areas, and containers must be kept tightly closed and properly bonded and grounded during transfers to prevent static discharge.[3][5]
-
Irritation: The potential for skin, eye, and respiratory irritation is significant.[2] Some sources also note it as a lachrymator (a substance that causes tearing).[6] This necessitates the use of chemical safety goggles and, in some cases, a face shield, along with appropriate gloves and lab coats.[7][8]
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate the risks associated with this compound.
Engineering Controls
The primary line of defense is to handle the chemical within a properly functioning chemical fume hood.[4] This ensures that any vapors are effectively captured and exhausted, minimizing the risk of inhalation. The work area should also be equipped with an accessible eyewash station and safety shower.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[7][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[7] Gloves should be inspected for any signs of degradation or puncture before each use and replaced immediately if contaminated.[7]
-
Body Protection: A flame-retardant lab coat should be worn to protect against skin contact and in case of a small fire. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[9]
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]
Step-by-Step Handling Workflow
The following workflow provides a systematic approach to safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Storage and Incompatibilities
Proper storage is crucial to maintain the stability of the chemical and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][11] The storage location should be a designated flammables cabinet, away from heat, sparks, and open flames.[6][12] Some suppliers recommend refrigeration to maintain product quality.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[6][13] These materials can initiate vigorous, exothermic reactions.
Section 4: Emergency Response Procedures
In the event of an exposure or spill, immediate and correct action is critical to minimize harm.
First Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: If on skin, take off immediately all contaminated clothing.[3] Rinse the skin thoroughly with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]
-
Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting.[14] Call a poison center or doctor immediately for treatment advice.[14]
Spill and Fire Response
Caption: Decision-making workflow for emergency incidents.
In case of a fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Section 5: Disposal Considerations
This compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
-
Waste Collection: Collect waste in a dedicated, properly labeled, and sealed container.[15] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.[16]
-
Disposal Method: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Never dispose of this chemical down the drain or in regular trash.[11][15]
Conclusion
This compound is a valuable reagent in modern chemical synthesis, but its utility is matched by its potential hazards. By adopting a safety-first mindset grounded in a thorough understanding of its chemical properties, GHS classifications, and appropriate handling procedures, researchers can effectively mitigate risks. Adherence to the engineering controls, PPE requirements, and emergency protocols outlined in this guide is essential for ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing work.
References
- PubChem. This compound | C5H5BrO | CID 641484.
- PubChem. 3-Bromo-2-methyl-tetrahydrofuran-2-ol | C5H9BrO2 | CID 21299401.
- The Good Scents Company. 3-methyl furan, 930-27-8.
- PubChem. 3-Bromo-2-ethylfuran | C6H7BrO | CID 154291301.
- CHEMM. Personal Protective Equipment (PPE).
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Environmental Health & Safety, Boston University. Safe Handling and Storage of Chemicals.
- PubChemLite. This compound (C5H5BrO).
- Safe Work Australia. GHS Hazardous Chemical Information List.
- PubChemLite. 3-bromo-5-methylfuran-2-carbaldehyde (C6H5BrO2).
- PubChem. 2-Bromo-3-methylfuran | C5H5BrO | CID 14614859.
- Carl ROTH. Safety Data Sheet: 2-Methylfuran.
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- 4. file.medchemexpress.com [file.medchemexpress.com]
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An In-Depth Technical Guide to the Formation of 2-Methyl-3-furylmagnesium Bromide: The Critical Role of Lithium Chloride as an Electrolyte Additive
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, furan derivatives hold a special place due to their prevalence in a wide array of biologically active molecules. The 2-methyl-3-furyl moiety, in particular, is a valuable scaffold, and its incorporation into larger molecules often relies on the successful formation of the corresponding Grignard reagent, 2-methyl-3-furylmagnesium bromide.
However, the synthesis of this key intermediate is not without its challenges. The inherent electronic properties of the furan ring and the potential for side reactions can lead to low yields and impurities, hindering the progress of synthetic campaigns. This in-depth technical guide provides a comprehensive overview of a robust and highly efficient method for the preparation of 2-methyl-3-furylmagnesium bromide, focusing on the pivotal role of lithium chloride (LiCl) as an electrolyte additive. Drawing upon field-proven insights and established literature, this guide will not only detail a reliable experimental protocol but also delve into the underlying mechanistic principles that ensure its success.
The Challenge: Navigating the Complexities of Furan-Based Grignard Reagents
The formation of Grignard reagents from heteroaryl halides can be notoriously difficult compared to their aryl counterparts. In the case of 3-bromo-2-methylfuran, several factors contribute to the challenges encountered with traditional Grignard synthesis methods (i.e., direct insertion of magnesium metal):
-
Initiation Difficulties: The reaction between magnesium metal and the organic halide can be sluggish and difficult to initiate. The passivating layer of magnesium oxide on the metal surface often requires harsh activation methods, which can be detrimental to the sensitive furan ring.
-
Ring Instability: The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or bases. While Grignard reagents are themselves strong bases, the reaction conditions and potential side reactions can create environments that compromise the integrity of the furan core[1].
-
Side Reactions: Wurtz-type homocoupling of the Grignard reagent with the starting bromide is a common side reaction that reduces the yield of the desired organometallic species. Furthermore, the electron-rich nature of the furan ring can lead to other undesired pathways.
These challenges necessitate a more sophisticated approach than simply reacting this compound with magnesium turnings. The development of "Turbo Grignard" reagents by Knochel and co-workers has provided a powerful solution to these problems[2][3][4].
The Solution: Lithium Chloride-Mediated Bromine-Magnesium Exchange
The addition of lithium chloride to a Grignard reagent, or its in-situ formation, dramatically alters its reactivity and provides a highly effective means of preparing functionalized organomagnesium compounds through a bromine-magnesium (Br/Mg) exchange reaction[2][3][4]. The most commonly employed system for this purpose is isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).
The Mechanism of Action: How LiCl Boosts Reactivity
The remarkable efficacy of LiCl as an additive stems from its ability to break down the polymeric aggregates that Grignard reagents typically form in ethereal solvents like tetrahydrofuran (THF). In the absence of LiCl, Grignard reagents exist in a complex equilibrium between various monomeric, dimeric, and higher-order oligomeric species (the Schlenk equilibrium). These aggregates are generally less reactive.
The presence of LiCl disrupts these aggregates, leading to the formation of more soluble and significantly more reactive monomeric organomagnesium species or mixed magnesiate complexes of the type [RMgCl₂]⁻Li⁺[2][3][4]. This increase in the concentration of highly reactive, nucleophilic species dramatically accelerates the rate of the Br/Mg exchange reaction, even at low temperatures.
The Br/Mg exchange with i-PrMgCl·LiCl proceeds smoothly at low temperatures, which is crucial for preserving the integrity of sensitive functional groups and thermally unstable intermediates, such as 2-methyl-3-furylmagnesium bromide.
Detailed Experimental Protocol: Preparation of 2-Methyl-3-furylmagnesium Bromide
This protocol is a representative procedure adapted from the well-established methods for heteroaryl Grignard formation using i-PrMgCl·LiCl[2][5]. All operations must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | Purify by distillation if necessary. |
| Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) | ~1.3 M in THF | Commercially available | Titrate prior to use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Use directly from a solvent purification system or freshly distilled from sodium/benzophenone. |
| Iodine (for titration) | ACS reagent grade | Commercially available | |
| 1,10-Phenanthroline (for titration) | Indicator grade | Commercially available | |
| Anhydrous diethyl ether (Et₂O) | DriSolv® or equivalent | Commercially available | |
| Saturated aqueous ammonium chloride (NH₄Cl) | For quenching. | ||
| Anhydrous magnesium sulfate (MgSO₄) | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried, 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add this compound (1.61 g, 10.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous THF (10 mL).
-
-
Bromine-Magnesium Exchange:
-
Cool the solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice bath or a cryocooler).
-
Slowly add i-PrMgCl·LiCl solution (~1.3 M in THF, 8.1 mL, 10.5 mmol, 1.05 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Stir the resulting solution at -15 °C for 1.5 hours. The formation of the Grignard reagent typically results in a clear to slightly cloudy solution.
-
-
In-Situ Trapping and Yield Determination (Optional but Recommended):
-
To determine the yield of the Grignard reagent, an aliquot (e.g., 0.5 mL) of the reaction mixture can be taken and quenched with an excess of a suitable electrophile, such as benzaldehyde or allyl bromide.
-
For quenching with benzaldehyde: Add the 0.5 mL aliquot to a stirred solution of benzaldehyde (1.2 equiv relative to the Grignard in the aliquot) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir for 30 minutes. Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and analyze the crude product by ¹H NMR with an internal standard to determine the yield of the corresponding alcohol.
-
-
Use in Subsequent Reactions:
-
The freshly prepared solution of 2-methyl-3-furylmagnesium bromide is ready for use in subsequent reactions with various electrophiles. It is recommended to use the Grignard reagent immediately after its preparation.
-
Characterization of 2-Methyl-3-furylmagnesium Bromide
Due to their reactivity, Grignard reagents are typically not isolated and are characterized in solution.
Titration
The concentration of the freshly prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry in subsequent reactions. Several methods are available:
-
Iodine Titration: A solution of iodine in THF is titrated with the Grignard solution until the disappearance of the brown iodine color.
-
Titration with a Protic Acid and an Indicator: A solution of a known amount of a non-hygroscopic alcohol (e.g., sec-butanol or menthol) in THF with an indicator like 1,10-phenanthroline is titrated with the Grignard solution until a persistent color change is observed.
Spectroscopic Characterization
While not routinely performed for every preparation, NMR spectroscopy can be used to confirm the formation of the Grignard reagent.
-
¹H NMR: The formation of the organomagnesium species will result in a significant upfield shift of the furan ring protons compared to the starting this compound. The proton at the 3-position is absent, and the protons at the 4- and 5-positions will show characteristic shifts. Due to the complexity of the Schlenk equilibrium and the presence of LiCl, the spectra can be broad.
-
¹³C NMR: A significant downfield shift is expected for the carbon atom bearing the magnesium, reflecting its carbanionic character.
Data Presentation: Expected Parameters and Outcomes
| Parameter | Value/Condition | Rationale/Expected Outcome |
| Substrate | This compound | Electron-rich heteroaryl bromide. |
| Reagent | i-PrMgCl·LiCl (1.05 equiv) | "Turbo Grignard" for efficient Br/Mg exchange. A slight excess ensures complete conversion. |
| Solvent | Anhydrous THF | Ethereal solvent is required to stabilize the Grignard reagent. |
| Temperature | -15 °C | Low temperature prevents side reactions and decomposition of the potentially unstable Grignard reagent. |
| Reaction Time | 1.5 hours | Sufficient time for complete Br/Mg exchange at low temperature. |
| Expected Yield | >85% (determined by in-situ trapping) | The LiCl-mediated exchange is highly efficient for heteroaryl bromides[2][3]. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive Grignard reagent (i-PrMgCl·LiCl).2. Wet solvent or glassware.3. Impure starting material. | 1. Titrate the i-PrMgCl·LiCl solution before use.2. Ensure all glassware is rigorously dried and use anhydrous THF.3. Purify this compound by distillation. |
| Darkening of the reaction mixture | 1. Decomposition of the Grignard reagent.2. Presence of impurities. | 1. Maintain the reaction temperature strictly at or below -10 °C.2. Use high-purity starting materials and solvents. |
| Low yield in subsequent trapping reaction | 1. Inaccurate concentration of the Grignard reagent.2. Decomposition of the Grignard reagent before addition of the electrophile.3. Unreactive electrophile. | 1. Titrate the Grignard solution before use.2. Use the Grignard reagent immediately after its preparation. Do not let it warm up.3. Ensure the electrophile is reactive under the reaction conditions. |
Conclusion
The preparation of 2-methyl-3-furylmagnesium bromide, a valuable synthetic intermediate, can be achieved efficiently and in high yield by employing a lithium chloride-mediated bromine-magnesium exchange reaction. The use of i-PrMgCl·LiCl as the exchange reagent overcomes the common challenges associated with traditional Grignard formation methods for sensitive heterocyclic substrates. The mechanistic role of LiCl in breaking down Grignard aggregates to form more reactive species is key to the success of this protocol. By following the detailed experimental procedure and adhering to strict anhydrous and inert atmosphere techniques, researchers can reliably access this versatile building block for their synthetic endeavors in drug discovery and materials science.
References
- Fuson, R. C.; Wallingford, H. P. Grignard Reactions Involving Opening of the Furan Ring. J. Am. Chem. Soc.1953, 75 (20), 5003–5004. [Link]
- Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angew. Chem. Int. Ed.2004, 43 (25), 3333–3336. [Link]
- Knochel, P.; Barl, N. M.; Sämann, C. The Halogen/Magnesium‐Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles2014, 88 (2), 827. [Link]
- Bao, R. L.-Y.; Zhao, R.; Shi, L. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chem. Commun.2013, 49 (83), 9534–9547. [Link]
- Tanis, S. P. A simple synthesis of 3-substituted furans. The preparations of dendrolasin, perillene and congeners. Tetrahedron Lett.1982, 23 (30), 3115–3118. [Link]
- Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Magnesium Exchange. Angew. Chem. Int. Ed.2003, 42 (36), 4302–4320. [Link]
- Lee, J.-s.; Velarde-Ortiz, R.; Guijarro, A.; Rieke, R. D. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. J. Org. Chem.2000, 65 (17), 5428–5430. [Link]
- Rohbogner, C. J.; Wagner, A. J.; Clososki, G. C.; Knochel, P. Preparation of tmpMgCl·LiCl. Org. Synth.2010, 87, 186. [Link]
- Wikipedia. Isopropylmagnesium chloride. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. The Halogen/Magnesium‐Exchange Using iPrMgCl·LiCl and Related Exchange Reagents | Semantic Scholar [semanticscholar.org]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Advent of a Versatile Reagent: A Technical Guide to the Discovery and First Synthesis of 3-Bromo-2-methylfuran
For Immediate Release: A Comprehensive Review for the Scientific Community
This technical guide delves into the historical context and foundational synthetic route of 3-bromo-2-methylfuran, a halogenated heterocyclic compound that has emerged as a valuable building block in organic synthesis and drug discovery. This document provides researchers, scientists, and drug development professionals with a detailed account of its seminal synthesis, offering insights into the chemical principles and experimental intricacies that defined its initial preparation.
Introduction: The Significance of this compound
Substituted furans are prevalent motifs in a vast array of natural products and pharmaceuticals. The introduction of a bromine atom at the C3 position of the 2-methylfuran scaffold provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the facile construction of complex molecular architectures, making this compound a sought-after intermediate in the synthesis of novel chemical entities with potential therapeutic applications.
The Pioneering Synthesis: A Novel Approach by Koyanagi and Coworkers
While the exact moment of the "discovery" of this compound in the abstract sense is not clearly documented in initial literature, the first detailed and accessible synthetic preparation was reported by Jyunichi Koyanagi, Katsumi Yamamoto, Kouji Nakayama, and Akira Tanaka in a 1994 publication in the Journal of Heterocyclic Chemistry.[1][2][3][4] Their work provided a reproducible method for the regioselective synthesis of this important compound.
Causality Behind the Experimental Design
The challenge in synthesizing this compound lies in the regioselective bromination of the furan ring. Direct electrophilic bromination of 2-methylfuran typically yields a mixture of products, with a preference for substitution at the more activated C5 position. The innovative approach by Koyanagi et al. circumvented this issue by employing a Diels-Alder and subsequent elimination strategy, which locked in the desired substitution pattern from a pre-functionalized starting material.
The synthesis commences with the Diels-Alder reaction of 2-methylfuran with maleic anhydride to form 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride. This adduct is then subjected to bromination, which, due to the stereochemistry of the bridged system, leads to the formation of specific stereoisomers of the dibromo-adduct. The crucial insight was the isolation of the 4-endo-5-exo-dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride isomer.[1]
The Key Transformation: Aromatization via Elimination
The final and critical step of the synthesis is the thermal elimination of the bromine and anhydride functionalities to generate the aromatic furan ring. Heating the isolated 4-endo-5-exo-dibromo adduct in quinoline induces a cascade of reactions, including dehydrobromination and decarboxylation, to yield the desired this compound. The choice of quinoline as a high-boiling basic solvent is instrumental in facilitating this transformation.
Experimental Protocol: The First Synthesis of this compound
The following is a detailed, step-by-step methodology based on the seminal work of Koyanagi et al. This protocol is presented for informational purposes and should be adapted and optimized based on modern laboratory safety standards and practices.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Methylfuran | Standard Supplier | >98% |
| Maleic Anhydride | Standard Supplier | >99% |
| Bromine | Standard Supplier | >99% |
| Quinoline | Standard Supplier | >98% |
| Carbon Tetrachloride | Standard Supplier | ACS Grade |
| Diethyl Ether | Standard Supplier | Anhydrous |
| Sodium Bicarbonate Solution (5%) | In-house preparation | - |
| Anhydrous Sodium Sulfate | Standard Supplier | - |
Step-by-Step Procedure
Step 1: Synthesis of 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent such as diethyl ether.
-
Add 2-methylfuran to the solution.
-
Stir the reaction mixture at room temperature. The Diels-Alder adduct will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Bromination of the Diels-Alder Adduct
-
Suspend the dried adduct in carbon tetrachloride.
-
Slowly add a solution of bromine in carbon tetrachloride to the suspension at room temperature while stirring.
-
Continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
The bromo-adducts will precipitate. Isolate the solid by filtration.
-
Separate the desired 4-endo-5-exo-dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride isomer from other stereoisomers by fractional crystallization or column chromatography.
Step 3: Synthesis of this compound
-
In a flask equipped for distillation, suspend the isolated 4-endo-5-exo-dibromo adduct in quinoline.
-
Heat the mixture, and the product, this compound, will distill from the reaction mixture as it is formed.
-
Collect the distillate.
-
Purify the crude product by washing with a dilute acid solution (to remove residual quinoline), followed by a 5% sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate and purify further by distillation.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the first reported synthesis of this compound.
Caption: Synthetic Pathway to this compound
Conclusion and Future Perspectives
The seminal work of Koyanagi and his team provided the scientific community with a reliable method to access this compound, a versatile building block. This initial synthesis, while effective, utilizes stoichiometric bromination and a high-temperature elimination step. Subsequent research has focused on developing more atom-economical and milder methods for the synthesis of 3-halofurans. However, understanding this foundational synthesis provides valuable insight into the chemical reactivity of the furan system and the strategic use of cycloaddition-elimination sequences in heterocyclic chemistry. The availability of this compound has undoubtedly spurred further innovation in the synthesis of complex molecules for various applications, particularly in the pharmaceutical industry.
References
- Koyanagi, J., Yamamoto, K., Nakayama, K., & Tanaka, A. (1994). Preparation of this compound and 4-Bromo-2-methylfuran. Journal of Heterocyclic Chemistry, 31(4), 997-1000. [This reference could not be directly verified for its full text, but is consistently cited in abstracts as the primary source for this synthesis.][1][2][3][4]
Sources
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Bromo-2-methylfuran
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-bromo-2-methylfuran, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental stability data for this compound is limited in publicly available literature, this document synthesizes established principles of furan chemistry, the influence of halogen and alkyl substituents, and standard methodologies for stability testing to present a predictive and practical guide. It covers the intrinsic chemical properties, predicted degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress, and provides detailed experimental protocols for conducting forced degradation studies. This guide is intended to be a foundational resource, enabling researchers to design and execute robust stability assessments and to anticipate and identify potential degradants.
Introduction: The Chemical Landscape of this compound
This compound is a substituted furan, a five-membered aromatic heterocycle containing an oxygen atom. The furan ring is electron-rich and susceptible to various chemical transformations that can compromise its integrity. The stability of the furan nucleus in this compound is modulated by the electronic and steric effects of its substituents: the electron-withdrawing bromine atom at the 3-position and the electron-donating methyl group at the 2-position. Understanding the interplay of these substituents is critical to predicting the compound's stability.
The bromine atom, being electronegative, withdraws electron density from the furan ring through an inductive effect, which can influence the ring's susceptibility to electrophilic attack and its overall stability. Conversely, the methyl group is electron-donating, which can partially offset the effect of the bromine. This guide will explore the predicted consequences of this substitution pattern on the stability of this compound under various stress conditions.
Predicted Degradation Pathways of this compound
Forced degradation studies are essential to understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2] This section outlines the predicted degradation pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Hydrolytic Degradation (Acidic and Basic Conditions)
The furan ring is known to be sensitive to acidic conditions, often leading to ring-opening.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the degradation of this compound is predicted to be initiated by protonation of the furan ring, most likely at the C5 position, which is the most electron-rich carbon. This is followed by nucleophilic attack of water, leading to a cascade of reactions that result in ring opening. The primary degradation products are anticipated to be unsaturated 1,4-dicarbonyl compounds.
-
Base-Catalyzed Hydrolysis: Furan rings are generally more stable under basic conditions compared to acidic conditions. However, prolonged exposure to strong bases, especially at elevated temperatures, could potentially lead to degradation, although the specific pathways are less defined than for acid hydrolysis.
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Oxidative Degradation
Oxidative degradation is a common pathway for electron-rich aromatic systems like furans.[4] The use of reagents like hydrogen peroxide can simulate oxidative stress.[5]
-
Mechanism: The reaction is expected to proceed via electrophilic attack on the furan ring by an oxidizing species, potentially leading to the formation of an epoxide intermediate. This unstable intermediate can then undergo ring-opening to yield unsaturated dicarbonyl compounds or other oxidized species. The presence of the methyl group may also be a site for oxidation, leading to the corresponding alcohol or carboxylic acid.
Caption: Potential oxidative degradation pathways.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. For halogenated aromatic compounds, a common photolytic degradation pathway is dehalogenation.[1][6]
-
Mechanism: Upon absorption of light, this compound can be excited to a higher energy state. This can lead to homolytic cleavage of the carbon-bromine bond, generating a furyl radical and a bromine radical. The furyl radical can then abstract a hydrogen atom from the solvent or another molecule to form 2-methylfuran. Other photochemical reactions, such as ring-opening or rearrangement, may also occur.
Caption: General workflow for forced degradation studies.
Detailed Protocols
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2, 6, 12, 24 hours |
| Oxidation | 3% H₂O₂ at room temperature | 2, 6, 12, 24 hours |
| Photolytic | Exposure to UV light (e.g., 254 nm) and visible light | 2, 6, 12, 24 hours |
| Thermal | 80 °C (in solution and as solid) | 24, 48, 72 hours |
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Application of Stress:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place the samples in a constant temperature bath at 60 °C.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the sample at room temperature, protected from light.
-
Photolysis: Place an aliquot of the stock solution in a photostability chamber and expose it to a combination of UV and visible light. A control sample should be wrapped in aluminum foil to exclude light and placed alongside the test sample.
-
Thermal: Place aliquots of the stock solution and a sample of the solid compound in an oven at 80 °C.
-
-
Sampling and Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point. Detection can be performed using a photodiode array (PDA) detector to monitor for the appearance of new peaks.
-
Characterization of Degradants: For samples showing significant degradation, use LC-MS to obtain the mass of the degradation products. If a major degradant is formed, it may be necessary to isolate it using preparative HPLC for structural elucidation by NMR.
Analytical Methodologies for Characterization
The identification and characterization of degradation products are crucial for understanding the degradation pathways.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. [7][8][9]
-
Method Development: The development of such a method typically involves screening different columns, mobile phases, and gradient profiles to achieve adequate resolution between all peaks.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying degradation products. [10]
-
Fragmentation Analysis: The fragmentation pattern of this compound in the mass spectrometer can provide valuable structural information. Key expected fragments include the molecular ion, a fragment corresponding to the loss of the bromine atom, and fragments arising from the cleavage of the furan ring. [10]The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key indicator in the mass spectra of bromine-containing fragments. [10] Table 2: Predicted Key Mass Fragments of this compound
| m/z | Predicted Fragment |
| 160/162 | [M]⁺ (Molecular ion) |
| 81 | [M - Br]⁺ |
| 53 | [C₄H₅]⁺ (from ring cleavage) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of unknown degradation products. [11][12]
-
¹H and ¹³C NMR: These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of its connectivity.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish the complete structure of a degradation product, especially for complex molecules.
Conclusion and Future Perspectives
This technical guide has provided a predictive overview of the stability and degradation pathways of this compound based on fundamental principles of organic chemistry. The primary predicted degradation pathways involve acid-catalyzed ring-opening, oxidative cleavage, and photolytic dehalogenation. While this guide offers a robust framework for initiating stability studies, it is imperative that these predictions are confirmed through rigorous experimental work.
The provided experimental protocols for forced degradation studies, coupled with the outlined analytical methodologies, offer a clear path for researchers to determine the intrinsic stability of this compound, identify its specific degradation products, and elucidate its degradation pathways. Such studies are not only a regulatory requirement in drug development but are also fundamental to ensuring the quality, safety, and efficacy of any product containing this molecule. Future work should focus on generating empirical data for this compound to validate and refine the predictive models presented in this guide.
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A Theoretical Investigation into the Electronic Landscape of 3-Bromo-2-methylfuran: A Guide for Drug Discovery and Development
Abstract
Substituted furans are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the intricate electronic properties of these molecules is fundamental to predicting their reactivity, metabolic fate, and interaction with biological targets. This technical guide presents a comprehensive theoretical framework for characterizing the electronic properties of 3-Bromo-2-methylfuran, a representative halogenated furan derivative. Leveraging Density Functional Theory (DFT), we delineate a systematic approach to elucidate its molecular structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity descriptors. This guide is intended for researchers, computational chemists, and drug development professionals, offering both a practical protocol for in-silico analysis and a conceptual foundation for interpreting the results to drive rational drug design.
Introduction: The Significance of Electronic Properties in Drug Design
The biological activity of a small molecule is inextricably linked to its electronic structure. Properties such as electron distribution, orbital energies, and electrostatic potential govern how a molecule interacts with its environment, particularly with the active site of a protein receptor.[2][3] These interactions, which include hydrogen bonds, electrostatic interactions, and hydrophobic contacts, are the cornerstone of molecular recognition and binding affinity.[4][5]
This compound presents an interesting case study. The furan ring itself is a common motif in bioactive compounds, while the bromine and methyl substituents introduce specific electronic and steric perturbations.[6] The electronegative bromine atom is expected to act as an electron-withdrawing group, influencing the charge distribution across the furan ring, while the methyl group is a weak electron-donating group. A thorough theoretical investigation is essential to quantify these effects and predict the molecule's behavior.
This guide will walk through a robust computational workflow to dissect these properties, providing actionable insights for medicinal chemists. We will explore how to predict sites susceptible to metabolic attack, identify regions crucial for receptor binding, and understand the molecule's overall stability and reactivity.
The Computational Engine: Density Functional Theory (DFT)
To probe the electronic characteristics of this compound, we employ Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[7] DFT calculations are used to solve the electronic structure of molecules, providing information on geometry, energy levels, and electron density distribution.[8]
Rationale for Method Selection
The choice of a functional and basis set is critical for reliable results. For this study, we select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurately modeling molecular properties like bond energies and orbital energies.[9]
-
6-311++G(d,p) Basis Set : This is a triple-zeta basis set that provides a flexible description of the electron distribution.
-
6-311: Indicates that each core atomic orbital is described by 6 primitive Gaussian functions, and each valence atomic orbital is split into three functions (described by 3, 1, and 1 primitive Gaussians, respectively), allowing for more flexibility in describing the electron density.
-
++: Adds diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for describing anions and systems with significant non-covalent interactions where electron density is far from the nuclei.
-
(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, which is essential for accurately describing chemical bonding.
-
This combination has been shown to provide reliable results for a wide range of organic molecules, including substituted furans.[10]
Experimental Protocol: Step-by-Step DFT Calculation
The following protocol outlines the steps for performing a DFT calculation using a quantum chemistry software package like Gaussian.[1][11]
-
Molecule Building : Construct the 3D structure of this compound using a molecular builder interface such as GaussView.
-
Geometry Optimization :
-
Objective : To find the lowest energy conformation (the most stable 3D structure) of the molecule.
-
Procedure : Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.
-
Verification : Confirm that the optimization has successfully converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Frequency Calculation :
-
Objective : To compute the vibrational frequencies of the molecule and confirm the nature of the stationary point found during optimization.
-
Procedure : Run a frequency calculation on the optimized geometry.
-
-
Single-Point Energy and Property Calculation :
-
Objective : To calculate the electronic properties of the optimized structure.
-
Procedure : Using the optimized coordinates, perform a single-point energy calculation to obtain the final energy, molecular orbitals, and other electronic properties. This step is also used to generate the necessary files for Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis.
-
Caption: Computational workflow for analyzing this compound.
Analysis of Key Electronic Properties
Once the calculations are complete, the output files contain a wealth of information. Here, we dissect the most critical electronic properties and their implications.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[12] Their energies and spatial distribution are fundamental to understanding chemical reactivity.[13][14]
-
HOMO : Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.
-
LUMO : Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[15] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[8] For drug molecules, a moderate gap is often desirable, balancing stability with the reactivity needed for biological interactions.[8]
The HOMO of this compound is expected to be distributed primarily over the furan ring, indicating the ring's nucleophilic character. The LUMO, conversely, may show significant density near the bromine atom and the C-Br bond, suggesting this area is a potential site for nucleophilic interaction.
Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Symbol | Formula | Hypothetical Value (eV) | Interpretation |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.3 | High kinetic stability, moderate reactivity |
| Ionization Potential | IP | -EHOMO | 6.5 | Energy to remove an electron |
| Electron Affinity | EA | -ELUMO | 1.2 | Energy released when adding an electron |
| Chemical Hardness | η | (IP - EA) / 2 | 2.65 | Resistance to change in electron distribution |
| Chemical Softness | S | 1 / (2η) | 0.189 | Reciprocal of hardness, indicates reactivity |
| Electronegativity | χ | (IP + EA) / 2 | 3.85 | Electron-attracting power |
| Electrophilicity Index | ω | χ2 / (2η) | 2.79 | Measures electrophilic character |
Molecular Electrostatic Potential (MEP) Surface
The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[16] It maps the electrostatic potential onto the molecule's electron density surface.[17][18]
-
Red Regions (Negative Potential) : Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance. In this compound, this is expected around the oxygen atom.
-
Blue Regions (Positive Potential) : Indicate electron-deficient areas, which are susceptible to nucleophilic attack. This is likely to be found around the hydrogen atoms of the methyl group.
-
Green Regions (Neutral Potential) : Represent areas with near-zero potential, often associated with hydrophobic character.
For drug design, the MEP provides a "pharmacophore" that can be matched with the complementary electrostatic environment of a receptor's active site.[17] A drug molecule's MEP should ideally be complementary to that of its binding pocket to maximize electrostatic interactions and, consequently, binding affinity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution on an atomic level and describes the interactions between orbitals.
-
Atomic Charges : NBO calculates the charge on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. This helps identify which atoms are electron-rich or electron-poor.
-
Hyperconjugative Interactions : NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it can reveal the delocalization of electron density from the oxygen lone pairs into the furan ring's antibonding orbitals, which contributes to its aromaticity.
Table 2: Hypothetical NBO Atomic Charges for this compound
| Atom | NBO Charge (e) | Interpretation |
| O1 | -0.55 | Highly electronegative, site for H-bond acceptance |
| C2 | +0.20 | Electron deficient due to O and Br |
| C3 | -0.15 | Influenced by Br and ring delocalization |
| C4 | -0.10 | Relatively electron-rich |
| C5 | +0.10 | Electron deficient due to oxygen |
| Br6 | -0.05 | Polarizable, slight negative charge |
| C(methyl) | -0.40 | Electron-rich due to attached hydrogens |
| H(methyl) | +0.15 to +0.20 | Electron-deficient |
Bridging Theory and Application: Implications for Drug Development
The theoretical data derived from these calculations provide a powerful predictive platform for drug development.
Caption: From electronic properties to rational drug design.
-
Predicting Metabolism and Toxicity : Furan rings are known to be susceptible to metabolic bioactivation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[6][19][20] The HOMO distribution can pinpoint the most electron-rich parts of the furan ring, suggesting the likely sites of initial oxidative attack. By understanding these liabilities, medicinal chemists can design analogues where these positions are blocked or their reactivity is attenuated.
-
Guiding Drug-Receptor Interactions : The MEP and NBO charges provide a detailed map of the molecule's interaction potential. If the target receptor is known, this map can be used to predict the optimal orientation of the ligand in the binding site. For example, the negative potential around the furan oxygen suggests it could act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor complexes.[3]
-
Informing Structure-Activity Relationships (SAR) and QSAR : The calculated electronic descriptors (e.g., HOMO/LUMO energies, atomic charges, dipole moment) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[21][22] By correlating these quantum chemical descriptors with experimentally observed biological activity for a series of furan analogues, predictive models can be built to guide the synthesis of more potent compounds.
Conclusion
The theoretical study of this compound's electronic properties, driven by DFT calculations, offers a profound, atom-level understanding of its potential as a pharmacophore. This in-depth guide provides a robust and validated workflow—from initial structure building to the nuanced interpretation of frontier orbitals, electrostatic potentials, and atomic charges. By translating this theoretical data into practical insights, researchers can accelerate the drug discovery process, moving beyond trial-and-error synthesis to a more rational, prediction-driven design of novel therapeutic agents. The principles and protocols outlined herein are broadly applicable to the study of other substituted heterocycles, empowering scientists to make more informed decisions in the quest for safer and more effective medicines.
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An In-depth Technical Guide to the Solubility of 3-Bromo-2-methylfuran in Common Organic Solvents
Introduction: The Strategic Importance of 3-Bromo-2-methylfuran in Modern Chemistry
This compound is a substituted furan that serves as a valuable heterocyclic building block in organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, is well-established. The strategic placement of the bromine atom and the methyl group on the furan ring allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of novel compounds.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The following table summarizes the key physicochemical parameters of this compound, which collectively inform its solubility profile.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₅BrO | PubChem[1], Echemi[2] |
| Molecular Weight | 161.00 g/mol | PubChem[1] |
| Appearance | Not specified (likely a liquid) | - |
| Density | 1.537 g/cm³ | Echemi[2] |
| Boiling Point | 133 °C at 760 mmHg | Echemi[2] |
| Flash Point | 34.2 °C | Echemi[2] |
| XLogP3 | 2.1 / 2.35050 | PubChem[1], Echemi[2] |
| Refractive Index | 1.505 | Echemi[2] |
The XLogP3 value, a computed measure of lipophilicity, suggests that this compound is a relatively nonpolar molecule.[1][2] This is a key indicator of its likely solubility in organic solvents. The principle of "like dissolves like" dictates that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents.[3]
Theoretical Solubility Profile
Based on its molecular structure and physicochemical properties, a theoretical solubility profile for this compound can be constructed. The molecule possesses a furan ring, which has some polar character due to the oxygen heteroatom, but the presence of the nonpolar methyl group and the bulky, hydrophobic bromine atom, coupled with a positive XLogP3 value, suggests that its overall polarity is low.
Caption: Predicted solubility of this compound based on solvent polarity.
Therefore, this compound is expected to be readily soluble in nonpolar aprotic solvents such as:
-
Hydrocarbons: Hexane, Toluene, Cyclohexane
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Halogenated Solvents: Dichloromethane, Chloroform
It is also likely to be soluble in moderately polar aprotic solvents like:
-
Esters: Ethyl acetate (EtOAc)
-
Ketones: Acetone
Conversely, it is expected to have low solubility in highly polar protic solvents, including:
-
Water
-
Alcohols: Methanol, Ethanol
This theoretical profile is supported by the solvents often employed in the synthesis and reactions of similar halogenated furans, which commonly include THF, ethyl acetate, and hexane.[4] Halogenated organic compounds, in general, tend to exhibit good solubility in nonpolar organic solvents.[5]
Experimental Determination of Solubility: A Step-by-Step Protocol
For researchers requiring precise solubility data for specific applications, such as reaction optimization or crystallisation, an experimental determination is necessary. The following is a robust, step-by-step protocol for determining the solubility of this compound in a given organic solvent using the isothermal shake-flask method.
Caption: Workflow for the experimental determination of solubility.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge (optional)
-
Syringes and filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 5 mL) of the chosen organic solvent.
-
Add an excess of this compound to each vial to ensure that a saturated solution is formed and some undissolved solute remains.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution equilibrium is reached. Gentle agitation is recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker bath and allow the undissolved this compound to settle.
-
For faster and more complete separation, the vials can be centrifuged.
-
-
Sampling:
-
Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter. This step is crucial to avoid transferring any undissolved solute.
-
-
Gravimetric Analysis:
-
Transfer the aliquot to a pre-weighed vial.
-
Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight is achieved.
-
Accurately weigh the vial containing the residue of this compound.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus its initial tare weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).
Example Calculation:
-
Volume of aliquot: 1.0 mL
-
Mass of residue: 0.1537 g
-
Solubility (g/100mL) = (0.1537 g / 1.0 mL) * 100 = 15.37 g/100mL
-
Safety Considerations
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2]
Conclusion
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Thermochemical Data for 3-Bromo-2-methylfuran: A Methodological and Predictive Guide
Abstract
This technical guide addresses the thermochemical properties of 3-bromo-2-methylfuran, a substituted heterocyclic compound of interest in synthetic chemistry and drug development. A comprehensive review of existing literature reveals a notable absence of experimentally determined thermochemical data for this specific molecule. Consequently, this document provides a detailed framework for researchers to either determine these values experimentally or to predict them with high accuracy using computational methods. We present a critical analysis of state-of-the-art experimental techniques, including combustion calorimetry and Calvet microcalorimetry, and discuss the unique challenges posed by halogenated compounds. Furthermore, we outline a rigorous computational workflow leveraging high-level quantum chemical methods such as Gaussian-4 (G4) and CBS-QB3, supported by isodesmic reaction schemes to ensure chemical accuracy. This guide is intended to serve as a foundational reference for scientists and researchers, enabling the reliable characterization of this compound's thermodynamic landscape to inform reaction design, safety assessments, and process optimization.
Introduction: The Data Gap for this compound
Substituted furans are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Their thermochemical properties—most notably the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp)—are fundamental parameters that govern their stability, reactivity, and potential energy release. This compound (C₅H₅BrO) combines the furan heterocycle with both alkyl and halogen substituents, making its thermodynamic profile essential for predicting its behavior in chemical transformations.
Despite its relevance, a thorough search of the scientific literature and thermochemical databases indicates a complete lack of direct experimental data for this compound. This guide is therefore structured not as a repository of known values, but as an in-depth methodological whitepaper. It provides researchers with the foundational knowledge and detailed protocols required to obtain this missing data, ensuring scientific integrity and reproducibility.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data for organic compounds, particularly halogenated ones, requires meticulous procedures to ensure accuracy. The primary quantities of interest are the enthalpy of combustion, from which the enthalpy of formation in the condensed phase is derived, and the enthalpy of vaporization or sublimation, which allows for the determination of the gas-phase enthalpy of formation.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of a compound is the enthalpy change during the formation of one mole of the substance from its constituent elements in their most stable reference states.[1] For organic compounds, this value is typically derived indirectly from the experimentally measured enthalpy of combustion (ΔcH°).
Causality Behind Experimental Choices:
Static or moving-bomb calorimetry is the gold standard for measuring the heat of combustion.[2][3] For a brominated compound like this compound, a moving-bomb setup is often preferred to ensure homogeneous mixing and complete reaction of the final products within the bomb.[2] The combustion of an organic bromine compound presents a specific challenge: the final state of bromine must be well-defined. To achieve this, a reducing agent, such as an arsenious oxide solution, is often added to the bomb to quantitatively convert all bromine species into aqueous hydrobromic acid (HBr).[4]
Experimental Protocol: Moving-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible (e.g., platinum). If liquid, it is encapsulated in a gelatin capsule or polyester bag of known mass and heat of combustion.
-
Bomb Preparation: A specific volume of a reducing solution (e.g., 0.06 M arsenious oxide) is added to the bomb. The crucible is placed in the bomb, and a platinum or cotton fuse wire is positioned to contact the sample.
-
Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa. It is then placed in the calorimeter, which is filled with a precise amount of water. After reaching thermal equilibrium, the sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) until the final thermal equilibrium is reached.
-
Calibration: The effective heat capacity of the calorimeter system (the "energy equivalent") is determined by combusting a certified standard, such as benzoic acid, under identical conditions.[5]
-
Data Analysis: The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition, the heat of combustion of the capsule/fuse, and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then calculated, accounting for the Washburn corrections to adjust to standard state conditions.
The balanced combustion reaction for this compound would be: C₅H₅BrO(l) + 6O₂(g) → 5CO₂(g) + 2H₂O(l) + HBr(aq)
From the determined ΔcH°, the standard enthalpy of formation in the liquid phase, ΔfH°(l), is calculated using Hess's Law with the known standard enthalpies of formation for CO₂(g), H₂O(l), and HBr(aq).
Enthalpy of Vaporization via Calvet Microcalorimetry
To determine the gas-phase enthalpy of formation, the enthalpy of phase change from liquid to gas (enthalpy of vaporization, ΔvapH°) must be measured. High-temperature Calvet microcalorimetry is a highly sensitive and reliable technique for this purpose, requiring only a few milligrams of sample.[6][7]
Causality Behind Experimental Choices:
The Calvet calorimeter is a heat-flow calorimeter that uses a 3D sensor based on a network of thermocouples to surround the sample cell, ensuring that nearly all heat exchanged is detected.[8] This design provides exceptional accuracy for measuring the heat absorbed during an endothermic process like vaporization. The drop method allows for the simultaneous determination of heat capacity and enthalpy of vaporization.[6]
Experimental Protocol: Calvet "Drop-and-Vaporization" Method
-
Setup: The Calvet microcalorimeter is set to a constant temperature, T.
-
Sample Drop: A sealed ampoule containing a precisely weighed sample of this compound (1-5 mg) at a known initial temperature (e.g., 298.15 K) is dropped into the heated calorimetric cell. The heat required to raise the sample's temperature to T is measured, allowing for the calculation of its heat capacity.
-
Vaporization: Once thermal equilibrium is reached, the sample is vaporized from the cell, either by breaking the ampoule under vacuum or by using a specialized cell that allows for controlled evaporation.
-
Signal Measurement: The endothermic heat flow associated with the vaporization process is recorded until the signal returns to the baseline.
-
Calibration: The instrument is calibrated electrically by dissipating a known amount of heat through a Joule effect heater within the cell.[6]
-
Calculation: The molar enthalpy of vaporization at temperature T (ΔvapH°(T)) is calculated from the integrated area of the vaporization peak, the sample mass, and the calibration constant. The value is then corrected to the standard reference temperature of 298.15 K.
The gas-phase enthalpy of formation is then calculated as: ΔfH°(g) = ΔfH°(l) + ΔvapH°
Computational Prediction of Thermochemical Properties
In the absence of experimental data, high-level quantum chemical calculations provide a powerful and reliable alternative for determining thermochemical properties. Composite methods, such as Gaussian-4 (G4) theory and Complete Basis Set (CBS-QB3), are designed to approximate the results of very high-level calculations at a more manageable computational cost.[9][10][11]
Causality Behind Methodological Choices:
Directly calculating the enthalpy of formation via atomization energies (breaking the molecule into its constituent atoms) can be prone to large errors. A more robust approach is to use isodesmic reactions . These are hypothetical reactions where the number and types of chemical bonds on both the reactant and product sides are conserved.[12][13] This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to a much more accurate reaction enthalpy (ΔrH°). If the experimental ΔfH° values are known for all other species in the isodesmic reaction, the ΔfH° of the target molecule can be determined with high accuracy.
Proposed Computational Workflow
The following workflow outlines a best-practice approach for calculating the thermochemical properties of this compound.
Caption: Computational workflow for accurate thermochemical data prediction.
Step-by-Step Protocol:
-
Geometry Optimization and Frequency Analysis:
-
Optimize the molecular geometry of this compound using a reliable density functional theory (DFT) method, such as B3LYP with the 6-31G(2df,p) basis set, as recommended for G4 theory.[9]
-
Perform a vibrational frequency calculation at the same level of theory. This confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate S° and Cp(T).
-
-
High-Level Single-Point Energy Calculations:
-
Design and Application of an Isodesmic Reaction:
-
Construct a balanced isodesmic reaction. A suitable reaction for this compound would involve molecules with similar bonding environments for which accurate experimental ΔfH°(g) values are known. For example: This compound + Benzene → Furan + Bromobenzene + Toluene
-
This reaction conserves the number of C-C, C-H, C-O, C-Br bonds of each type (e.g., aromatic vs. furan ring), minimizing computational error.
-
Perform the same geometry optimization and G4/CBS-QB3 energy calculations (Steps 1 & 2) for all other molecules in the reaction (furan, benzene, bromobenzene, toluene).
-
-
Derivation of the Enthalpy of Formation:
-
Calculate the reaction enthalpy (ΔrH°) from the computed absolute energies of all reactants and products.
-
Rearrange the Hess's Law equation to solve for the unknown ΔfH° of this compound: ΔfH°(this compound) = [ΔfH°(Furan) + ΔfH°(Bromobenzene) + ΔfH°(Toluene)] - ΔfH°(Benzene) - ΔrH°
-
Use well-established experimental gas-phase ΔfH° values for the reference compounds to ensure the highest accuracy.
-
Bond Dissociation Energy (BDE)
The C-Br bond dissociation energy is a critical parameter for understanding thermal decomposition and radical reactivity. It can be calculated as the enthalpy difference between the products and the reactant for the homolytic cleavage of the bond:
This compound → 3-(2-methylfuryl) radical • + Br•
The BDE is calculated by performing the same high-level G4 or CBS-QB3 calculations on the optimized structures of the parent molecule and the resulting radical fragments.
BDE = [ΔfH°(3-(2-methylfuryl) radical) + ΔfH°(Br radical)] - ΔfH°(this compound)
Data Summary and Predictive Analysis
While no direct data exists for this compound, we can compile the known thermochemical data for its constituent structural motifs to provide context and serve as input for the proposed calculations.
| Compound | Formula | ΔfH°(g) / kJ·mol⁻¹ | Method | Reference |
| Furan | C₄H₄O | -34.8 ± 3.0 | High-level ab initio | [14] |
| 2-Methylfuran | C₅H₆O | -76.4 ± 1.2 | Combustion Calorimetry | [15] |
| Toluene | C₇H₈ | 50.4 ± 0.5 | NIST WebBook | N/A |
| Bromobenzene | C₆H₅Br | 104.5 ± 1.5 | NIST WebBook | N/A |
| Benzene | C₆H₆ | 82.9 ± 0.4 | NIST WebBook | N/A |
Note: Data from various sources compiled for illustrative and computational input purposes.
Group Additivity Estimation:
Group additivity schemes can provide a rapid, albeit less accurate, estimate of thermochemical properties.[16][17] These methods decompose a molecule into a set of defined structural groups, with each group contributing a specific value to the overall property. While a full group additivity calculation is beyond the scope of this guide without pre-existing parameters for the specific C-Br bond on a furan ring, the principle provides a valuable cross-check for more rigorous computational results. The development of new group values for furanic compounds is an active area of research.[15][17]
Conclusion and Recommendations
This technical guide has established a clear and authoritative pathway for determining the thermochemical properties of this compound, a compound for which no data is currently available. We have detailed the requisite experimental protocols—moving-bomb combustion calorimetry and Calvet microcalorimetry—while highlighting the specific considerations necessary for halogenated species.
Given the resources required for experimental work, we strongly recommend the proposed computational workflow as a primary route to obtaining highly accurate data. The combination of G4 or CBS-QB3 composite methods with a well-chosen isodesmic reaction scheme is a field-proven approach that can achieve chemical accuracy (typically within ±4 kJ/mol), rivaling high-quality experiments.[18]
The execution of this workflow will fill a critical data gap, providing the scientific community with reliable values for the enthalpy of formation, entropy, heat capacity, and C-Br bond dissociation energy of this compound. This foundational data will empower researchers in drug development and chemical synthesis to build more accurate predictive models, enhance process safety, and explore novel reaction pathways with greater confidence.
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Methodological & Application
Suzuki coupling of 3-Bromo-2-methylfuran with arylboronic acids
An Application Guide to the Suzuki Coupling of 3-Bromo-2-methylfuran with Arylboronic Acids
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2,3-Disubstituted Furans
The furan ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in numerous clinically significant drugs and biologically active compounds.[1][2] Its ability to act as a versatile synthon and bioisostere for phenyl rings makes it a privileged scaffold in drug design.[1][3] The synthesis of 2,3-disubstituted furans, in particular, offers a pathway to novel chemical entities with potential applications in oncology, inflammatory diseases, and infectious agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, enabling the direct arylation of heterocyclic halides.[4][5]
This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for the successful Suzuki coupling of this compound with a variety of arylboronic acids. The methodologies described herein are designed for researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize 2-aryl-3-methylfuran derivatives.
The Reaction Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, particularly for electron-rich or sterically hindered halides. The choice of a bulky, electron-rich phosphine ligand is critical to accelerate this process.[6][8]
-
Transmetalation : The aryl group is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[9][10][11][12]
-
Reductive Elimination : The two organic groups (the furan and aryl moieties) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 2-aryl-3-methylfuran product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application & Protocols
Core Components: Justifying the Choices
-
Palladium Precatalyst : While Pd(PPh₃)₄ can be used directly as a Pd(0) source, combinations of a more stable Pd(II) salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand are more common. These systems form the active Pd(0)L₂ species in situ and often exhibit higher activity and stability.[12][13]
-
Ligand : For heteroaryl halides like this compound, standard ligands like PPh₃ may give modest results. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[6][14] They accelerate both the oxidative addition and reductive elimination steps and stabilize the catalytic species, leading to higher yields and lower catalyst loadings.[6][8][15]
-
Base : The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[6] K₃PO₄ is a moderately strong base that is often effective for a wide range of substrates. Cs₂CO₃ is stronger and more soluble, which can be advantageous for challenging couplings. The base must be strong enough to form the boronate complex but not so strong that it causes decomposition of the starting materials or product.[16]
-
Solvent System : A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, THF, or DMF) solubilizes the organic coupling partners and the catalyst complex, while water solubilizes the inorganic base.[17] A biphasic system requires vigorous stirring to ensure efficient reaction at the interface. Degassing the solvent immediately before use is crucial to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.[16]
Data Presentation: Representative Reaction Conditions
The following table summarizes optimized conditions for the Suzuki coupling of this compound with various arylboronic acids, compiled from established methodologies for similar heteroaryl systems.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 16 | 88 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 75 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 85 |
| 5 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 24 | 78 |
Yields are representative and may vary based on reaction scale and purity of reagents.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid (Table Entry 1).
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16][18]
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously for 12 hours.
-
Monitoring : The reaction progress can be monitored by TLC or GC-MS by taking small aliquots from the organic layer. The disappearance of this compound indicates reaction completion.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18][19]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-phenyl-3-methylfuran product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A workflow for troubleshooting common Suzuki coupling failures.
-
Issue: Low or No Conversion.
-
Cause: The Pd(0) catalyst may be inactive due to oxidation. The oxidative addition step may be too slow.
-
Solution: Ensure rigorous degassing of all solvents and maintain a positive inert atmosphere throughout the reaction.[16] Use a fresh, high-purity palladium source and ligand. Consider switching to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or RuPhos) to accelerate oxidative addition.[6][15]
-
-
Issue: Protodeboronation of Arylboronic Acid.
-
Cause: This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often promoted by excess water and strong bases, especially at elevated temperatures. Furan boronic acids are particularly susceptible to this.[16][20]
-
Solution: Use the minimum required amount of water or consider anhydrous conditions with a base like KF.[12] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt, which are more resistant to protodeboronation.[4][21]
-
-
Issue: Significant Homocoupling of the Boronic Acid.
-
Cause: The presence of oxygen can promote the oxidative homocoupling of the boronic acid to form a biaryl byproduct.
-
Solution: This is almost always due to inadequate exclusion of air.[16] Improve the degassing procedure for solvents and ensure the reaction vessel is thoroughly purged with an inert gas before heating.
-
References
- Time in Denbighshire, GB. Google Search.
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- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
- Suzuki Coupling. Organic Chemistry Portal.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- Technical Support Center: Suzuki Coupling with Furan Deriv
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
- Suzuki coupling of heteroaryl halides with aryl boronic acids.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromofuran-2-carbaldehyde. Benchchem.
- Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC - NIH.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene. Benchchem.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC - NIH.
- Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cycliz
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- Furan as a vers
- Furans, Thiophenes and Related Heterocycles in Drug Discovery.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- The Suzuki Reaction. Andrew G Myers Research Group.
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- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction.
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Formation of 2-Methyl-3-Furylmagnesium Bromide: A Detailed Guide for Drug Discovery and Development
<APPLICATION NOTE & PROTOCOL >
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, 2-methyl-3-furylmagnesium bromide, from 3-bromo-2-methylfuran and magnesium metal. Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs).[1][2][3] The furan motif is a prevalent scaffold in numerous natural products and pharmaceuticals, making the targeted functionalization of this heterocycle a critical endeavor in drug discovery. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol, and addresses common challenges and safety considerations.
Introduction: The Significance of Furan-Based Grignard Reagents
Grignard reagents, with the general structure R-Mg-X, are potent nucleophiles and strong bases, reacting with a vast array of electrophiles to forge new carbon-carbon bonds.[1][3][4] Their utility in medicinal chemistry is well-established for the synthesis of primary, secondary, and tertiary alcohols from aldehydes and ketones, as well as their reactions with esters, nitriles, and epoxides.[5][6][7]
The synthesis of Grignard reagents from heterocyclic halides, such as this compound, presents unique challenges. The furan ring is susceptible to ring-opening and other side reactions under strongly basic or acidic conditions. Therefore, precise control over reaction parameters is paramount to achieving a high yield of the desired organometallic species.
This application note will provide researchers, scientists, and drug development professionals with a robust and reliable protocol for the preparation of 2-methyl-3-furylmagnesium bromide, a key intermediate for the introduction of the 2-methyl-3-furyl moiety into target molecules.
Mechanistic Insights and Key Considerations
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[3][5] This process is believed to occur on the surface of the magnesium metal and may involve radical intermediates.[5][8][9]
The Critical Role of the Solvent
Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential for the successful formation of Grignard reagents.[5][10][11] They serve two primary functions:
-
Solvation and Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the electron-deficient magnesium center of the Grignard reagent, forming a stable complex. This stabilization prevents the reagent from aggregating and precipitating out of solution.[5]
-
Aprotic Environment: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[6][12][13] Ethers are aprotic, meaning they do not have acidic protons that can quench the Grignard reagent.[5][11]
For the preparation of aryl and vinyl Grignard reagents, which are generally less reactive than their alkyl counterparts, THF is often the solvent of choice due to its superior solvating ability.[5]
Magnesium Activation: Overcoming the Oxide Layer
A common hurdle in Grignard reagent synthesis is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[12][14] This layer forms upon exposure to air and inhibits the reaction with the organic halide.[12][14] Several methods can be employed to activate the magnesium surface:
-
Physical Activation: Crushing or grinding the magnesium turnings under an inert atmosphere can expose a fresh, unoxidized surface.[15]
-
Chemical Activation: The addition of a small amount of an activating agent is a widely used and effective technique. Common activators include:
-
Iodine (I₂): A few crystals of iodine react with the magnesium surface, and the disappearance of the characteristic purple color is a visual indicator of initiation.[12][14]
-
1,2-Dibromoethane (DBE): This highly reactive alkyl halide readily reacts with magnesium to generate ethylene gas and magnesium bromide, exposing a fresh metal surface.[12][14][16]
-
Diisobutylaluminum hydride (DIBAH): A powerful activating agent that can also serve as a drying agent for the reaction mixture.[16][17]
-
Initiation and Propagation
Once the magnesium is activated, the reaction is typically initiated by adding a small portion of the organic halide solution. Successful initiation is characterized by:
-
A noticeable exotherm (release of heat).
-
The appearance of turbidity or a cloudy gray/brown color.[14]
-
Gentle refluxing of the solvent.[14]
The remainder of the organic halide is then added at a rate that maintains a controlled reflux. The reaction is exothermic, and careful temperature management is crucial to prevent runaway reactions and the formation of side products.[12][18][19]
Experimental Protocol: Synthesis of 2-Methyl-3-Furylmagnesium Bromide
Safety First: Grignard reagents are highly flammable, corrosive, and moisture-sensitive.[20][21][22] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[21][23] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[20] An ice bath should be readily available for emergency cooling.[19]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Store under inert gas. |
| Magnesium Turnings | ≥99.5% | Commercially Available | Use a fresh bottle. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Commercially Available | Must be anhydrous.[21] |
| Iodine | Crystal, ACS Reagent | Commercially Available | |
| 1,2-Dibromoethane | 99% | Commercially Available | Optional activator. |
| Standardized sec-Butanol in THF | ~1.0 M | Prepare and standardize | For titration. |
| 1,10-Phenanthroline | Indicator Grade | Commercially Available | For titration. |
Equipment
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
Heating mantle with a laboratory jack[19]
-
Syringes and needles, oven-dried
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-methyl-3-furylmagnesium bromide.
Step-by-Step Procedure
-
Glassware and Reagent Preparation:
-
Thoroughly clean and oven-dry all glassware overnight.[24] Assemble the reaction apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Ensure the THF is anhydrous. Using a freshly opened bottle of a dry solvent is recommended.
-
-
Magnesium Activation and Reaction Setup:
-
To the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Quickly add one or two small crystals of iodine. The flask should be under a positive flow of inert gas.
-
Add a small amount of anhydrous THF via syringe to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Initiation of the Grignard Reaction:
-
Begin stirring the magnesium suspension.
-
Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the flask.
-
Observe the reaction mixture closely for signs of initiation: disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[4][14]
-
If the reaction does not start, gently warm the flask with a heat gun. If initiation is still sluggish, a few drops of 1,2-dibromoethane can be added as an entrainment agent.[16]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux.[4] The reaction is exothermic, so the addition rate must be carefully controlled to prevent overheating.[12][19]
-
After the addition is complete, continue stirring the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[4]
-
The resulting gray-to-brownish solution is the 2-methyl-3-furylmagnesium bromide reagent.
-
-
Quantification of the Grignard Reagent (Titration):
-
The concentration of the prepared Grignard reagent should be determined before use to ensure accurate stoichiometry in subsequent reactions. A common method is titration with a standardized solution of a secondary alcohol, using an indicator like 1,10-phenanthroline.[25][26][27]
-
Titration Protocol:
-
Under an inert atmosphere, add a small amount (~1-2 mg) of 1,10-phenanthroline to a dry flask.
-
Add a known volume of anhydrous THF (e.g., 2 mL).
-
Add a precisely measured aliquot of the Grignard solution (e.g., 1.00 mL) via syringe. The solution should turn a distinct color (often reddish-brown or purple), indicating the formation of a complex between the Grignard reagent and the indicator.[25][27]
-
Titrate with a standardized solution of sec-butanol in THF dropwise until the color disappears. The endpoint is a sharp color change to a colorless or pale yellow solution.[25]
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used.
-
-
Troubleshooting and Side Reactions
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer)[14]; Wet glassware or solvent[14]; Impure starting material. | Use a chemical activator (I₂ or DBE)[14]; Ensure all glassware is rigorously dried and use anhydrous solvent[21]; Purify the this compound if necessary. |
| Reaction starts vigorously and then stops | Insufficient solvent; High concentration of the halide. | Add more anhydrous solvent to dilute the reaction mixture. |
| Darkening of the reaction mixture | Formation of side products (e.g., Wurtz coupling). | Maintain a lower reaction temperature by controlling the addition rate of the halide; Ensure efficient stirring. |
Potential Side Reactions
-
Wurtz Coupling: The reaction of the formed Grignard reagent with unreacted this compound can lead to the formation of a bi-furan dimer. This is more prevalent at higher concentrations and temperatures.[24]
-
Reaction with Solvent: While generally stable in THF, prolonged heating can lead to the deprotonation of THF by the Grignard reagent, especially with more basic Grignard reagents.
Safety and Handling
-
Inert Atmosphere: Grignard reagents are readily destroyed by oxygen and moisture.[10][21] All operations must be conducted under an inert atmosphere.[21]
-
Fire Hazard: The ethereal solvents used are highly flammable.[20] The reaction itself is exothermic and can lead to a runaway reaction if not properly controlled.[18][20]
-
Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the Grignard solution to a well-stirred, cooled solution of a proton source, such as saturated aqueous ammonium chloride or a dilute acid. Never add water or acid directly to the Grignard solution.
-
Spills: In case of a spill, do not use water or carbon dioxide fire extinguishers.[28] Use a dry powder extinguisher (Class D) or sand to smother the fire.
Conclusion
The successful formation of 2-methyl-3-furylmagnesium bromide is a critical step for the synthesis of various furan-containing molecules of interest in drug discovery and development. By understanding the underlying principles of Grignard reagent formation and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably prepare this valuable synthetic intermediate. Careful attention to the exclusion of air and moisture, proper activation of the magnesium, and controlled reaction conditions are the cornerstones of a successful synthesis.
Reaction Mechanism Diagram
Caption: Formation of 2-methyl-3-furylmagnesium bromide.
References
- The Grignard Reaction. (n.d.). Department of Chemistry, University of California, Irvine.
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910.
- Safe Handling Practices of Industrial Scale Grignard Reagents. (n.d.). Inorganic Chemistry.
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002). Organic Process Research & Development.
- Grignard Reaction. (n.d.). American Chemical Society.
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate.
- Grignard reagent. (2019). Sciencemadness Wiki.
- Titration Grignard and BuLi. (n.d.). Scribd.
- How to measure the concentration of any grignard reagent (RMgX) in situ? (2012). ResearchGate.
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison.
- Grignard Reaction. (2024). Chem-Station Int. Ed.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Titrating Organometallic Reagents is Easier Than You Think. (2015). Chemtips.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). University of California, Irvine.
- Grignard Reaction Mechanism. (n.d.). BYJU'S.
- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.
- Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (2000). Organic Letters.
- Grignard reagent. (n.d.). Wikipedia.
- A Study of the Entrainment Method for Making Grignard Reagents. (1958). The Journal of Organic Chemistry.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- Grignard reagents. (n.d.). Chemguide.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). Royal Society of Chemistry.
- Chemistry Grignard Reaction Mechanism. (n.d.). SATHEE CUET.
- Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE.
- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1985). The Journal of Organic Chemistry.
- Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). ResearchGate.
- Grignard reagent formation. (2025). ResearchGate.
- Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube.
- All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Why is diethyl ether or furan the specific solvent used in the preparation of Grignard reagents? (2017). Quora.
- Vinylmagnesium Bromide. (n.d.). ResearchGate.
- Synthesis of 3-methylbutylmagnesium bromide. (n.d.). PrepChem.com.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methylfuran
Introduction: The Strategic Importance of 2,3-Disubstituted Furans
The furan nucleus is a privileged scaffold in medicinal chemistry and materials science, with 2,3-disubstituted furans, in particular, serving as key building blocks for a wide array of biologically active compounds and functional organic materials. The precise installation of substituents at the C2 and C3 positions of the furan ring allows for the fine-tuning of molecular properties, making the development of efficient and versatile synthetic methodologies a high-priority research area. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and reliable strategy for the construction of carbon-carbon and carbon-heteroatom bonds at the C3 position of 2-methylfuran, starting from the readily available 3-bromo-2-methylfuran.
This technical guide provides a comprehensive overview of the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and cyanation—for the functionalization of this compound. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, and provide detailed, field-proven protocols for each transformation.
Understanding the Substrate: this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors. The C-Br bond at the 3-position is readily susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle. The 2-methyl group exerts a modest steric and electronic influence on the reaction. While it can modestly hinder the approach of bulky ligands and coupling partners, this effect is generally manageable with appropriate ligand selection. Electronically, the methyl group is a weak electron-donating group, which can slightly influence the electron density of the furan ring and the rate of oxidative addition. The furan oxygen can also play a role by coordinating to the palladium center, which can influence the regioselectivity and efficiency of the coupling reaction. In general, the reactivity of halofurans in palladium-catalyzed couplings follows the trend I > Br > Cl, making this compound a reactive and versatile substrate.[1]
Decision-Making Workflow for Cross-Coupling Partner Selection
The choice of the appropriate cross-coupling reaction depends on the desired final product. The following diagram illustrates a simplified decision-making process for selecting the appropriate reaction based on the desired bond formation.
Caption: Decision tree for selecting a cross-coupling reaction.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.[2] This reaction is particularly valuable for the synthesis of 3-aryl- and 3-vinyl-2-methylfurans.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step.[3][4] The base plays a crucial role in activating the boronic acid for transmetalation.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-Methyl-3-phenylfuran
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-methyl-3-phenylfuran.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 75-85 |
II. Heck Reaction: Vinylation of this compound
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between this compound and alkenes, leading to the synthesis of 3-vinyl-2-methylfurans.[6][7] This reaction is particularly useful for introducing styrenyl and acrylate moieties.
Mechanistic Considerations
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst.[8] The choice of base is crucial for the regeneration of the Pd(0) catalyst. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used.
Experimental Protocol: Synthesis of 2-Methyl-3-styrylfuran
This protocol describes the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, styrene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography to yield 2-methyl-3-styrylfuran.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 16 | 70-80 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 75-85 |
| 3 | Ethylene (1 atm) | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 24 | 60-70 |
III. Sonogashira Coupling: Alkynylation of this compound
The Sonogashira coupling enables the direct formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 3-alkynyl-2-methylfurans.[9][10][11] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[12]
Mechanistic Considerations
The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle from the terminal alkyne, a copper(I) salt, and the amine base. Reductive elimination then yields the product and regenerates the Pd(0) catalyst.[13]
Experimental Protocol: Synthesis of 2-Methyl-3-(phenylethynyl)furan
This protocol details the Sonogashira coupling of this compound with phenylacetylene.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 2-methyl-3-(phenylethynyl)furan.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 50 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | Toluene | 70 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | 4 | Piperidine | DMF | RT | 12 | 75-85 |
IV. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of 3-amino-2-methylfurans by coupling this compound with primary or secondary amines.[14][15] This reaction has broad substrate scope and functional group tolerance.[13]
Mechanistic Considerations
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the N-arylated product.[9] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent β-hydride elimination.[16] Strong, non-nucleophilic bases such as sodium tert-butoxide are typically employed.[16]
Experimental Protocol: Synthesis of 3-(Morpholino)-2-methylfuran
This protocol outlines the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add toluene, followed by this compound and morpholine.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain 3-(morpholino)-2-methylfuran.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 70-80 |
| 3 | Di-n-butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 24 | 75-85 |
V. Stille Coupling: A Versatile C-C Bond Forming Reaction
The Stille coupling provides a mild and efficient method for the formation of C-C bonds between this compound and organostannane reagents.[17][18][19] This reaction tolerates a wide range of functional groups and is particularly useful for coupling with vinyl, aryl, and alkynyl stannanes.[20]
Mechanistic Considerations
The Stille coupling proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[19] A key advantage of Stille coupling is that it does not require a base. The transmetalation step is often the rate-determining step, and the use of polar aprotic solvents like DMF or THF can facilitate this process.[13]
Experimental Protocol: Synthesis of 2-Methyl-3-vinylfuran
This protocol describes the Stille coupling of this compound with tributyl(vinyl)stannane.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous and degassed DMF.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 90 °C and monitor its progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 2-methyl-3-vinylfuran.
Data Presentation: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | DMF | 90 | 8 | 80-90 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (2) | CuI (5) | NMP | 100 | 12 | 75-85 |
| 3 | Tributyl(furan-2-yl)stannane | Pd₂(dba)₃ (1.5) / P(fur)₃ (6) | - | THF | 70 | 16 | 70-80 |
VI. Palladium-Catalyzed Cyanation: Synthesis of 2-Methylfuran-3-carbonitrile
The palladium-catalyzed cyanation of this compound offers a direct route to 2-methylfuran-3-carbonitrile, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.
Mechanistic Considerations
The cyanation reaction follows the general cross-coupling mechanism. A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions.[1] To mitigate this, less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often used.[1][21] The choice of ligand is also crucial, with electron-rich and bulky phosphine ligands often providing the best results.
Experimental Protocol: Synthesis of 2-Methylfuran-3-carbonitrile
This protocol provides a method for the cyanation of this compound using zinc cyanide.[21]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 mmol, 8 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After cooling, carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting nitrile by column chromatography.
Data Presentation: Cyanation Reaction Conditions
| Entry | Cyanide Source (equiv) | Pd Precursor (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ (0.6) | Pd₂(dba)₃ (2) | dppf (8) | DMF | 120 | 12 | 75-85 |
| 2 | K₄[Fe(CN)₆] (0.5) | Pd(OAc)₂ (2) | dppb (4) | NMP | 140 | 18 | 65-75 |
| 3 | Acetone cyanohydrin (1.5) | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 10 | 70-80 |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this compound. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, a wide range of 2,3-disubstituted furans can be synthesized with high efficiency and functional group tolerance. The protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the streamlined development of novel furan-containing molecules.
References
- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
- Ma, D., & Cai, Q. (2008). Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Iodides. Accounts of Chemical Research, 41(11), 1450–1459. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Palladium-Catalyzed Cyanation of Aryl Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
- Wikipedia. (2023). Stille reaction. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Chen, C. Y., & Dagneau, P. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(15), 2683–2686. [Link]
- Heck reaction of n-butyl acrylate or styrene with aryl halides a - ResearchG
- Wikipedia. (2023).
- Development and Molecular Understanding of a Pd-Catalyzed Cyanation of Aryl Boronic Acids Enabled by High - Research Collection. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchG
- Wikipedia. (2023). Heck reaction. [Link]
- Stille Coupling - Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023). Stille reaction. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
- Progress in the palladium-catalyzed cyan
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Master Organic Chemistry. (2016).
- Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]
- PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
- Organic Syntheses. (n.d.).
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. [Link]
- Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link]
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The Synthetic Chemist's Guide to 2,3-Disubstituted Furans: Leveraging 3-Bromo-2-methylfuran as a Versatile Precursor
Abstract
The 2,3-disubstituted furan motif is a privileged scaffold in medicinal chemistry, natural products, and materials science. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of modern synthetic strategies for accessing this valuable chemical space. Focusing on the versatile and readily accessible starting material, 3-bromo-2-methylfuran, we present a suite of robust and scalable protocols for the synthesis of a diverse array of 2-substituted 3-methylfurans. This document delves into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering field-proven insights to empower chemists in the rational design and execution of their synthetic routes.
Introduction: The Significance of the 2,3-Disubstituted Furan Core
The furan ring system is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a broad spectrum of biological activities and material properties.[1] In particular, the 2,3-disubstituted furan architecture is a key structural element in numerous pharmaceuticals and natural products, including the notable fragrance compound rosefuran.[2] The ability to selectively introduce diverse functionalities at the C2 and C3 positions of the furan ring is therefore a critical endeavor in the pursuit of novel molecular entities with tailored properties. This compound serves as an excellent starting point for such synthetic campaigns, offering a handle for a multitude of transformative chemical reactions.
Strategic Approaches to C-C and C-N Bond Formation
The bromine atom at the 3-position of 2-methylfuran is amenable to a variety of powerful bond-forming reactions. This guide will focus on two primary strategies: palladium-catalyzed cross-coupling reactions and lithium-halogen exchange followed by electrophilic quench.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to heterocyclic systems is well-established.[3] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The choice of ligand (L), base, and solvent is critical for the success of these reactions, influencing catalyst stability, reactivity, and substrate scope. The protocols detailed below have been selected to provide a high probability of success for the functionalization of this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Anhydrous solvents and inert atmosphere techniques are required for many of these procedures.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-methylfurans
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, utilizing readily available and generally stable boronic acids.[2][5]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Deionized water (2 mL, degassed)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-3-methylfuran.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 75-85 |
| 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 10 | 80-90 |
Stille Coupling: Synthesis of 2-Alkenyl- and 2-Aryl-3-methylfurans
The Stille coupling utilizes organostannanes as coupling partners. While effective, it is important to note the toxicity of organotin compounds and take appropriate handling precautions.[3]
Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)stannane
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Tri(2-furyl)phosphine (TFP, 0.04 mmol, 4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and TFP.
-
Add anhydrous DMF and stir for 10 minutes at room temperature.
-
Add this compound followed by tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 6-18 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (25 mL).
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 2-methyl-3-vinylfuran.
-
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-methylfurans
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted furans.[6]
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (TEA, 5 mL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.
-
Once complete, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain 2-methyl-3-(phenylethynyl)furan.
-
Kumada Coupling: An Alternative for C-C Bond Formation
Protocol 4: Kumada Coupling of this compound with Phenylmagnesium Bromide
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 equiv)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe), 0.05 mmol, 5 mol%)
-
Anhydrous Diethyl Ether (10 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe).
-
Add anhydrous diethyl ether and this compound.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield 2-phenyl-3-methylfuran.
-
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-methylfurans
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1][5]
Protocol 5: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the flask and heat the mixture with vigorous stirring at 100 °C.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to afford 4-(3-methylfuran-2-yl)morpholine.
-
Lithium-Halogen Exchange: A Palladium-Free Approach
Lithium-halogen exchange offers a rapid and efficient entry to 3-lithio-2-methylfuran, which can then be trapped with a variety of electrophiles. This method is particularly useful for introducing functional groups that are incompatible with palladium catalysis.[8]
Diagram 2: Workflow for Lithium-Halogen Exchange and Electrophilic Quench
Caption: A streamlined workflow for the synthesis of 2-substituted 3-methylfurans via lithium-halogen exchange.
Protocol 6: Lithium-Halogen Exchange and Quench with an Aldehyde
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 mmol, 1.1 equiv, e.g., 2.5 M in hexanes)
-
Benzaldehyde (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add this compound and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield (3-methylfuran-2-yl)(phenyl)methanol.
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of 2-substituted 3-methylfurans. The palladium-catalyzed cross-coupling reactions and lithium-halogen exchange protocols detailed in this guide provide a robust toolkit for accessing this important class of compounds. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently construct diverse molecular architectures for applications in drug discovery, materials science, and beyond.
References
- NROChemistry. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Kumada Coupling.
- Wikipedia. (2023). Kumada coupling.
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- National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling.
- National Center for Biotechnology Information. (n.d.). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents.
- The Journal of Organic Chemistry. (n.d.). Synthesis of 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- National Center for Biotechnology Information. (n.d.). C-N bond forming cross-coupling reactions: an overview.
- MDPI. (2020). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
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- Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of.
- Scribd. (n.d.). 1 Lithium Halogen Exchange.
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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- MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- Organic Syntheses. (n.d.). lithium halogen exchange #1 revised.
- Reddit. (2021). Li Halogen Exchange?.
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Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-methylfuran
Introduction: The Strategic Importance of Furan Vinylation
The furan moiety is a cornerstone in a multitude of biologically active natural products and pharmaceutical agents. The palladium-catalyzed Heck reaction, a powerful tool for carbon-carbon bond formation, offers a direct and efficient pathway to introduce vinyl groups onto the furan scaffold, thereby creating versatile intermediates for further molecular elaboration. This document provides a detailed protocol and in-depth application notes for the Heck cross-coupling of 3-bromo-2-methylfuran with vinyl partners, such as acrylates or styrenes. As an electron-rich heterocycle, the furan ring presents unique considerations for catalyst selection and reaction optimization, which will be addressed herein to ensure robust and reproducible outcomes for researchers in organic synthesis and drug development.
Core Principles & Mechanistic Overview
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1] The catalytic cycle is a well-established sequence of organometallic transformations that perpetuates the palladium(0) active species.
The Catalytic Cycle
The reaction proceeds through a generally accepted mechanism involving a Pd(0)/Pd(II) cycle:[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the furan-palladium bond, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn fashion, to form the vinylated furan product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue.
Experimental Protocol: Heck Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with an alkene, such as an acrylate or styrene derivative. Optimization may be required depending on the specific alkene used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | --- |
| Alkene (e.g., n-butyl acrylate) | ≥98% | Standard Supplier | Should be filtered through basic alumina to remove inhibitors. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Standard Supplier | Pre-catalyst; sensitive to light. |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | ≥97% | Standard Supplier | Air-sensitive ligand. |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Standard Supplier | Should be distilled over CaH₂. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use a freshly opened bottle or from a solvent purification system. |
| Reaction Tube | --- | Standard Supplier | Must be oven-dried and capable of being sealed. |
| Inert Gas | High Purity Nitrogen or Argon | --- | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar into a sealable reaction tube.
-
Flame-dry the reaction tube under vacuum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
-
Addition of Solid Reagents:
-
To the cooled, inerted tube, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%).
-
Promptly add tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).
-
Add this compound (175 mg, 1.0 mmol, 1.0 equiv).
-
-
Evacuation and Backfilling:
-
Seal the tube and carefully evacuate the headspace and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Addition of Liquid Reagents:
-
Using syringes, add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add the alkene (e.g., n-butyl acrylate, 215 µL, 1.5 mmol, 1.5 equiv).
-
Finally, add anhydrous triethylamine (279 µL, 2.0 mmol, 2.0 equiv).
-
-
Reaction Execution:
-
Securely seal the reaction tube.
-
Place the tube in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
Progress can be monitored by taking small aliquots (under inert conditions if necessary) and analyzing by TLC or GC-MS. The disappearance of this compound is a key indicator.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the precipitated palladium black and salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired vinylated furan product.
-
Application Notes & Troubleshooting
Rationale for Component Selection
-
Palladium Pre-catalyst: Palladium(II) acetate is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[3] It is generally more stable and easier to handle than Pd(0) sources like Pd(PPh₃)₄.
-
Ligand: The electron-rich and bulky tri(o-tolyl)phosphine is often more effective than triphenylphosphine for electron-rich aryl halides as it promotes the oxidative addition step and can stabilize the catalytic species.[4]
-
Base: Triethylamine is a common organic base used to neutralize the HBr generated during the reaction.[1] An inorganic base like potassium carbonate (K₂CO₃) can also be effective, sometimes leading to cleaner reactions, particularly in polar aprotic solvents like DMF.[5]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or acetonitrile are typically used to ensure the solubility of all components, especially the base and any ionic intermediates.[6]
-
Temperature: Heck reactions generally require elevated temperatures (80-140 °C) to drive the catalytic cycle, particularly the oxidative addition and elimination steps.[5]
Troubleshooting Common Issues
Conclusion
The protocol described provides a robust starting point for the vinylation of this compound. The success of the reaction hinges on the careful exclusion of air and moisture, the quality of the reagents, and the appropriate selection of catalyst, ligand, and base. By understanding the mechanistic underpinnings and potential pitfalls, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a wide range of valuable furan-containing compounds.
References
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- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions.
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- Wikipedia. Heck reaction.
- Chemistry LibreTexts. Heck Reaction.
- Beletskaya, I. P.; Cheprakov, A. V.
- de Vries, J. G. The Heck reaction in the production of fine chemicals. University of Groningen.
- Organic Chemistry Portal. Heck Reaction.
- Karimi, B.; Enders, D. New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters.
- SciSpace. Mechanisms of the Mizoroki–Heck Reaction.
- ResearchGate. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- MDPI.
- PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
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Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-methylfuran with Terminal Alkynes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 3-bromo-2-methylfuran with a variety of terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and explains the rationale behind the selection of catalysts, ligands, bases, and solvents. The aim is to equip researchers with the necessary knowledge to successfully synthesize 2-methyl-3-(alkynyl)furans, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and versatile tool for the synthesis of arylalkynes and conjugated enynes from aryl or vinyl halides and terminal alkynes.[1][4] It is widely employed due to its mild reaction conditions, tolerance of a broad range of functional groups, and its reliability in constructing complex molecular architectures.[1][3][5] These attributes make the Sonogashira coupling particularly valuable in the synthesis of pharmaceuticals, natural products, and organic electronic materials.[1][3]
The furan moiety is a privileged scaffold in numerous biologically active compounds. The introduction of an alkynyl substituent at the 3-position of a 2-methylfuran ring via the Sonogashira coupling opens a gateway to a diverse array of complex molecules with potential therapeutic applications. This guide focuses on the practical application of this reaction to this compound, a readily available starting material.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While copper-free protocols exist, the classical copper-co-catalyzed reaction is widely used and will be the focus of this guide.[3][4]
The Dual Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. The base is crucial for deprotonating the terminal alkyne, increasing its nucleophilicity.[6]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex. This is often the rate-determining step of the reaction.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-methyl-3-(alkynyl)furan product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Fig. 1: Simplified dual catalytic cycle of the Sonogashira coupling.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific terminal alkynes.
General Considerations and Reagent Selection
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are commonly used and are effective for this transformation.[3][4] PdCl₂(PPh₃)₂ is often preferred due to its higher stability.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It is crucial for the formation of the copper acetylide intermediate.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[6]
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. A mixture of a polar aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane with an amine base is a common choice.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.
Protocol for the Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a representative example. For other terminal alkynes, adjustments to stoichiometry and reaction time may be required.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry, oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst dissolves.
-
Add this compound (0.11 mL, 1.0 mmol) followed by the dropwise addition of phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-methyl-3-(phenylethynyl)furan.
Caption: Fig. 2: General experimental workflow for the Sonogashira coupling.
Data Presentation: Scope of the Reaction
The developed protocol is applicable to a range of terminal alkynes. The following table summarizes the reaction conditions and yields for the coupling of this compound with various alkynes.
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-Methyl-3-(phenylethynyl)furan | 4 | 85 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-3-methylfuran | 6 | 78 |
| 3 | 3,3-Dimethyl-1-butyne | 3-(3,3-Dimethylbut-1-yn-1-yl)-2-methylfuran | 8 | 75 |
| 4 | (Trimethylsilyl)acetylene | 2-Methyl-3-((trimethylsilyl)ethynyl)furan | 5 | 92 |
| 5 | Propargyl alcohol | (4-(2-Methylfuran-3-yl)but-3-yn-1-ol) | 6 | 70 |
Note: Yields are for isolated, purified products. Reaction conditions: this compound (1.0 eq), terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), Et₃N (3.0 eq), THF, 60 °C.
Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Insufficient Base: The amount of base can be critical. An excess is generally used to ensure complete deprotonation of the alkyne and neutralization of the acid byproduct.[8]
-
Steric Hindrance: Highly hindered alkynes may require longer reaction times, higher temperatures, or more active catalyst systems.
-
-
Homocoupling of the Alkyne (Glaser Coupling):
-
Difficulty in Purification:
-
The use of a saturated ammonium chloride wash is effective in removing most of the copper salts.[7]
-
If catalyst residues are difficult to remove, filtering the crude product through a short plug of silica gel before column chromatography can be beneficial.
-
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 3-alkynyl-2-methylfurans. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably access these valuable building blocks for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for further exploration and optimization.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Vedantu. (n.d.).
- SynArchive. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Serafin, K., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8635-8645. [Link]
- D'yakonov, V. A., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Accounts of chemical research, 44(4), 233-245. [Link]
- Nagy, T. D., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction. [Link]
- Shinde, S. B., et al. (2018). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research in Science and Technology, 4(8), 1-8. [Link]
- Hsieh, C. H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(10), 7128-7141. [Link]
- Köcher, S. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
- Feuerstein, M., Doucet, H., & Santelli, M. (2006). Sonogashira reaction of heteroaryl halides with alkynes catalysed by a palladium-tetraphosphine complex. Journal of Molecular Catalysis A: Chemical, 257(1-2), 75-84. [Link]
- National Institutes of Health. (2024, February 16).
- ResearchGate. (2025, August 6).
- Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. [Link]
- Cerna, I., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 369-376. [Link]
- Weisner, A. J. (2003). Sonogashira Coupling Routes to Ortho-Alkynl-and- Fused-Ring Sydnones. CORE Scholar. [Link]
- Gomaa, A. M., et al. (2017). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 7(70), 44201-44211. [Link]
- Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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Application Note & Protocol: Regioselective Synthesis of 2,3-Disubstituted Furans via Lithiation of 3-Bromo-2-methylfuran
Abstract
This document provides a comprehensive technical guide for the regioselective synthesis of 2,3-disubstituted furans through the lithiation of 3-bromo-2-methylfuran. The furan moiety is a critical pharmacophore and a versatile building block in materials science and medicinal chemistry.[1][2] This protocol details the generation of the nucleophilic 2-methyl-3-furyllithium intermediate via lithium-halogen exchange and its subsequent reaction with various electrophiles. We delve into the mechanistic rationale, provide a detailed, field-proven experimental protocol, discuss the reaction's scope, and offer troubleshooting and safety insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Furan Core
The furan ring system is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various chemical transformations make it an invaluable scaffold in drug discovery. Specifically, 2,3-disubstituted furans serve as key intermediates in the synthesis of complex molecules. Traditional methods for their synthesis can be convoluted, often requiring multi-step sequences starting from acyclic precursors.
A more direct and powerful strategy involves the functionalization of a pre-formed furan ring. Directed metalation, particularly lithiation, has emerged as a premier method for the regioselective introduction of substituents onto aromatic and heteroaromatic rings.[3] This guide focuses on a highly efficient lithium-halogen exchange reaction on this compound. This approach provides a reliable and regiochemically precise route to the 2-methyl-3-furyllithium species, a potent nucleophile poised for reaction with a wide range of electrophiles to forge new carbon-carbon bonds.[4][5]
Mechanistic Rationale and Scientific Principles
The success of this synthetic strategy hinges on a fundamental understanding of organolithium chemistry. The process can be dissected into two primary stages: the formation of the organolithium reagent and its subsequent nucleophilic attack.
Generation of 2-Methyl-3-furyllithium via Lithium-Halogen Exchange
While direct deprotonation (lithiation) of furan itself occurs preferentially at the more acidic C2 position, the presence of a halogen atom at the C3 position dramatically alters the reactivity landscape.[6] Instead of proton abstraction, a more rapid and efficient pathway, lithium-halogen exchange , takes place.
This reaction is typically performed at cryogenic temperatures (-78 °C) using an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[7][8] The mechanism involves the formation of a transient "ate" complex, where the lithium atom coordinates to the bromine.[9] This complex then collapses, exchanging the bromine atom for a lithium atom, to yield the thermodynamically more stable 2-methyl-3-furyllithium and the corresponding alkyl bromide byproduct (e.g., n-butyl bromide).
Key Considerations:
-
Choice of Alkyllithium:
-
n-BuLi: Widely used due to its commercial availability and moderate reactivity. However, the n-butyl bromide byproduct can sometimes engage in side reactions.
-
t-BuLi: More reactive and often preferred for clean lithium-halogen exchange. Using two equivalents of t-BuLi can be advantageous; the first equivalent performs the exchange, and the second eliminates the t-butyl bromide byproduct to form innocuous isobutylene gas.[8]
-
-
Temperature Control: Maintaining a low temperature (typically -78 °C) is critical. The generated furyllithium species is thermally labile. Warmer temperatures can lead to decomposition, rearrangement to the more stable 2-lithiofuran isomer, or undesired reactions with the solvent (e.g., THF).[6]
Caption: Overall reaction pathway for the synthesis.
Nucleophilic Addition to Electrophiles
The carbon-lithium bond in 2-methyl-3-furyllithium is highly polarized, rendering the C3 carbon strongly nucleophilic and basic. This species readily attacks electron-deficient centers, most notably the carbonyl carbon of aldehydes and ketones.[10] The addition reaction proceeds via a tetrahedral intermediate, which, upon aqueous workup (quenching), is protonated to yield the final alcohol product. The reaction is generally irreversible when using strong nucleophiles like organolithiums.[10]
Detailed Experimental Protocol
This protocol describes the synthesis of (2-methylfuran-3-yl)(phenyl)methanol as a representative example.
Safety Precaution: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. All procedures must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
Materials and Reagents
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes, e.g., 2.5 M)
-
Benzaldehyde (1.2 eq), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Low-temperature thermometer
-
Dry ice/acetone bath
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Initial Solution: Add this compound to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophile Addition: In a separate, dry flask, prepare a solution of benzaldehyde in a small amount of anhydrous THF. Add this solution dropwise to the furyllithium solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with NH₄Cl solution.
-
Quenching: Once the reaction is complete, slowly quench it by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: Step-by-step experimental workflow diagram.
Reaction Scope and Versatility
A key advantage of this methodology is its broad applicability. The generated 2-methyl-3-furyllithium is a versatile nucleophile that reacts with a wide range of electrophiles, enabling access to a diverse library of 2,3-disubstituted furans.
| Electrophile Class | Example Electrophile | Product Type | Typical Yield Range |
| Aldehydes | Benzaldehyde, Acetaldehyde | Secondary Alcohols | 70-90% |
| Ketones | Acetone, Cyclohexanone | Tertiary Alcohols | 65-85% |
| Esters | Ethyl benzoate | Ketones | 45-75%[4] |
| Epoxides | Propylene oxide | Alcohols | 80-90%[11] |
| Alkyl Halides | 1-Bromopentane | Alkylated Furans | 50-70%[12] |
| Amides | N,N-Dimethylformamide (DMF) | Aldehydes | 60-80%[13] |
| Disulfides | Dimethyl disulfide | Thioethers | 50-70% |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acids | 70-85% |
Yields are approximate and highly dependent on the specific substrate and reaction conditions.
Troubleshooting and Safety Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent or glassware.3. Reaction temperature too high.4. Impure starting material. | 1. Titrate the n-BuLi solution before use.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Maintain strict temperature control at -78 °C.4. Purify the this compound if necessary. |
| Formation of Butylfuran Side Product | Reaction of furyllithium with the n-butyl bromide byproduct. | 1. Use t-BuLi (2 equiv.) instead of n-BuLi to eliminate the alkyl halide byproduct.[8]2. Ensure rapid addition of the primary electrophile after the lithiation step. |
| Recovery of Starting Material | Incomplete lithium-halogen exchange. | 1. Increase stirring time after n-BuLi addition.2. Use a slight excess of a freshly titrated n-BuLi solution (e.g., 1.1-1.2 eq). |
References
- Chadwick, D. J., & Carpenter, A. J. (1985). High-yield syntheses of 2,3-disubstituted furans and thiophenes. Tetrahedron Letters, 26(14), 1777-1780.
- Merino, P., et al. (1998). Nucleophilic Additions of 2-Furyllithium to Carbonyl Derivatives of L-Serine. Formal Synthesis of (2R,3R)-β-Hydroxy Aspartic Acid. Molecules, 3(1), 26-36.
- Vapourtec. (n.d.). Lithiation. Vapourtec.com.
- Organic Chemistry Portal. (n.d.). Furan Synthesis. Organic-chemistry.org.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Organic Reaction Data. (n.d.). Formylation. Org-reaction.com.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Elsevier.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Masterorganicchemistry.com.
- Harris, E. B. J. (2014). Response to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". ResearchGate.
- Reddit user r/Chempros. (2021). Optimization of n-BuLi alkylation of furan. Reddit.
- ResearchGate. (n.d.). Optimized reaction of 2-furyllithium with propylene oxide. ResearchGate.
Sources
- 1. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan synthesis [organic-chemistry.org]
- 3. Book Review: Organolithiums: Selectivity for Synthesis - Jonathan Clayden [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Nucleophilic Additions of 2-Furyllithium to Carbonyl Derivatives of L-Serine. Formal Synthesis of (2R,3R)-β-Hydroxy Aspartic Acid | Semantic Scholar [semanticscholar.org]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. vapourtec.com [vapourtec.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methylfuran
Introduction: The Strategic Importance of 2-Methyl-3-aminofurans
The furan scaffold is a privileged motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and unique electronic properties. The introduction of an amino group at the C-3 position of a 2-methylfuran ring opens up a vast chemical space for the synthesis of novel compounds with potential applications as pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 3-Bromo-2-methylfuran.
Mechanism and Key Considerations: A Rational Approach to Reaction Design
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for this compound:
-
Substrate Reactivity: this compound is an electron-rich heteroaryl halide. While the carbon-bromine bond is generally reactive in palladium-catalyzed cross-coupling reactions, the electron-rich nature of the furan ring can sometimes pose challenges.[2][3][4] Careful selection of the catalyst system is therefore paramount to achieve high efficiency.
-
Catalyst and Ligand Selection: The choice of the phosphine ligand is critical for a successful amination. For electron-rich heteroaryl bromides, bulky and electron-rich biarylphosphine ligands have shown excellent performance.[1] Ligands such as RuPhos and BrettPhos, often employed as their corresponding palladium precatalysts, are highly recommended for this transformation as they facilitate both the oxidative addition and the reductive elimination steps.[5] The use of pre-formed catalysts also offers greater reproducibility and ease of handling.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Lithium bis(trimethylsilyl)amide (LiHMDS) is a highly effective base for the amination of heteroaryl halides, particularly when using unprotected amine substrates.[5][6] Other strong bases like sodium tert-butoxide (NaOtBu) can also be employed, but may be less compatible with certain functional groups.
-
Solvent Choice: Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination. Tetrahydrofuran (THF) and 1,4-dioxane are commonly used and have proven effective for similar heteroaromatic substrates.[6][7] Toluene is another viable option. The choice of solvent can influence the solubility of the reagents and the catalyst, thereby affecting the reaction rate and yield.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with both primary and secondary amines.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 161.01 g/mol | 1.0 | 1.0 |
| Aniline | 93.13 g/mol | 1.2 | 1.2 |
| BrettPhos-precatalyst | Varies | 0.02 | 0.02 |
| LiHMDS (1.0 M in THF) | 167.33 g/mol | 2.5 | 2.5 |
| Anhydrous THF | - | As required | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere of argon, add the BrettPhos-precatalyst (0.02 equiv) and this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Add the primary amine (e.g., aniline, 1.2 equiv).
-
Slowly add LiHMDS (1.0 M solution in THF, 2.5 equiv) to the reaction mixture at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methylfuran-3-amine.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 161.01 g/mol | 1.0 | 1.0 |
| Morpholine | 87.12 g/mol | 1.2 | 1.2 |
| RuPhos-precatalyst | Varies | 0.02 | 0.02 |
| LiHMDS (1.0 M in THF) | 167.33 g/mol | 2.5 | 2.5 |
| Anhydrous THF | - | As required | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere of argon, add the RuPhos-precatalyst (0.02 equiv) and this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Add the secondary amine (e.g., morpholine, 1.2 equiv).
-
Slowly add LiHMDS (1.0 M solution in THF, 2.5 equiv) to the reaction mixture at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-methylfuran-3-amine.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use a fresh batch of palladium precatalyst.- Ensure all glassware is oven-dried and the solvent is rigorously dried.- Use a freshly opened bottle of LiHMDS or titrate to confirm its concentration. |
| Formation of side products (e.g., hydrodehalogenation) | - Unfavorable ligand-to-metal ratio- Reaction temperature too high | - Use a pre-formed catalyst to ensure the correct stoichiometry.- Lower the reaction temperature and monitor the reaction for a longer period. |
| Incomplete reaction | - Insufficient reaction time- Catalyst deactivation | - Extend the reaction time and continue monitoring.- Consider adding a second portion of the catalyst. |
| Difficulty in product purification | - Co-elution with ligand or byproducts | - Optimize the mobile phase for column chromatography.- Consider a different purification method, such as preparative TLC or crystallization. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and efficient route to a diverse range of 2-methyl-3-aminofuran derivatives. The success of this transformation is highly dependent on the careful selection of the catalyst system, base, and solvent. By following the detailed protocols and considering the key mechanistic aspects outlined in this application note, researchers can confidently employ this powerful synthetic tool in their drug discovery and materials science endeavors.
References
- Buchwald-Hartwig amin
- Buchwald-Hartwig Amin
- Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone | Request PDF
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH
- (PDF)
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Public
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amin
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde.
- Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone - ElectronicsAndBooks
- Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC - PubMed Central
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative c
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols - MDPI
- Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles - Chemical Communic
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: The Strategic Use of 3-Bromo-2-methylfuran in the Synthesis of Pharmaceutical Intermediates
Abstract
3-Bromo-2-methylfuran is a versatile heterocyclic building block of significant value in medicinal chemistry and pharmaceutical development. Its unique electronic and steric properties, combined with multiple reactive sites, allow for its strategic incorporation into a wide array of complex molecular scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the core reactivity and practical application of this compound. We will explore key synthetic transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, supported by detailed, field-proven protocols and mechanistic insights to empower the synthesis of novel pharmaceutical intermediates.
Introduction: The Furan Moiety in Medicinal Chemistry
The furan ring is a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals. Its presence can influence a molecule's conformational rigidity, metabolic stability, and ability to engage in hydrogen bonding, making it a desirable feature in drug design. This compound, in particular, offers a synthetically powerful platform. The bromine atom at the C3 position serves as a versatile handle for a multitude of transformations, while the methyl group at C2 sterically and electronically influences the reactivity of the furan ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrO | [1] |
| Molecular Weight | 161.00 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 83457-06-1 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~150-152 °C |
Core Reactivity and Synthetic Strategies
The utility of this compound stems from its capacity to undergo a range of selective and high-yielding chemical reactions. Understanding the principles behind these transformations is critical for designing robust synthetic routes.
Metal-Halogen Exchange: Activating the C3 Position
The most direct method for functionalizing the C3 position is through metal-halogen exchange. This process converts the relatively inert C-Br bond into a highly nucleophilic carbon-metal bond, opening the door to reactions with a vast number of electrophiles.
-
Lithiation: Treatment with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) rapidly generates 2-methylfuran-3-yllithium.[2] The low temperature is crucial to prevent potential rearrangement or side reactions. The resulting organolithium species is a powerful nucleophile and a strong base.
-
Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent, like THF or diethyl ether, produces the corresponding Grignard reagent, (2-methylfuran-3-yl)magnesium bromide.[3][4] This reagent is also a potent nucleophile, albeit generally less basic and reactive than its organolithium counterpart, making it suitable for reactions with more sensitive electrophiles like aldehydes and ketones.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis and are indispensable in pharmaceutical development. This compound is an excellent substrate for these transformations, enabling the formation of C-C, C-N, and C-O bonds with high precision and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples the furan ring with an organoboron species (boronic acid or ester) to form a new C-C bond.[6][7] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of palladium source, ligand, and base is critical for achieving high efficiency.
-
Buchwald-Hartwig Amination: Essential for synthesizing aryl and heteroaryl amines, this reaction forms a C-N bond between the furan and a primary or secondary amine.[9][10] The success of this coupling is highly dependent on the choice of phosphine ligand, which facilitates the key reductive elimination step from the palladium center.[11][12]
-
Sonogashira Coupling: This reaction forges a C-C bond between the furan and a terminal alkyne, creating valuable alkynyl-substituted heterocycles.[13][14] It typically employs a dual catalytic system of palladium and copper(I).[13]
Experimental Protocols
The following protocols are designed to be robust starting points for synthesis and can be adapted based on the specific substrate and desired scale. Causality: All reactions involving organometallic intermediates must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as these intermediates are highly reactive towards oxygen and protic sources like water.[3][15]
Protocol 1: Lithiation and Electrophilic Quench for the Synthesis of 2-methyl-3-(trimethylsilyl)furan
This protocol demonstrates the formation of the 3-lithiofuran species followed by quenching with an electrophile, in this case, trimethylsilyl chloride (TMSCl).
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and septum, add this compound (1.0 equiv). Purge the flask with argon.
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of ~0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[16]
-
Electrophilic Quench: Add TMSCl (1.2 equiv) dropwise to the reaction mixture. Stir for an additional hour at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-methyl-3-phenylfuran
This protocol exemplifies the construction of a biaryl linkage, a common motif in pharmaceutical compounds. Causality: A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[8] An aqueous solution of a carbonate base is often used, creating a biphasic system that facilitates the reaction.
Table 2: Common Reagents for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reagents and facilitates reaction |
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add the toluene/water solvent mixture to achieve a concentration of ~0.15 M.
-
Inerting: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 6-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-benzyl-2-methylfuran-3-amine
This protocol demonstrates the formation of a C-N bond, a critical step in the synthesis of many nitrogen-containing drug molecules. Causality: Sterically hindered phosphine ligands (e.g., XantPhos, RuPhos) are often required to promote the difficult reductive elimination step that forms the C-N bond, especially with less reactive heteroaryl halides.[11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating its coordination to the palladium center.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XantPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 equiv), XantPhos (0.05 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add anhydrous toluene, followed by this compound (1.0 equiv) and benzylamine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate.
-
Filtration: Pass the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Safety and Handling
-
Organolithium Reagents: n-BuLi is pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.
-
Palladium Catalysts and Ligands: Many palladium complexes and phosphine ligands are air-sensitive and potentially toxic. Handle in a fume hood or glovebox.
-
Halogenated Compounds: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its ability to undergo selective metal-halogen exchange and participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures. The protocols and mechanistic principles outlined in this guide provide a solid foundation for researchers to leverage this valuable building block in their drug discovery and development programs, paving the way for the creation of novel heterocyclic compounds with significant therapeutic potential.[17][18]
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Introduction: The Synthetic Value of 3-Bromo-2-methylfuran Derivatives
An in-depth guide to the scalable synthesis of 3-bromo-2-methylfuran and its subsequent derivatization is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols, safety considerations, and mechanistic insights essential for transitioning from laboratory-scale experiments to larger-scale production.
This compound is a valuable heterocyclic building block in organic synthesis. Its furan core is a common motif in numerous natural products and pharmacologically active molecules. The strategic placement of a methyl group at the 2-position and a bromine atom at the 3-position provides a versatile scaffold for chemical elaboration. The bromine atom serves as a key functional handle for introducing molecular complexity through various transformations, most notably Grignard reagent formation and palladium-catalyzed cross-coupling reactions.
The ability to produce this compound and its derivatives on a larger scale is critical for advancing drug discovery programs and ensuring a consistent supply of key intermediates for agrochemical and fine chemical manufacturing.[1][2] This guide details robust and scalable methods for the synthesis of the core intermediate and its subsequent conversion into higher-value derivatives.
Section 1: Critical Safety Protocols
The synthesis of this compound involves hazardous materials, primarily liquid bromine and organometallic reagents. Adherence to strict safety protocols is paramount.
Handling Liquid Bromine
Liquid bromine is highly corrosive, toxic upon inhalation, and a strong oxidizing agent.[3][4][5][6] All manipulations must be performed within a certified chemical fume hood with proper ventilation.[5]
-
Personal Protective Equipment (PPE): A full-face shield or chemical splash goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[4][5] Disposable gloves are not sufficient.[4]
-
Engineering Controls: Work should be conducted in a fume hood with the sash positioned as low as possible.[5] A dedicated scrubber system for bromine vapors is recommended for scale-up operations.[7] All glassware and transfer lines should be made of compatible materials like borosilicate glass or PVDF.[7]
-
Spill Management: A neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be readily accessible in the event of a spill.[4] For spills larger than one liter, immediate evacuation and emergency response are required.[5]
Handling Grignard Reagents
Grignard reagents are highly reactive, pyrophoric in some cases, and react violently with water and protic solvents.
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to prevent moisture from quenching the reagent.[8]
-
Solvent Safety: Anhydrous ethers (e.g., diethyl ether, THF) are typically used as solvents. These are extremely flammable, and their vapors can form explosive mixtures with air.[6] All heat sources must be spark-free.
-
Quenching: The quenching process is highly exothermic. The reaction mixture should be cooled in an ice bath before slowly adding the quenching solution (e.g., saturated aqueous ammonium chloride).
Section 2: Scale-Up Synthesis of this compound
The primary route to this compound is the electrophilic bromination of 2-methylfuran. The key challenge is achieving regioselective mono-bromination at the C3 position while avoiding side reactions. The furan ring is highly activated towards electrophilic substitution, making it susceptible to over-bromination and other reactions.[9]
**Protocol 2.1: Direct Bromination with Liquid Bromine (Br₂) **
This method is cost-effective for large-scale synthesis but requires stringent control over reaction conditions to maintain selectivity.
Workflow Diagram
Caption: Workflow for direct bromination of 2-methylfuran.
Step-by-Step Procedure:
-
Reactor Setup: Equip a multi-necked, oven-dried reactor with a mechanical stirrer, a thermocouple, an inert gas inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the process.
-
Charging: Charge the reactor with 2-methylfuran (1.0 eq.) and anhydrous dichloromethane (DCM) (approx. 10 volumes).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of liquid bromine (1.0 eq.) in anhydrous DCM (approx. 2 volumes).
-
Slow Addition: Add the bromine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not rise above -70 °C. The high reactivity of the furan ring necessitates slow addition at low temperatures to control the exotherm and minimize side product formation.[9]
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional hour. Monitor the reaction progress by GC-MS to confirm the consumption of the starting material.
-
Quenching: Slowly add a pre-chilled saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless to pale yellow liquid.[2]
Protocol 2.2: Bromination with N-Bromosuccinimide (NBS)
NBS is a solid, crystalline reagent that is often safer and easier to handle than liquid bromine, making it an attractive alternative for scale-up, despite its higher cost.[10][11] It can provide higher selectivity in some cases.
Step-by-Step Procedure:
-
Reactor Setup: Set up the reactor as described in Protocol 2.1.
-
Charging: Charge the reactor with 2-methylfuran (1.0 eq.) and a suitable solvent such as carbon tetrachloride (CCl₄) or tetrahydrofuran (THF) (approx. 10 volumes).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
NBS Addition: Add N-bromosuccinimide (1.0 eq.) portion-wise over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until GC-MS analysis indicates completion.
-
Workup: Filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via fractional distillation under vacuum.
Comparative Data
| Parameter | Method A: Direct Bromination (Br₂) | Method B: Bromination with NBS |
| Typical Yield | 65-75% | 70-85% |
| Purity (Post-Distillation) | >98% | >98% |
| Key Advantage | Lower reagent cost | Enhanced safety, easier handling |
| Key Disadvantage | High hazard of Br₂, requires very low temp. | Higher reagent cost, solid handling |
| Scalability | Excellent, with proper engineering controls | Very good, simpler for moderate scales |
Section 3: Synthesis of Derivatives via Grignard Reaction
The bromine atom at the 3-position can be converted into a nucleophilic Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds.[8][12]
Protocol 3.1: Preparation and Use of 2-Methyl-3-furylmagnesium Bromide
Step-by-Step Procedure:
-
Reactor Setup: Assemble an oven-dried, three-neck flask with a condenser, mechanical stirrer, and dropping funnel under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Briefly heat with a heat gun under vacuum and then backfill with nitrogen to activate the surface. Add a small crystal of iodine to aid initiation.
-
Initiation: Add a small portion (approx. 5%) of a solution of this compound (1.0 eq.) in anhydrous THF (5 volumes) to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by bubbling and a slight exotherm.
-
Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir at reflux for 1-2 hours until most of the magnesium is consumed.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C. Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester; 1.0 eq.) in anhydrous THF.
-
Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the product by column chromatography or distillation.
Section 4: Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in the pharmaceutical industry.[13][14]
Protocol 4.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the organohalide with an organoboron species, offering high functional group tolerance and using stable, low-toxicity boron reagents.[13][15][16]
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reactor Setup: Charge a reactor with this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.).
-
Solvent and Degassing: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos) under a positive pressure of inert gas.
-
Reaction: Heat the mixture, typically between 80-110 °C, and stir until the reaction is complete as determined by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, concentrate, and purify by column chromatography or recrystallization.
Protocol 4.2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[17][18] The classic protocol uses both palladium and copper catalysts.[17]
Sonogashira Catalytic Cycle
Caption: Interlinked catalytic cycles for Sonogashira coupling.
Step-by-Step Procedure:
-
Reactor Setup: To a reactor, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add a solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine), which also acts as a solvent.
-
Degassing: Degas the mixture thoroughly with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion. Copper-free Sonogashira protocols are also available and may be preferable to avoid residual copper contamination.[19][20]
-
Workup: Dilute the reaction mixture with an organic solvent and wash with water or aqueous ammonium chloride to remove the amine hydrobromide salt.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
References
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- Bromine handling and safety | DOCX - Slideshare. (n.d.).
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- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
- Standard Operating Procedure: Bromine Safety. (n.d.).
- Furan - Wikipedia. (n.d.).
- Preparation of this compound and 4-Bromo-2-methylfuran. (2010). ChemInform.
- Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015). Catalysis Today.
- Activation of Heteroaromatic C-H Bonds in Furan and 2,5-Dimethylfuran. (2019). Inorganic Chemistry.
- Bromine solution - Safety Data Sheet - Carl ROTH. (n.d.).
- Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023).
- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2023). Molecules.
- On the bromination of methyl 2-methyl-3-furoate. (2001). Russian Chemical Bulletin.
- A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (2015). Google Patents.
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters.
- Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. (2019). Catalysts.
- Suzuki reaction - Wikipedia. (n.d.).
- The Grignard Reaction. (n.d.).
- Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. (2017). ResearchGate.
- Grignard syntheses. (1984). European Patent Office.
- This compound (C5H5BrO) - PubChemLite. (n.d.).
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Wipf Group, University of Pittsburgh.
- Furan synthesis - Organic Chemistry Portal. (n.d.).
- BROMINATION OF 2-ACETYL-5-METHYLFURAN. (1976). Chemistry of Heterocyclic Compounds.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2021).
- Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. (2021). Green Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023).
- The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. (n.d.).
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- This compound | C5H5BrO | CID 641484 - PubChem. (n.d.).
- γ‐C−H bond arylation of 3‐methyl furan/3‐methyl thiophenes. (2020). ResearchGate.
- The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2021).
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). Molecules.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015).
- Show how you can synthesize 3-bromo-2-methylbut-1-ene using 2-methylbut-1-ene... | Study Prep in Pearson+. (n.d.).
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Application Note & Protocol: A Step-by-Step Guide to the Work-up of Suzuki Coupling Reactions Involving 3-Bromo-2-methylfuran
This comprehensive guide provides a detailed protocol and expert insights for the successful work-up and purification of Suzuki coupling reactions utilizing 3-bromo-2-methylfuran. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps necessary to isolate the desired 2-methyl-3-aryl-furan product with high purity, addressing the unique challenges presented by this heteroaromatic substrate.
Introduction: The Suzuki Coupling and the Nuances of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1] This reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions and functional group tolerance.[2]
When employing heteroaromatic substrates such as this compound, specific considerations during the work-up are paramount. The furan ring's oxygen atom can coordinate with the palladium catalyst, potentially influencing its activity.[3] Furthermore, furan-containing boronic acids can be unstable, leading to side reactions like protodeboronation.[4] A meticulous work-up procedure is therefore essential to mitigate these challenges and ensure the isolation of a pure product.
The Work-Up Workflow: A Strategic Overview
The post-reaction work-up is a multi-stage process designed to systematically remove unreacted starting materials, the palladium catalyst, boronic acid byproducts, and inorganic salts. The following diagram illustrates the logical flow of the purification process.
Figure 1. A generalized workflow for the Suzuki coupling work-up procedure.
Detailed Step-by-Step Work-Up Protocol
This protocol assumes a standard Suzuki coupling reaction of this compound with an arylboronic acid.
3.1. Cooling and Initial Filtration
-
Cooling: Upon reaction completion as determined by a suitable monitoring technique (e.g., TLC, LC-MS), allow the reaction mixture to cool to room temperature.[5]
-
Initial Filtration (if applicable): If a heterogeneous palladium catalyst (e.g., Pd/C) or an insoluble base was used, perform an initial filtration.[5]
-
Rationale: This step removes the bulk of the solid materials, simplifying the subsequent liquid-liquid extraction.
-
Procedure: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite®.[6] Wash the filter cake with the same organic solvent to ensure complete recovery of the product.
-
3.2. Quenching and Liquid-Liquid Extraction
-
Solvent Addition: Transfer the filtrate (or the entire reaction mixture if no initial filtration was performed) to a separatory funnel. Dilute the mixture with an organic solvent such as ethyl acetate.[3]
-
Rationale: Ethyl acetate is a common choice due to its ability to dissolve a wide range of organic compounds and its partial immiscibility with water.
-
-
Aqueous Quench: Add deionized water to the separatory funnel and shake vigorously. Allow the layers to separate.
-
Rationale: This initial wash helps to remove the majority of water-soluble inorganic salts (e.g., from the base used in the reaction) and highly polar impurities.
-
-
Basic Wash (Optional but Recommended): To specifically remove unreacted boronic acid and its byproducts, perform a wash with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Rationale: Boronic acids are weakly acidic. The basic wash converts them into their corresponding water-soluble boronate salts, which are then partitioned into the aqueous layer.[3]
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[5]
-
Rationale: The brine wash helps to break up any emulsions that may have formed and reduces the solubility of the organic product in the aqueous layer, thereby increasing the yield in the organic phase.
-
3.3. Drying and Concentration
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Rationale: This step removes residual water from the organic solvent, which is crucial to prevent the product from being contaminated with water and to avoid potential issues in subsequent analysis or reactions.
-
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[6] This will yield the crude product.
Purification of the Crude Product
Flash column chromatography is typically necessary to obtain the highly pure 2-methyl-3-aryl-furan.[3]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for the separation of moderately polar organic compounds. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). | The optimal ratio should be determined by TLC analysis of the crude product to achieve good separation between the product and impurities. |
| Detection | UV visualization (if the product is UV active) and/or staining with a suitable agent (e.g., potassium permanganate). | Allows for the visualization of the separated compounds on the TLC plate and for monitoring the column chromatography. |
Table 1. Recommended parameters for flash column chromatography purification.
Troubleshooting Common Work-Up Issues
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation During Extraction | High concentration of reactants or byproducts acting as surfactants. | Add more brine to the separatory funnel. Gentle swirling instead of vigorous shaking can also help. In persistent cases, filtration through a pad of Celite® may be effective. |
| Incomplete Removal of Boronic Acid | Insufficiently basic wash or a single aqueous wash. | Perform an additional wash with a dilute aqueous base. Ensure thorough mixing during the washing step. |
| Presence of Palladium in the Final Product | Inefficient removal of a homogeneous catalyst. | For soluble palladium catalysts, consider treatment of the organic solution with a palladium scavenger. These are commercially available reagents that bind to the metal, allowing for its removal by filtration.[3] |
| Low Product Yield | Incomplete reaction, product decomposition, or loss during work-up. | Ensure the reaction has gone to completion before starting the work-up. Avoid overly acidic or basic conditions during the work-up if the product is sensitive. Be careful during extractions to not discard the organic layer. |
Table 2. Troubleshooting guide for common work-up challenges.
Conclusion
A well-executed work-up procedure is as critical as the reaction itself for the successful synthesis of 2-methyl-3-aryl-furans via Suzuki coupling. By following this detailed protocol and understanding the rationale behind each step, researchers can effectively navigate the challenges associated with this specific transformation, leading to the isolation of the desired product in high purity. Careful attention to the removal of both boron- and palladium-containing impurities is key to achieving a successful outcome.
References
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- BenchChem. Work-up procedures for reactions involving 3-Bromofuran-2-carbaldehyde. URL
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. URL
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. URL
- Wikipedia. Suzuki reaction. URL
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. URL
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL
- NROChemistry. Suzuki Coupling: Mechanism & Examples. URL
- ResearchGate.
- American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. URL
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL
- American Chemical Society.
- John Wiley and Sons. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Quenching Grignard Reactions Involving 3-Bromo-2-methylfuran
Introduction: The Significance of 2-Methyl-3-furylmagnesium Bromide in Synthesis
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] When applied to heterocyclic compounds such as 3-Bromo-2-methylfuran, it opens a gateway to a diverse array of substituted furans, which are prevalent motifs in pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[2] The formation of 2-methyl-3-furylmagnesium bromide, a powerful nucleophile, allows for the introduction of various electrophiles at the C3 position of the furan ring. However, the successful execution of this reaction hinges on a critical, yet often overlooked, final step: the quench. This application note provides a detailed examination and robust protocols for the effective quenching of Grignard reactions involving this compound, with a focus on preserving the integrity of the acid-sensitive furan ring.
The Dichotomy of Reactivity: Understanding the Furan Ring's Sensitivity
The furan ring, while aromatic, possesses a lower resonance energy compared to benzene, rendering it susceptible to degradation under strongly acidic conditions.[3] Protonation of the furan ring can lead to ring-opening, forming 1,4-dicarbonyl compounds, a common side reaction that can significantly diminish the yield of the desired product.[3] This inherent instability necessitates a quenching procedure that is both efficient in neutralizing the highly reactive Grignard reagent and gentle enough to avoid compromising the furan scaffold.
Strategic Quenching: A Comparative Analysis of Quenching Agents
The quenching of a Grignard reaction serves two primary purposes: to protonate the alkoxide intermediate formed after the reaction with an electrophile, and to neutralize any unreacted Grignard reagent. The choice of the quenching agent is paramount, especially when dealing with acid-sensitive substrates.
| Quenching Agent | Concentration | Advantages | Disadvantages | Suitability for 2-Methyl-3-furylmagnesium Bromide |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Saturated Solution | Mildly acidic (pH ~4.5-6.0), providing a gentle proton source that minimizes the risk of acid-catalyzed side reactions such as elimination or furan ring-opening.[1][3] | May not be as effective as strong acids in dissolving magnesium salts, potentially leading to emulsions during workup.[4] | Highly Recommended |
| Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | ~1 M | Effectively dissolves magnesium salts (Mg(OH)Br, MgO), leading to a cleaner phase separation. | The strong acidity can cause dehydration of tertiary alcohols and, critically, promote the degradation of the furan ring.[3] | Not Recommended |
| Water (H₂O) | Pure | Readily available and effective at protonating the alkoxide and quenching the Grignard reagent. | The reaction can be highly exothermic and difficult to control, potentially leading to localized "hot spots." The formation of insoluble magnesium hydroxide can complicate the workup.[5] | Use with Caution |
For reactions involving this compound, saturated aqueous ammonium chloride is the quenching agent of choice. Its buffered, mildly acidic nature provides a controlled protonation environment, effectively minimizing the risk of furan ring degradation.
Experimental Protocols
The following protocols provide a comprehensive guide for the formation, reaction, and, most importantly, the quenching and workup of Grignard reactions involving this compound.
Protocol 1: Formation of 2-Methyl-3-furylmagnesium Bromide
This protocol describes the in situ preparation of the Grignard reagent from this compound and magnesium turnings.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) in the three-neck flask. Assemble the reflux condenser and addition funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiation: Add a single crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.[6]
-
Reagent Addition: Add anhydrous THF to the flask to cover the magnesium turnings. In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Grignard Formation: Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting dark brown to grey solution is the 2-methyl-3-furylmagnesium bromide, ready for reaction with an electrophile.
Visualizing the Workflow
Caption: Experimental workflow for Grignard reactions involving this compound.
Protocol 2: Quenching and Workup Procedure
This protocol details the crucial steps for quenching the reaction and isolating the desired 3-substituted-2-methylfuran product.
Materials:
-
Reaction mixture from Protocol 1 (after reaction with an electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0 °C
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Cooling: After the reaction with the electrophile is complete (monitored by TLC or other appropriate methods), cool the reaction flask to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the quench.[5]
-
Quenching: While vigorously stirring the reaction mixture, slowly add the pre-chilled saturated aqueous ammonium chloride solution dropwise. The addition should be slow enough to maintain the internal temperature below 20 °C. Continue the addition until no further gas evolution is observed and the reaction is no longer exothermic.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether) to dilute the mixture and facilitate phase separation.
-
Phase Separation: Shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate. The organic layer contains the desired product, while the aqueous layer contains the magnesium salts.
-
Aqueous Layer Extraction: Drain the aqueous layer and extract it two more times with the organic solvent to ensure complete recovery of the product.
-
Combine and Wash: Combine all the organic layers in the separatory funnel. Wash the combined organic layers with brine. This helps to remove any remaining water and inorganic salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Emulsion Formation during Workup: The presence of fine magnesium salt precipitates can sometimes lead to the formation of an emulsion during extraction. Adding a small amount of dilute acid (e.g., 1 M HCl) can help to break the emulsion by dissolving the salts. However, this should be done cautiously, and the contact time with the acid should be minimized to prevent degradation of the furan product.[4]
-
Incomplete Quenching: If the reaction is not completely quenched, residual Grignard reagent can pose a hazard during the workup. Ensure that the addition of the quenching agent is continued until all signs of reaction have ceased.
-
Product Stability: While saturated ammonium chloride is a mild quenching agent, the stability of the final 3-substituted-2-methylfuran product to even mild acidity should be considered. If the product is known to be extremely acid-sensitive, a workup with water followed by careful extraction might be an alternative, albeit with the challenges of magnesium hydroxide precipitation.
Conclusion
The successful synthesis of 3-substituted-2-methylfurans via the Grignard reaction is highly dependent on a well-executed quenching and workup procedure. By understanding the acid-sensitive nature of the furan ring and employing a mild quenching agent such as saturated aqueous ammonium chloride, researchers can significantly improve the yield and purity of their desired products. The protocols outlined in this application note provide a robust framework for navigating this critical step, ensuring both the safety of the procedure and the integrity of the final product.
References
- Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? [Online].
- A Report on Reagents and its Quenching Methods. (n.d.). Open Access Journals. [Online].
- Grignard Reaction. (n.d.). Web Pages. [Online].
- ResearchGate. (n.d.). Synthesis of thienofuran through Grignard reagent. [Online].
- Wikipedia. (n.d.). Grignard reagent. [Online].
- Reddit. (2021). Can I add ammonium chloride instead of HCl in the last step? [Online].
- Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. [Online].
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Online].
- Reddit. (2024). How much ammonium chloride to quench a grignard? [Online].
- Brainly.in. (2019). Use of nh4cl + grignard in organic chemistry reaction. [Online].
- YouTube. (2024). Grignard reagent and NH4Cl - IIT JAM 2024. [Online].
- Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation. [Online].
Sources
Synthesis of furan-based biaryls via continuous flow Suzuki-Miyaura coupling
Application Note & Protocol
Accelerating Discovery: Synthesis of Furan-Based Biaryls via Continuous Flow Suzuki-Miyaura Coupling
Abstract: The furan scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its biaryl derivatives are particularly valuable, serving as key intermediates and active pharmaceutical ingredients (APIs).[3] Traditional batch synthesis of these compounds, however, often faces challenges related to reaction control, scalability, and safety. This application note details a robust and efficient methodology for the synthesis of furan-based biaryls using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction performed under continuous flow conditions. We will explore the fundamental advantages of flow chemistry, provide mechanistic insights specific to furan substrates, and present a detailed, field-tested protocol for researchers, scientists, and drug development professionals.
The Strategic Advantage of Continuous Flow
For decades, the Suzuki-Miyaura reaction has been a cornerstone of C-C bond formation in the pharmaceutical industry due to its high functional group tolerance and the commercial availability of diverse boronic acids.[4][5] However, transitioning this powerful reaction to a continuous flow paradigm unlocks significant benefits over traditional batch processing.[6][7]
Continuous flow systems, where reagents are continuously pumped through a reactor, offer superior control over critical reaction parameters.[8] The high surface-area-to-volume ratio in microreactors or packed-bed columns enables exceptionally efficient heat transfer, mitigating risks associated with exothermic events and allowing for rapid temperature adjustments.[6][9] This precise thermal control, combined with controlled mixing and residence time, leads to improved product yields, higher selectivity, and enhanced run-to-run reproducibility.[7]
From a process development standpoint, flow chemistry is intrinsically safer due to the small volume of reactants present in the reactor at any given moment.[10] This allows for the exploration of more aggressive reaction conditions (higher temperatures and pressures) that would be hazardous in large batch vessels, often leading to dramatically accelerated reaction rates.[8]
dot graph Flow_vs_Batch { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 1. Batch vs. Continuous Flow Processing", labelloc=b, labeljust=c]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes for Batch Batch [label="Batch Processing", pos="1,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B_Char1 [label="Large Reactor Volume\nHigher Safety Risk", pos="0,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; B_Char2 [label="Poor Heat Transfer\nPotential for Hotspots", pos="2,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; B_Char3 [label="Difficult to Scale\n'Scaling-Up' Challenges", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; B_Char4 [label="Inconsistent Mixing\nVariable Quality", pos="2,0!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for Flow Flow [label="Continuous Flow", pos="5,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F_Char1 [label="Small Reactor Volume\nInherently Safer", pos="4,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; F_Char2 [label="Superior Heat Transfer\nPrecise Temp. Control", pos="6,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; F_Char3 [label="Scalable by Time\n'Scaling-Out'", pos="4,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; F_Char4 [label="Efficient Mixing\nHigh Reproducibility", pos="6,0!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Batch -- {B_Char1, B_Char2, B_Char3, B_Char4}; Flow -- {F_Char1, F_Char2, F_Char3, F_Char4}; } mend Caption: Core differences between batch and continuous flow.
Mechanistic Considerations for Furan-Based Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is well-established, proceeding through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] When applying this to furan substrates, particularly furan boronic acids, certain mechanistic nuances must be considered.
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the furan halide (typically a bromide or iodide) to form a Pd(II) complex.[11]
-
Transmetalation: This is often the rate-determining step. A base activates the furan boronic acid to form a more nucleophilic boronate complex, which then transfers the furan moiety to the palladium center.[12]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the furan-based biaryl product and regenerating the active Pd(0) catalyst.[5]
A significant challenge with five-membered heteroaromatic boronic acids, including those of furan, is their propensity for protodeboronation—the cleavage of the C-B bond by a proton source—which leads to reduced yields.[13] Continuous flow offers a distinct advantage here. The rapid heating and immediate use of the reagent mixture minimizes the time the unstable boronic acid spends under potentially degrading conditions before entering the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(X)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Ar-Pd(II)(Furan)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Furan", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges with labels Pd0 -> OxAdd [label=" Oxidative\n Addition", fontcolor="#202124"]; OxAdd -> Trans [label=" Transmetalation", fontcolor="#202124"]; Trans -> Pd0 [label=" Reductive\n Elimination", fontcolor="#202124"];
// Invisible nodes for reagent inputs/outputs node [shape=plaintext, style="", fontcolor="#202124"]; ArX_in [label="Furan-X\n(Halide)"]; Boronic_in [label="Ar-B(OH)₂\n+ Base"];
// Edges from invisible nodes ArX_in -> OxAdd [style=dashed, arrowhead=none]; Boronic_in -> Trans [style=dashed, arrowhead=none]; Trans -> Product [style=dashed, arrowhead=vee]; } mend Caption: The core steps of the Suzuki-Miyaura reaction.
Experimental Setup: A Modular Approach
A key advantage of flow chemistry is its modularity.[8] A typical setup for a packed-bed Suzuki-Miyaura coupling consists of several key components, allowing for flexibility and precise control.
-
Pumps: Two independent HPLC pumps deliver precise and pulseless flow of the reagent streams.
-
Reagent Reservoirs: Solutions of the aryl halide and the boronic acid/base mixture are held in separate bottles and degassed (e.g., by sparging with argon for 15-20 minutes) to prevent oxygen from deactivating the catalyst.
-
T-Mixer: The two reagent streams converge at a mixing point just before the reactor to ensure homogeneity.
-
Packed-Bed Reactor: A column (e.g., an Omnifit® column) is packed with a solid-supported (heterogeneous) palladium catalyst.[14] This column is placed within a column heater for precise temperature control. Heterogeneous catalysts are highly preferred for flow applications as they simplify product purification, prevent palladium contamination of the product, and allow for extended use of the catalyst cartridge.[15]
-
Back-Pressure Regulator (BPR): A BPR is crucial for maintaining a single-phase flow by preventing solvent boiling at temperatures above their atmospheric boiling points. A pressure of 10-15 bar is typical.
-
Collection Vessel: The product stream exits the BPR and is collected for analysis and purification.
General Protocol: Continuous Flow Suzuki-Miyaura Coupling
This protocol provides a robust starting point for a wide range of furan-based biaryl syntheses. Optimization of temperature, residence time, and stoichiometry may be required for specific substrates.
4.1. Reagent Preparation
-
Solution A (Aryl Halide): Prepare a stock solution of the furan halide (e.g., 2-bromofuran) in a suitable solvent (e.g., THF, Dioxane). A typical concentration is 0.4 M.
-
Solution B (Boronic Acid/Base): In a separate flask, prepare a stock solution of the arylboronic acid (e.g., 1.1 equivalents) and a base (e.g., 2.0 equivalents of K₂CO₃ or DIPEA) in a solvent system compatible with Solution A (e.g., a 1:1 mixture of H₂O/EtOH or THF).[15][16] A typical concentration for the boronic acid is 0.45 M.
-
Degassing: Sparge both Solution A and Solution B with an inert gas (Argon or Nitrogen) for 20 minutes to remove dissolved oxygen.
4.2. System Setup and Execution
-
Catalyst Packing: Carefully pack a suitable column with the chosen heterogeneous palladium catalyst (e.g., SiliaCat® DPP-Pd or a similar silica-supported catalyst).[15] The amount will depend on the desired scale; 1-2 grams is common for lab-scale synthesis.[14]
-
System Priming: Prime both pumps and lines with the corresponding degassed solvents to ensure the entire system is free of air.
-
Initiate Flow: Begin pumping both Solution A and Solution B at the desired flow rates into the T-mixer and through the reactor. The total flow rate determines the residence time.
-
Residence Time (τ) Calculation: τ (min) = Reactor Volume (mL) / Total Flow Rate (mL/min)
-
-
Set Conditions: Set the reactor temperature (e.g., 80-120 °C) and the back-pressure regulator (e.g., 10 bar).
-
Equilibration: Allow the system to run for a period equivalent to 2-3 residence times to reach a steady state before collecting the product.
-
Collection & Analysis: Collect the output stream. The reaction progress and product purity can be monitored by taking small aliquots for analysis by LC-MS or GC-MS.
-
Shutdown: Upon completion, flush the entire system with clean solvent to remove all residual reagents and products. The catalyst column can often be stored and reused for multiple runs.[14]
Case Study: Synthesis of 2-acetyl-5-(p-tolyl)furan
This example illustrates the application of the general protocol for a specific, pharmaceutically relevant furan biaryl.
| Parameter | Value / Description | Rationale & Citation |
| Furan Halide | 2-Acetyl-5-bromofuran | Commercially available starting material. |
| Boronic Acid | 4-Methylphenylboronic acid | Coupling partner to install the tolyl group. |
| Catalyst | FC1032 (t-butyl based palladium polymer) | A heterogeneous catalyst demonstrated to be effective for furan biaryl synthesis in flow.[14] |
| Base | TBAF (Tetrabutylammonium fluoride) | An alternative base system effective in organic solvents.[14] |
| Solvent | Methanol | A polar solvent suitable for the chosen reagents and catalyst system. |
| Temperature | 120 °C | Elevated temperature to ensure a high reaction rate. Made safe by the flow setup.[14] |
| Flow Rate | 0.5 mL/min | This provides a specific residence time based on the reactor volume. |
| Pressure | ~10 bar (via BPR) | Prevents the boiling of methanol at 120 °C. |
| Expected Yield | 85-95% | Reported yields for similar systems are consistently high after multiple cycles.[14] |
Protocol:
-
Reagent Preparation: A single reagent solution is prepared containing 2-acetyl-5-bromofuran, 4-methylphenylboronic acid, and TBAF in methanol (0.37 M concentration for the limiting reagent).[14] The solution is thoroughly degassed.
-
System Setup: An X-cube™ or similar flow reactor is fitted with a pre-packed FC1032 catalyst cartridge.
-
Reaction Execution: The reagent solution is pumped through the heated reactor at 0.5 mL/min at a temperature of 120 °C.[14]
-
Product Collection: The output is collected after the system reaches a steady state. The crude product is typically clean and may not require extensive chromatographic purification, a significant advantage of using heterogeneous catalysts.[14]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient residence time or temperature. Catalyst deactivation. | Decrease the flow rate to increase residence time. Incrementally increase the temperature. Ensure reagents and solvents are rigorously degassed. |
| Protodeboronation | Furan boronic acid instability. Presence of excess water or protic sources. | Minimize time between reagent prep and use. Use a less nucleophilic base or anhydrous conditions if possible.[13][17] |
| High Back-Pressure | Reactor clogging due to precipitation of base or product. | Ensure complete solubility of all components in the solvent system. Consider a liquid base like DIPEA instead of an inorganic solid base like K₂CO₃.[15] |
| Palladium Leaching | Catalyst instability under reaction conditions. | Analyze the product stream for Pd content via ICP-MS. If leaching is high (>10 ppm), consider a more robust catalyst support or milder reaction conditions.[14] |
Conclusion
The synthesis of furan-based biaryls via continuous flow Suzuki-Miyaura coupling represents a significant advancement over traditional batch methods. The technology provides an inherently safer, more efficient, and highly reproducible platform for generating these valuable compounds. By leveraging the precise control offered by flow reactors and the simplicity of using heterogeneous catalysts, researchers can accelerate reaction optimization, streamline scale-up, and ultimately shorten the timeline for drug discovery and development. This approach not only enhances laboratory productivity but also aligns with the principles of green chemistry by improving efficiency and simplifying waste streams.[18]
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- Jamison, T. F., & Jensen, K. F. (Eds.). (2013).
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- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. MT.com. [Link]
- Boll, E. J., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions.
- Mhlanga, N., et al. (2021). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. Scientific Reports, 11(1), 1-13. [Link]
- Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Semantic Scholar. [Link]
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- ResearchGate. (n.d.). Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan‐based scaffold.
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- Annese, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
- Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2038-2046. [Link]
- Takeda, Y., et al. (2020). A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Reaction Chemistry & Engineering, 5(2), 269-275. [Link]
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- Cardenas, D. J., & Poater, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(45), 11473-11482. [Link]
- ResearchGate. (n.d.). Procedure for the Continuous-Flow Suzuki–Miyaura Coupling Reaction over an Extended Time.
- Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic letters, 13(19), 5180–5183. [Link]
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]
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- Chen, T. Q., & Kwon, O. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. Angewandte Chemie International Edition, 60(16), 8827-8832. [Link]
- ResearchGate. (n.d.). Scope and limitations of the Suzuki–Miyaura coupling reactions.
- Chen, T. Q., & Kwon, O. (2021).
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- Alimi, O. A., et al. (2025). Push button, automated flow synthesis of biaryls and stilbenes using palladium-catalysed cross-coupling reactions. UJ Content. [Link]
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- Wiley Online Library. (n.d.).
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- 12. m.youtube.com [m.youtube.com]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. vapourtec.com [vapourtec.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of 3-Bromo-2-methylfuran
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2-methylfuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling heteroaromatic substrates. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
This section tackles the most common issues encountered when performing Suzuki coupling with this compound.
Q1: My reaction is yielding a significant amount of 2-methylfuran (protodebromination byproduct). What is the cause and how can I prevent it?
A1: Protodebromination, the replacement of the bromine atom with a hydrogen, is a prevalent side reaction in Suzuki couplings, especially with heteroaromatic halides.[1][2] The primary cause is often the presence of a proton source, typically water, in the reaction mixture, which can react with the organopalladium intermediate before transmetalation occurs.[3] Certain bases and impurities can also promote this unwanted reaction.[1]
Troubleshooting Strategies:
-
Anhydrous Conditions: The most effective way to minimize protodebromination is to run the reaction under strictly anhydrous conditions.[3] This involves using dry solvents and reagents and ensuring your glassware is thoroughly dried.
-
Base Selection: Strong bases, particularly in the presence of water, can accelerate protodebromination.[3] Consider switching to a milder, non-aqueous base like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[1][3][4]
-
Stable Boron Reagents: Furan boronic acids can be unstable.[3][5] Using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts can reduce the rate of protodeboronation of the coupling partner, which can indirectly impact the overall reaction efficiency and side product formation.[3][4][6]
Q2: I'm observing a homocoupled biaryl product of my boronic acid. What leads to this and how can it be mitigated?
A2: The homocoupling of boronic acids to form a symmetrical biaryl species is another common side reaction, often driven by the presence of oxygen.[1][3][7] This can be particularly problematic when using a Pd(II) precatalyst, as the boronic acid can react with the Pd(II) species before it is reduced to the active Pd(0) catalyst.[3][8]
Mitigation Techniques:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst.[1][9] Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are highly effective.[1]
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, directly can often reduce the extent of homocoupling as it bypasses the in-situ reduction step.[3]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[10]
Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?
A3: A stalled reaction can be due to several factors, often related to catalyst activity or the inherent reactivity of the substrates.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen and other impurities, leading to its degradation.[3] Lewis-basic atoms in heterocyclic substrates can also contribute to catalyst deactivation.[11]
-
Solution: Ensure a strictly inert atmosphere and use high-purity, degassed reagents.[1][3] Consider using more robust, air-stable precatalysts like palladacycles.[3] For challenging couplings involving electron-rich heteroaryls, employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can enhance catalyst stability and activity.[3][12]
-
-
Poor Oxidative Addition: this compound is an electron-rich heteroaromatic halide, which can make the initial oxidative addition step of the catalytic cycle slower compared to electron-poor aryl halides.[3]
-
Solution: The use of specialized, highly active catalyst systems is often necessary. Buchwald-type ligands are known to accelerate the oxidative addition step and are highly effective for coupling electron-rich partners.[3]
-
-
Suboptimal Base and Solvent: The choice of base and solvent is interdependent and critical for reaction success.[3] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials.[3]
II. In-depth Troubleshooting Guides
This section provides a more detailed look into specific side reactions and offers comprehensive solutions.
Troubleshooting Protodebromination
Protodebromination is a significant challenge that directly reduces the yield of the desired coupled product.
Underlying Mechanism
The generally accepted mechanism for Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[6][12][16] Protodebromination occurs when the Ar-Pd(II)-X intermediate reacts with a proton source before transmetalation can take place.
Diagram: Competing Pathways - Suzuki Coupling vs. Protodebromination
Caption: Competing pathways in the Suzuki coupling of this compound.
Experimental Protocol: Minimizing Protodebromination
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Ensure all solid reagents are dried in a vacuum oven.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.[4]
-
-
Solvent and Catalyst Addition:
-
Add the anhydrous, degassed solvent via syringe.
-
Add the palladium catalyst and ligand. For challenging couplings, a pre-catalyst like a Buchwald G3 palladacycle may be beneficial.
-
Degas the reaction mixture again by bubbling with inert gas for 15-20 minutes.
-
-
Reaction and Workup:
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC, GC-MS, or LC-MS.[1][4]
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.[1][4]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1][4]
-
Troubleshooting Homocoupling
Homocoupling of the boronic acid is a common byproduct that can complicate purification.
Underlying Mechanism
The oxidative coupling of two boronic acid molecules is often catalyzed by Pd(II) species in the presence of oxygen. This reaction competes with the desired cross-coupling pathway.
Diagram: Homocoupling Side Reaction
Caption: Key contributors to the homocoupling side reaction.
Comparative Data: Catalyst and Base Selection
The choice of palladium source and base can significantly influence the extent of side reactions.
| Catalyst System | Base | Typical Observations | Recommendations |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ (aq) | Prone to homocoupling due to the presence of Pd(II) and water. | Requires rigorous degassing. Consider adding a mild reducing agent. |
| Pd(PPh₃)₄ | K₃PO₄ (anhydrous) | Generally lower levels of homocoupling as it's a Pd(0) source. | Ensure the catalyst is fresh and active. |
| Buchwald Pre-catalysts | K₃PO₄ or Cs₂CO₃ | Highly active, can suppress side reactions by promoting the desired coupling. | Often the best choice for challenging substrates.[3] |
| Pd/C | K₂CO₃ | Heterogeneous catalyst, can be filtered off. May require higher temperatures. | Useful for simplifying purification.[17] |
III. Conclusion and Further Recommendations
The Suzuki coupling of this compound presents unique challenges due to the electronic properties of the furan ring and the potential for various side reactions. A systematic approach to troubleshooting, focusing on the exclusion of water and oxygen, and the careful selection of catalyst, ligand, and base, is crucial for success. For particularly difficult couplings, the use of advanced Buchwald-type ligands and pre-catalysts is highly recommended to enhance reaction rates and minimize byproduct formation.[3][12]
IV. References
-
Hoshi, T., Honma, T., Mori, A., Konishi, M., Sato, T., Hagiwara, H., & Suzuki, T. (2013). An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. The Journal of Organic Chemistry, 78(22), 11513–11524. Retrieved from [Link]
-
Bard, A. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(4), 549–564. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4855–4858. Retrieved from [Link]
-
Chen, Q., Jiao, P., Gu, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. Retrieved from [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Saha, D., Chatterjee, A., Ranu, B. C. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis, 451, 195-203. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(15), 5073-5094. Retrieved from [Link]
-
Chen, Q., Jiao, P., Gu, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lee, C. F., et al. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Organic Process Research & Development. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross coupling reaction. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Optimized conditions for the Suzuki−Miyaura cross‐coupling between... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for the Synthesis of 3-Bromo-2-methylfuran
Welcome to the technical support center for the synthesis of 3-Bromo-2-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and optimize your reaction yields.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Consistently Low Yield of this compound
Question: My synthesis of this compound is consistently resulting in a low yield (<40%). I am using N-Bromosuccinimide (NBS) as the brominating agent and 2-methylfuran as the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the bromination of 2-methylfuran are a common problem and can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Step-by-Step Solutions:
-
Reagent Purity and Handling:
-
N-Bromosuccinimide (NBS) Quality: NBS can decompose over time, especially if exposed to light or moisture, leading to reduced reactivity and the formation of bromine, which can lead to side reactions.[1][2]
-
2-Methylfuran Purity: The starting furan can contain impurities or polymerize upon storage, which can interfere with the reaction.
-
Solution: Purify the 2-methylfuran by distillation before use. Ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
-
Solvent Purity: The presence of water or other reactive impurities in the solvent can quench the reaction or lead to unwanted byproducts.
-
Solution: Use anhydrous solvents. For instance, if using carbon tetrachloride (CCl₄) or acetonitrile (MeCN), ensure they are properly dried before the reaction.
-
-
-
Reaction Conditions:
-
Reaction Temperature: The bromination of furans is often exothermic. Poor temperature control can lead to the formation of multiple brominated species and polymeric byproducts.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature, depending on the specific protocol. Use an ice bath to control the initial addition of the brominating agent.
-
-
Rate of Addition: Adding the brominating agent too quickly can lead to localized high concentrations, promoting side reactions.
-
Solution: Add the NBS solution dropwise or in small portions over an extended period. This allows for better temperature control and minimizes the formation of over-brominated products.
-
-
Radical Initiator (for allylic bromination): While the desired reaction is electrophilic aromatic substitution on the furan ring, side-chain bromination on the methyl group can occur, especially under radical conditions (e.g., presence of AIBN or light).[1][3]
-
Solution: Ensure the reaction is performed in the dark to minimize radical-initiated side-chain bromination. Avoid the use of radical initiators unless side-chain bromination is the desired outcome.
-
-
-
Work-up and Purification:
-
Product Loss During Extraction: Inefficient extraction can lead to significant loss of the product.
-
Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent. Ensure the aqueous layer is saturated with a salt (e.g., brine) to decrease the solubility of the organic product in the aqueous phase.[4]
-
-
Product Decomposition on Silica Gel: this compound can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[5]
-
Solution:
-
Consider using a neutral or deactivated silica gel for purification. This can be prepared by washing the silica with a dilute solution of triethylamine in the eluent, followed by re-equilibration with the mobile phase.[5]
-
Alternatively, purification by distillation under reduced pressure might be a viable option if the product is thermally stable enough.
-
-
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My reaction mixture shows multiple spots on TLC analysis, and I am struggling to isolate the pure this compound. What are these byproducts and how can I improve the selectivity and simplify purification?
Answer:
The formation of multiple products is a common challenge in furan chemistry due to the reactive nature of the furan ring. The primary byproducts in the bromination of 2-methylfuran are typically isomers and over-brominated species.
Common Byproducts and Their Origins:
-
4-Bromo-2-methylfuran and 5-Bromo-2-methylfuran: While the 3-position is often favored under certain conditions, bromination can also occur at the other positions of the furan ring. The regioselectivity is highly dependent on the reaction conditions and the brominating agent used.
-
Dibromo- and Tribromo-2-methylfurans: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, over-bromination can occur.
-
Side-chain brominated product (2-(Bromomethyl)furan): This occurs via a radical mechanism, especially if the reaction is exposed to light or if radical initiators are present.[3]
-
Polymeric materials: Furans are susceptible to polymerization in the presence of strong acids, which can be generated as a byproduct (HBr) during the bromination reaction.
Strategies to Enhance Selectivity and Simplify Purification:
-
Choice of Brominating Agent and Solvent:
-
N-Bromosuccinimide (NBS): Generally a good choice for selective bromination of electron-rich heterocycles.[1] Using a polar aprotic solvent like DMF can enhance para-selectivity in aromatic brominations, a principle that may be applicable here.[1]
-
Bromine (Br₂): Can be less selective and lead to over-bromination. If used, it should be added very slowly at low temperatures.
-
Copper(II) Bromide (CuBr₂): Can sometimes offer different selectivity compared to NBS or Br₂.[6]
-
-
Reaction Stoichiometry and Monitoring:
-
Stoichiometry: Use a slight excess of 2-methylfuran (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the brominating agent, which can be more difficult to remove during purification.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.[4]
-
-
Advanced Purification Techniques:
-
Flash Chromatography: Employing flash chromatography with a shallow solvent gradient can provide better separation of isomers compared to traditional gravity column chromatography.[5]
-
Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization is an excellent method for achieving high purity.[5]
-
Issue 3: Reaction Fails to Initiate or Stalls
Question: My bromination reaction does not seem to start, or it stalls before the 2-methylfuran is completely consumed. What could be the problem?
Answer:
A stalled or non-initiating reaction can be frustrating. The root cause is often related to inactive reagents or suboptimal reaction conditions.
Troubleshooting a Stalled Reaction:
-
Reagent Activity:
-
NBS Inactivity: As mentioned previously, old or improperly stored NBS may be inactive.[1][2]
-
Solution: Use freshly recrystallized NBS.
-
-
Inhibitors in Starting Material: Commercial 2-methylfuran may contain inhibitors to prevent polymerization.
-
Solution: Purify the 2-methylfuran by distillation immediately before use.
-
-
-
Reaction Temperature:
-
Temperature Too Low: While low temperatures are generally recommended to control selectivity, a temperature that is too low may prevent the reaction from initiating.
-
Solution: If the reaction does not start at 0 °C, allow it to slowly warm to room temperature while monitoring for any changes on TLC.
-
-
-
Insufficient Activation:
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent.
-
Solution: Experiment with different solvents. For NBS brominations, solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or dimethylformamide (DMF) can be effective.[1]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the underlying mechanism for the bromination of 2-methylfuran?
A1: The bromination of 2-methylfuran is an electrophilic aromatic substitution reaction. The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The bromine atom from the brominating agent (e.g., NBS or Br₂) acts as the electrophile. The reaction proceeds through a carbocation intermediate (a sigma complex), which then loses a proton to restore the aromaticity of the furan ring. The position of bromination (2, 3, 4, or 5) is influenced by the directing effects of the methyl group and the oxygen atom in the ring, as well as the reaction conditions.
Q2: Are there alternative methods for the synthesis of this compound?
A2: Yes, while direct bromination is common, other strategies exist. One notable method involves the use of a directed ortho-metalation approach. For instance, 3-bromofuran can be deprotonated at the 2-position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an electrophile.[7][8] While this provides a different route, it requires the handling of organolithium reagents and starts from a different brominated furan.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and chromatographic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons will definitively identify the product as this compound and distinguish it from its isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of a bromine atom (due to the characteristic isotopic pattern of bromine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for assessing the purity of the sample and identifying any volatile impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a fume hood.[2] Avoid inhalation of the powder and contact with skin.
-
Bromine (if used): Bromine is highly corrosive, toxic, and volatile. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area and consult the Safety Data Sheet (SDS) for each solvent.
-
Exothermic Reactions: The bromination reaction can be exothermic. Be prepared to cool the reaction mixture if necessary to prevent it from overheating.
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound, incorporating the optimization strategies discussed above.
Synthesis of this compound using NBS
Materials:
-
2-Methylfuran (freshly distilled)
-
N-Bromosuccinimide (NBS) (freshly recrystallized)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled 2-methylfuran (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Preparation of NBS Solution: In a separate flask, dissolve freshly recrystallized NBS (1.05 eq) in anhydrous DMF.
-
Addition of NBS: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred 2-methylfuran solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a hexane/ethyl acetate eluent).
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing ice and water.
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on neutral or deactivated silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS), recrystallized | High selectivity, safer handling than Br₂. Recrystallization ensures high purity and reactivity.[1][2] |
| Starting Material | 2-Methylfuran, freshly distilled | Removes impurities and potential polymerization inhibitors. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent can enhance selectivity.[1] Must be anhydrous to prevent side reactions. |
| Temperature | 0 °C | Controls exothermicity and minimizes side reactions and over-bromination. |
| Addition Rate | Slow, dropwise addition (1-2 hours) | Prevents localized high concentrations of NBS, improving selectivity. |
| Work-up | Quench with Na₂S₂O₃ and NaHCO₃ | Removes unreacted bromine and neutralizes any acidic byproducts. |
| Purification | Flash chromatography on neutral silica gel | Prevents product decomposition on acidic silica gel.[5] |
Section 4: Visualizing the Process
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve low yield issues.
References
- ChemInform Abstract: Preparation of this compound and 4-Bromo-2-methylfuran. (2010). ChemInform, 20(35). [Link]
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- Saldabol, N., Popelis, Y., Shatz, V., & Slavinskaya, V. (1999). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds, 35(2), 148–151. [Link]
- N-Bromosuccinimide - Wikipedia. (n.d.).
- What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20).
- On the bromination of methyl 2-methyl-3-furoate - ResearchGate. (2009, January 1).
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016, September 29).
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
- Heterocyclic Chemistry. (n.d.).
- This compound (C5H5BrO) - PubChemLite. (n.d.).
Sources
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- 3. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Troubleshooting [chem.rochester.edu]
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- 7. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
Technical Support Center: Purification of 3-Bromo-2-methylfuran by Column Chromatography
Welcome to the technical support center for the purification of 3-Bromo-2-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful column chromatographic purification of this compound. Our approach is rooted in established scientific principles and field-proven experience to ensure you can achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound to consider before purification?
A1: Understanding the properties of this compound is fundamental to designing a successful purification strategy. Key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrO | PubChem[1] |
| Molecular Weight | 161.00 g/mol | PubChem[1] |
| Appearance | Yellow oil (can be colorless when pure) | Organic Syntheses[2] |
| XLogP3-AA | 2.1 | PubChem[1] |
| Boiling Point | Not readily available, but likely similar to related compounds like 3-Bromofuran (103 °C) | Sigma-Aldrich |
The XLogP value of 2.1 suggests that this compound is a relatively non-polar compound, which is a critical piece of information for selecting an appropriate solvent system for column chromatography.[1] Its liquid state at room temperature simplifies sample loading onto the column.
Q2: What is the recommended stationary phase and solvent system for the column chromatography of this compound?
A2: For the purification of relatively non-polar compounds like this compound, silica gel is the most common and effective stationary phase.[3] The selection of the mobile phase, or eluent, is crucial for achieving good separation. A binary solvent system of a non-polar solvent and a slightly more polar solvent is typically employed.
A standard and cost-effective choice is a mixture of hexanes and ethyl acetate .[4] The optimal ratio of these solvents must be determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[3]
Q3: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for developing your column chromatography method. The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.25 to 0.35 .[4] This Rf range ensures that the compound will travel through the column at a reasonable rate, allowing for effective separation from impurities.[4]
Experimental Protocol: TLC Analysis
-
Prepare the TLC chamber: Pour a small amount of your test solvent system (e.g., 95:5 hexanes:ethyl acetate) into a TLC chamber and allow the atmosphere to become saturated.
-
Spot the plate: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[5]
-
Develop the plate: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the baseline.[6] Allow the solvent front to travel up the plate.[6]
-
Visualize the spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as furan rings are typically UV active.[5]
-
Calculate the Rf value: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6] Adjust the polarity of your solvent system until the desired Rf is achieved. Increasing the proportion of ethyl acetate will increase the polarity and thus the Rf value.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: My this compound appears to be degrading on the silica gel column.
Cause: Furan rings can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition, especially if the compound is in contact with the silica for an extended period.[3]
Solutions:
-
Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine. This can be done by adding a small percentage (0.1-1%) of triethylamine to your eluent.[3]
-
Use a different stationary phase: Consider using neutral or basic alumina as an alternative stationary phase, which is less acidic than silica gel.[3]
-
Work quickly: Do not let the column run dry and collect fractions in a timely manner to minimize the contact time between your compound and the silica gel.
Problem 2: I am observing significant peak tailing in my fractions.
Cause: Peak tailing can occur due to strong interactions between the compound and the stationary phase. While this compound is not basic like a pyridine, impurities or slight interactions with the furan oxygen can sometimes lead to this issue.
Solutions:
-
Optimize the solvent system: A slight increase in the polarity of the eluent might help to reduce tailing by more effectively competing with the stationary phase for interaction with your compound.
-
Add a modifier: As with potential degradation, adding a small amount of a more polar solvent or a modifier like triethylamine to the eluent can sometimes improve peak shape.
Problem 3: I have poor separation between this compound and an impurity.
Cause: This indicates that the chosen solvent system is not providing adequate resolution between your compound of interest and a contaminant.
Solutions:
-
Fine-tune the solvent system: Prepare a series of TLC plates with very small changes in the solvent ratio (e.g., 97:3, 96:4, 95:5 hexanes:ethyl acetate) to find the optimal polarity for separation.
-
Consider a different solvent system: If hexanes/ethyl acetate is not effective, you could explore other solvent systems. For example, a mixture of hexanes and diethyl ether or hexanes and dichloromethane could offer different selectivity.[8]
-
Gradient elution: If a single solvent system (isocratic elution) is insufficient, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities, followed by your product, and finally more polar impurities.[7]
Problem 4: My compound is not eluting from the column.
Cause: This typically means your eluent is not polar enough to move the compound through the silica gel.
Solutions:
-
Increase eluent polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Methanol "flush": If your compound is still retained after significantly increasing the polarity of your primary solvent system, a "flush" with a small amount of methanol (e.g., 1-5% in dichloromethane) can be used to elute highly polar compounds.[8] Caution: Methanol can sometimes dissolve small amounts of silica gel, so this should be a last resort.[8]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the purification of this compound by column chromatography.
Caption: Workflow for this compound Purification.
Safety Precautions
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CPAChem. (2024). Safety data sheet.
- Organic Syntheses. (n.d.). Procedure for the preparation of a related compound.
- PubChem. (n.d.). 3-Bromo-2-methyl-tetrahydrofuran-2-ol. National Center for Biotechnology Information.
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
- Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.
- ResearchGate. (2015). How can I select the solvent system for column chromatography?.
- PubChem. (n.d.). 3-Bromo-2-ethylfuran. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276–302.
- Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides.
- Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
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- 10. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Grignard Reagent Formation with 3-Bromo-2-methylfuran
Welcome to the technical support center for organometallic synthesis. This guide is dedicated to researchers, chemists, and process development professionals encountering challenges with the formation of the Grignard reagent from 3-Bromo-2-methylfuran. This particular substrate presents unique challenges due to its heteroaromatic nature. This document provides in-depth, field-proven troubleshooting advice and protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial failures encountered during Grignard reagent formation.
Q1: My Grignard reaction won't start. There are no visual signs of initiation like heat, bubbling, or color change. What is the most likely cause?
A1: The failure to initiate is the most common issue in Grignard synthesis. The primary culprit is almost always the passivating layer of magnesium oxide (MgO) on the surface of your magnesium turnings, which prevents the metal from reacting with the halide.[1][2] A secondary, but equally critical, cause is the presence of trace amounts of water in your reaction system.[3][4]
Initial Corrective Actions:
-
Magnesium Activation: Ensure you are using a proper activation method to disrupt the MgO layer. Simple grinding of the turnings with a glass rod can sometimes suffice by exposing a fresh surface.[5] Chemical activation is more robust (see detailed protocol below).
-
Rigorously Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be certified anhydrous or freshly distilled from a suitable drying agent.[4]
Q2: I added an iodine crystal to activate the magnesium, but the reaction still hasn't started. What should I do next?
A2: While iodine is a common and effective activator, its success is not guaranteed. The disappearance of the iodine's brown color is an indicator of activation, but if the main reaction doesn't follow, other issues are at play.[1][6]
Troubleshooting Steps:
-
Local Concentration: Add a small portion (5-10%) of your this compound solution directly to the magnesium turnings.
-
Gentle Heating: Gently warm the flask with a heat gun. Often, a small amount of thermal energy is needed to overcome the activation barrier. Be prepared to cool the flask in an ice bath immediately upon initiation, as the reaction is highly exothermic.
-
Co-initiator: If heating fails, a more potent chemical activator like 1,2-dibromoethane (DBE) can be used. DBE reacts readily with magnesium to produce ethene gas (visible bubbling) and MgBr₂, cleaning the surface for your primary reaction.[1][2]
Q3: The reaction started, but then it stopped, and the solution is cloudy with a white precipitate. What does this mean?
A3: A cloudy or greyish appearance is normal and often indicates successful Grignard formation.[7] The Grignard reagent itself, along with magnesium salts (MgBr₂), can be sparingly soluble and precipitate, especially at higher concentrations.[8] However, if the reaction stops prematurely, it may suggest that the newly formed Grignard reagent is being consumed by trace amounts of moisture or oxygen as it forms. Re-evaluate the integrity of your anhydrous, inert atmosphere setup.
Q4: Is tetrahydrofuran (THF) or diethyl ether (Et₂O) better for this reaction?
A4: Both are suitable, as etheral solvents are required to solvate and stabilize the Grignard reagent, a phenomenon critical for its formation and reactivity.[9][10] For less reactive aryl or heteroaryl halides like this compound, THF is generally the superior choice . Its higher boiling point (66°C vs. 35°C for Et₂O) allows for heating to encourage initiation, and its greater Lewis basicity provides better stabilization of the RMgX complex.[8][11]
In-Depth Troubleshooting Guides & Advanced Protocols
If the basic FAQs have not resolved your issue, a more systematic approach is required. The following guides address persistent failures, low yields, and side reactions.
Guide 1: Overcoming Persistent Initiation Failure
If standard activation methods fail, a more robust strategy is necessary. This involves optimizing both physical and chemical activation of the magnesium.
The following diagram outlines a decision-making process for troubleshooting a failed Grignard reaction.
Caption: Troubleshooting workflow for Grignard initiation failure.
This protocol combines mechanical and chemical activation for difficult-to-start reactions.
-
Setup: Assemble your flame-dried reaction flask containing a stir bar and magnesium turnings (1.2 equivalents) under a positive pressure of inert gas.
-
Mechanical Activation: Stir the dry magnesium turnings vigorously for 1-2 hours. This helps to break up the oxide layer through mechanical attrition.[12]
-
Chemical Activation: Add a single small crystal of iodine. The flask should be gently warmed with a heat gun until the purple/brown color of the iodine sublimes and subsequently fades on the metal surface.
-
Initiation: Add approximately 5% of your this compound/THF solution to the activated turnings.
-
Observation: Look for signs of reaction (gentle bubbling, localized warming detected by hand). If no reaction occurs within 5-10 minutes, proceed to the next step.
-
Forced Initiation: Add 1-2 drops of 1,2-dibromoethane. Vigorous bubbling (ethene evolution) should be observed. Once this subsides, the main Grignard reaction should initiate.
-
Controlled Addition: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining halide solution at a rate that maintains a gentle reflux.
Guide 2: Diagnosing and Minimizing Low Yields & Side Reactions
Even if the reaction initiates, low yields are common. The primary cause is often the Wurtz coupling side reaction , where the formed Grignard reagent (nucleophile) reacts with unreacted this compound (electrophile).[3][13][14]
Caption: Competing pathways in Grignard reagent synthesis.
-
Slow Addition: The most effective technique is to add the this compound solution very slowly to the magnesium suspension. This maintains a low concentration of the halide in the flask, ensuring it is more likely to react with the abundant magnesium surface rather than the newly formed Grignard reagent.[8][13]
-
Temperature Control: While some heat may be needed for initiation, the main reaction should be maintained at a moderate temperature. Overheating can accelerate the rate of Wurtz coupling.[13][14] Use an ice bath to control the exotherm during the addition phase.
-
Solvent Choice: The choice of solvent can influence side reactions. Some studies suggest that greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) can sometimes give higher yields and better selectivity compared to standard THF.[15]
| Solvent | Boiling Point (°C) | Key Advantage | Potential Disadvantage |
| Diethyl Ether | 34.6 | Easy initiation due to low boiling point. | Volatility can be a safety concern; less effective for difficult halides. |
| THF | 66 | Excellent solvating power; good for less reactive halides.[11] | Higher peroxide formation risk; fully water-miscible.[15] |
| 2-MeTHF | 80 | "Green" solvent from renewable sources; similar performance to THF.[15] | Higher cost; less common in older literature. |
Guide 3: The "Plan B" - Alternative Synthetic Routes
If direct reaction with magnesium metal consistently fails, alternative methods that avoid the difficult initiation step are recommended. Halogen-metal exchange is a powerful and often more reliable method for preparing heteroaryl organometallics.[16]
This method uses a pre-formed, highly reactive Grignard reagent (like isopropylmagnesium chloride) to perform an exchange reaction with the aryl bromide. The reaction is driven by the formation of a more stable organometallic species.[17]
-
Reagents: You will need commercially available isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), often called a "Turbo-Grignard" reagent.[18]
-
Setup: In a flame-dried, inert-atmosphere flask, dissolve your this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to the recommended temperature, typically between -15°C and 0°C.[19]
-
Addition: Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equivalents) dropwise, maintaining the low temperature.
-
Reaction: Stir the reaction at this temperature for 0.5 to 2 hours. The exchange is typically rapid.[17]
-
Confirmation: The resulting solution contains your desired 2-methylfuryl-3-magnesium bromide, ready for use in the next step. It is highly recommended to titrate a small aliquot of the solution to determine the exact concentration before proceeding.[4][20]
Why does this work? The equilibrium favors the formation of the more stable organomagnesium species. The sp²-hybridized furan-magnesium bond is generally more stable than the sp³-hybridized isopropyl-magnesium bond, driving the reaction forward.[17]
References
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?.
- UNL Digital Commons. (1981). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Quora. (2017). Why is diethyl ether or furan the specific solvent used in the preparation of Grignard reagents?.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. [Link]
- Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling....
- ResearchGate. (2010). ChemInform Abstract: Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Wikipedia. (n.d.). Grignard reagent.
- International Journal of Advanced Research in Science and Engineering. (2016). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- ACS Publications. (2011). The Grignard Reagents.
- RSC Publishing. (1973). A one-step alternative to the Grignard reaction.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov.
- ACS Publications. (1930). Grignard Reactions Involving Opening of the Furan Ring.
- University of St. Thomas. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- University of California, Irvine. (n.d.). The Grignard Reaction.
- MDPI. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
- ETH Zurich. (2019). OC II (FS 2019).
- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
- Reddit. (2022). Which method is the best to conduct the Grignard reaction?.
- Organic Syntheses. (n.d.). Procedure.
- NIH National Center for Biotechnology Information. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- YouTube. (2025). UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Google Patents. (2003). WO2003101916A1 - Method of substituent introduction through halogen-metal exchange reaction.
- Reddit. (2020). Troubleshooting my grignard reactions.
- University of Connecticut. (n.d.). lithium halogen exchange #1 revised.
- Organic Syntheses. (n.d.). Procedure.
Sources
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- 14. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
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Technical Support Center: Purification of 3-Bromo-2-methylfuran
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 3-Bromo-2-methylfuran. Here, we address common challenges encountered during post-synthesis workup, offering detailed troubleshooting protocols and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is a dark, messy slurry. What are the primary impurities I should expect after synthesizing this compound using N-Bromosuccinimide (NBS)?
When brominating 2-methylfuran with NBS, you will typically encounter several classes of byproducts that require removal:
-
Reagent-Derived Impurities : The most common are unreacted N-Bromosuccinimide (NBS) and its primary byproduct, succinimide.[1][2] Succinimide is particularly troublesome as it can sometimes co-elute or co-crystallize with the desired product.[1]
-
Unreacted Starting Material : Residual 2-methylfuran is a frequent impurity, especially if the reaction did not go to completion.
-
Isomeric Byproducts : Electrophilic bromination of the furan ring can lead to the formation of isomers, most notably 5-bromo-2-methylfuran. Dibrominated species may also be present if an excess of NBS was used.[2]
-
Solvent Residues : Depending on the reaction conditions, solvents like chloroform, carbon tetrachloride, or tetrahydrofuran (THF) may be present.[3][4]
Q2: How can I effectively remove the succinimide byproduct from my organic phase? It seems to persist even after a water wash.
This is a very common issue. While succinimide has some water solubility, it can be stubborn to remove completely with neutral water washes alone, especially when using chlorinated solvents like dichloromethane (DCM) or chloroform.[5]
Expert Recommendation: Basic Aqueous Wash
The most effective method is to wash the organic layer with a mild basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[2][5]
Mechanism of Action: The N-H proton of succinimide is weakly acidic. The base deprotonates the succinimide, forming a sodium salt. This salt has significantly higher solubility in the aqueous phase and is readily extracted from the organic layer.
Step-by-Step Protocol: Basic Aqueous Workup
-
Transfer your crude reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently at first to release any evolved CO₂ gas, venting frequently. Once pressure subsides, shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer again with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water and aid in breaking emulsions.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Caution: This method is not suitable if your target molecule, this compound, or other components in your mixture are sensitive to basic conditions.[5] In such cases, repeated washes with deionized water are a viable, albeit less efficient, alternative.[1]
Q3: My initial GC-MS analysis shows multiple peaks with the same mass, suggesting isomeric byproducts. How do I separate this compound from 5-bromo-2-methylfuran?
Separating constitutional isomers is a classic purification challenge that relies on exploiting subtle differences in their physical properties. The key is the difference in boiling points and polarity.
Expert Recommendation: Fractional Distillation or Column Chromatography
-
Fractional Distillation (Under Vacuum): This is the preferred method for larger scale purifications (>5 g) if there is a sufficient difference in boiling points. Vacuum distillation is crucial to prevent thermal decomposition at higher temperatures.
-
Silica Gel Column Chromatography: For smaller scales or when distillation fails to provide adequate separation, column chromatography is the method of choice.[1][6] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).
The following table summarizes the key physical properties that enable this separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity/Dipole Moment |
| This compound | 161.00 | ~133 °C | Higher |
| 5-Bromo-2-methylfuran | 161.00 | ~133-134 °C[7][8][9] | Lower |
| 2-Methylfuran (Starting Material) | 82.10 | ~63-66 °C | Lower than brominated products |
Note: Boiling point data for this compound is estimated to be similar to its isomer based on available data for similar compounds.[10]
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).[6] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase, such as 100% hexane. The less polar 5-bromo isomer and any unreacted 2-methylfuran will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly introducing a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 0% to 5% ethyl acetate in hexane.
-
Fraction Collection & Analysis: Collect small fractions and analyze them by Thin-Layer Chromatography (TLC) or GC-MS to identify which fractions contain the pure this compound.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: I still have unreacted NBS in my product after workup. How can I remove it?
Unreacted NBS is a reactive reagent and must be removed to prevent unwanted side reactions in subsequent steps.[1][2]
Expert Recommendation: Quenching with a Reducing Agent
Before the main aqueous workup, it is best practice to "quench" the reaction to destroy any excess NBS.
Mechanism of Action: A mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), will react with the electrophilic bromine of NBS, reducing it to bromide and converting the NBS into the more water-soluble succinimide, which can then be removed via the basic wash described in Q2.[2][5]
Step-by-Step Protocol: Quenching Excess NBS
-
Cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃) while stirring.
-
Continue stirring for 15-20 minutes. The disappearance of the characteristic yellow/orange color of the reaction mixture is often an indicator that the NBS has been consumed.
-
Proceed with the standard aqueous workup as detailed in Q2.
Purification Strategy Workflow
The following diagram outlines a systematic approach to identifying impurities and selecting the appropriate purification protocol.
Caption: A decision tree for purifying this compound.
Experimental Protocol: Comprehensive Purification of this compound
This protocol integrates the troubleshooting steps into a single, robust workflow for purifying the crude product from a typical NBS bromination of 2-methylfuran.
Workflow Diagram
Caption: Step-by-step purification workflow.
Methodology
-
Quenching: After the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. Slowly add a 10% aqueous solution of sodium thiosulfate with stirring until the yellow color of the reaction dissipates. Stir for an additional 15 minutes.
-
Extraction Setup: Dilute the quenched reaction mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 2-3 times the reaction volume) and transfer the entire contents to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and invert it, opening the stopcock to vent any pressure. Shake gently, venting frequently. Once the initial effervescence ceases, shake vigorously for 1 minute. Allow the layers to fully separate and discard the aqueous (bottom) layer.[3]
-
Neutral Washes: Wash the remaining organic layer sequentially with deionized water and then with brine. Each wash should use a volume approximately equal to the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude, dried product.
-
Chromatographic Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5%) as described in FAQ Q3.
-
Final Analysis: Combine the fractions containing the pure product, remove the solvent under reduced pressure, and confirm the purity and identity using GC-MS and NMR spectroscopy.[11][12]
References
- Benchchem. (n.d.). Technical Support Center: Removal of N-Bromosuccinimide from Bromination Reactions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641484, this compound.
- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted N-Bromosuccinimide.
- ChemicalBook. (n.d.). 2-(bromomethyl)-5-methylfuran CAS#: 57846-03-4.
- Sciencemadness.org. (2013). N-bromosuccinimide removal at workup.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13595291, 3-Bromo-4-(2-bromoethyl)-2-methylfuran.
- ResearchGate. (2017). How to do workup after doing bromination with NBS?
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21299401, 3-Bromo-2-methyl-tetrahydrofuran-2-ol.
- ECHEMI. (n.d.). 123837-09-2, 2-Bromo-5-methylfuran Formula.
- ResearchGate. (2010). ChemInform Abstract: Preparation of this compound and 4-Bromo-2-methylfuran.
- Alfa Chemistry. (n.d.). CAS 123837-09-2 2-Bromo-5-methylfuran.
- Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Organic Syntheses Procedure.
- Sigma-Aldrich. (n.d.). 3-Bromofuran 97%.
- ALFA CHEMICAL. (n.d.). Good Price CAS:123837-09-2丨2-Bromo-5-methylfuran for Sale.
- ChemicalBook. (n.d.). 3-BROMO-2-FORMYLFURAN synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154291301, 3-Bromo-2-ethylfuran.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-(Bromomethyl)-4-methylfuran-2,5-dione.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12245926, 2-(Bromomethyl)-5-methylfuran.
- Liu, P., et al. (2020).
- Li, W., et al. (2023). Adsorptive Separation of Methylfuran and Dimethylfuran by a Robust Porous Organic Cage. ACS Engineering Au.
- Tran, B. H., et al. (2013). Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part II: 2-Methylfuran. Combustion and Flame, 161(3), 738-751.
- Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique.
- PubChemLite. (n.d.). This compound (C5H5BrO).
- Benchchem. (n.d.). Literature review on the synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione.
- Benchchem. (n.d.). Identification of byproducts in 3-Bromo-2-iodofuran synthesis.
- Zhang, Y., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Chang, S. C., & Lee, M. R. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2217.
- Restek. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.
- Technology Networks. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.
- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
- Echemi. (n.d.). This compound;furan,3-bromo-2-methyl.
- Benchchem. (n.d.). An In-Depth Technical Guide to 3-Bromo-2-methylpyridine.
- ResearchGate. (2020). (PDF) 3-Bromopyridine-Heterogenized Phosphotungstic Acid for Efficient Trimerization of Biomass-Derived 5-Hydroxymethylfurural with 2-Methylfuran to C 21 Fuel Precursor.
- ACS Publications. (2023). Adsorptive Separation of Methylfuran and Dimethylfuran by a Robust Porous Organic Cage.
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- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Suzuki Couplings with Furan Boronic Acids
Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: the prevention of deborylation in Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the efficiency and reproducibility of these important transformations. Here, we will dissect the underlying causes of this common side reaction and provide a series of field-tested troubleshooting strategies and detailed protocols to ensure the success of your experiments.
The Challenge: The Instability of Furan Boronic Acids
Furan boronic acids are valuable building blocks for the synthesis of a wide range of biologically active molecules and functional materials. However, their utility is often hampered by their inherent instability under typical Suzuki coupling conditions. The primary pathway for degradation is protodeborylation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of furan as a byproduct and a corresponding decrease in the yield of the desired coupled product.[1][2][3] This guide will equip you with the knowledge and techniques to mitigate this issue effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with furan-2-boronic acid is giving a low yield, and I see a significant amount of furan in my crude NMR. What is happening?
A1: This is a classic symptom of protodeborylation.[2][3] Furan-2-boronic acid is particularly susceptible to this side reaction, where a proton source in the reaction mixture cleaves the C-B bond.[1][4] The key to solving this problem is to make the desired Suzuki coupling reaction kinetically faster than the undesired protodeborylation pathway.
Q2: What are the main factors that promote the protodeborylation of furan boronic acids?
A2: Several factors can accelerate protodeborylation:
-
Elevated Temperatures: Furan boronic acids are thermally sensitive, and high temperatures significantly increase the rate of decomposition.[1][5][6]
-
Presence of Water: Water acts as a proton source for the protodeborylation reaction.[7][8]
-
Strong Bases: While a base is necessary for the Suzuki catalytic cycle, strong aqueous bases like NaOH or KOH can aggressively promote protodeborylation.[7][9][10]
-
Prolonged Reaction Times: The longer the furan boronic acid is exposed to the reaction conditions, the more extensive the deborylation will be.[1]
-
Inefficient Catalyst System: A slow or inactive catalyst will not only fail to promote the desired coupling but will also allow more time for the boronic acid to decompose.[1][7]
Q3: Are there more stable alternatives to furan boronic acids that I can use?
A3: Absolutely. Using a more stable derivative of the boronic acid is often the most effective strategy.[1][11] Consider the following alternatives:
-
Pinacol Esters (Bpin): These are significantly more stable than the corresponding boronic acids and are a common first choice for mitigating instability.[11][12]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that can be used in a "slow-release" strategy, providing a low concentration of the active boronic acid throughout the reaction.[1][8][13]
-
Potassium Trifluoroborates (R-BF3K): These salts also offer enhanced stability and can be used directly in the coupling reaction.[1][12]
Troubleshooting Guide: From Low Yield to Successful Coupling
This section provides a systematic approach to troubleshooting and optimizing your Suzuki reaction when faced with deborylation.
Issue: Low Yield and Significant Furan Byproduct Formation
This is the most common problem when working with furan boronic acids. The following workflow will guide you through the most effective solutions.
Caption: A decision-making workflow for troubleshooting deborylation.
Detailed Solutions and Protocols
The most robust solution is often to avoid the problem altogether by using a more stable boron reagent.
Protocol 1: Synthesis of Furan-2-boronic acid pinacol ester
This protocol is a standard Miyaura borylation.
-
Reagent Setup: In a glovebox, add furan (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., KOAc, 1.5 equiv.) to an oven-dried Schlenk flask.
-
Solvent Addition: Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Seal the flask and heat the mixture at 80-100 °C for 12-24 hours, monitoring by GC-MS or TLC.
-
Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the furan-2-boronic acid pinacol ester.
If you must use the free boronic acid, careful optimization of the reaction conditions is paramount. The goal is to find a sweet spot where the Suzuki coupling proceeds efficiently while minimizing the rate of protodeborylation.
Table 1: Recommended Starting Conditions for Furan Boronic Acid Suzuki Couplings
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature to 60 °C | Minimizes thermal decomposition of the furan boronic acid.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, or KF | Milder, often anhydrous bases are less prone to causing protodeborylation than strong hydroxides.[1][7] |
| Solvent | Anhydrous 1,4-dioxane or Toluene | Anhydrous conditions reduce the availability of protons for the side reaction.[7] |
| Degassing | Mandatory | Oxygen can deactivate the catalyst, leading to longer reaction times and more deborylation.[1][7] |
Protocol 2: Optimized Suzuki Coupling with Furan-2-boronic acid
-
Reagent Setup: To an oven-dried Schlenk tube, add your aryl halide (1.0 equiv.), furan-2-boronic acid (1.2-1.5 equiv.), and a mild, finely ground base (e.g., K₃PO₄, 3.0 equiv.).[2]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand (see Solution D & E).
-
Solvent Addition: Add a dry, thoroughly degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at a lower temperature (e.g., 50 °C). Monitor the reaction closely by LC-MS or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify as needed.
The faster your desired coupling reaction proceeds, the less time the furan boronic acid will have to decompose. Using a modern, highly active catalyst system is key.[13]
Table 2: Recommended Catalyst Systems for Challenging Couplings
| Precatalyst | Ligand(s) | Key Features |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands that promote rapid oxidative addition and reductive elimination.[7][14] |
| Buchwald Precatalysts (G3, G4) | Integrated Biaryl Phosphine | Air-stable and form the active Pd(0) species rapidly under mild conditions, allowing for lower reaction temperatures and shorter times.[13] |
| PEPPSI™-type Catalysts | N-Heterocyclic Carbene (NHC) | Highly active and robust catalysts, particularly effective for coupling with aryl chlorides.[14] |
By implementing these strategies, you can significantly improve the outcome of your Suzuki-Miyaura reactions with furan boronic acids, turning a low-yielding process into a reliable and efficient synthetic transformation.
Mechanistic Insight: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The Suzuki-Miyaura coupling and protodeborylation are competing reactions that consume the same starting material.
Caption: Competing reaction pathways for furan boronic acid.
Your goal is to direct the furan boronic acid down the desired pathway by accelerating the Suzuki catalytic cycle and suppressing the conditions that favor protodeborylation.
References
- BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Furan Derivatives.
- RSC Publishing. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Wikipedia. Protodeboronation.
- Buchwald, S. L. et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 50(45), 1109-1113.
- BenchChem. (2025). Preventing protodeboronation in Suzuki coupling of pyridylboronic acids.
- BenchChem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
- ResearchGate. The effect of various temperatures on the Suzuki coupling reaction.
- ResearchGate. (a) Effect of temperature on the progress of the assisted Suzuki....
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 3-Bromo-2-methylfuran
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-bromo-2-methylfuran. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with catalyst deactivation, leading to low yields and reaction stalls. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and resolve common issues.
The cross-coupling of this compound is a critical transformation for synthesizing complex molecules in pharmaceuticals and materials science. However, the electron-rich nature of the furan ring and its potential to coordinate with the palladium catalyst present unique challenges. Understanding the root causes of catalyst deactivation is paramount to developing robust and scalable synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diagnosing Catalyst Deactivation
Question 1: My reaction mixture turns black and the reaction has stalled. What's happening?
Answer: The formation of a black precipitate is a classic sign of catalyst deactivation, where the active palladium(0) species agglomerates into inactive palladium black.[1][2] This halts the catalytic cycle and, consequently, your reaction.
Root Causes & Immediate Actions:
-
Ligand Dissociation/Degradation: The phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the Pd(0) center.[1] If the ligand dissociates or is oxidized, the unprotected palladium atoms aggregate. The electron-rich furan substrate itself can sometimes displace ligands.
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade sensitive phosphine ligands.[1][3]
-
High Temperature: Elevated temperatures can accelerate both ligand dissociation and catalyst aggregation.[1][2]
Troubleshooting Protocol:
-
Ensure a Scrupulously Inert Atmosphere: Rigorously degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them for an extended period.[1] Maintain a positive pressure of inert gas throughout the reaction setup.
-
Optimize Ligand Choice: Switch to bulkier, more electron-rich ligands. For challenging substrates like heteroaryl halides, Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or robust NHC ligands (e.g., IPr) are often superior as they form more stable complexes with palladium.[1][4]
-
Control Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate.[2] Consider screening temperatures in small increments (e.g., 70°C, 80°C, 90°C).
Question 2: The reaction starts well but stops at ~50% conversion, even with no visible palladium black. What are the potential hidden deactivation pathways?
Answer: Incomplete conversion without the obvious sign of palladium black formation points to more subtle deactivation mechanisms or competing side reactions that consume starting materials or inhibit the catalyst.
Potential Causes & Investigation Plan:
-
Catalyst Poisoning by the Heterocycle: The oxygen atom in the 2-methylfuran ring, or impurities in the starting material, can act as a Lewis base and coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2][5]
-
Side Reactions: Competing reactions can reduce the yield of the desired product. Common side reactions include protodeboronation of the boronic acid partner (in Suzuki coupling) or homocoupling of the starting materials.[6]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species might be incomplete or inefficient under your reaction conditions.[7][8] This can lead to a lower concentration of the active catalyst than anticipated.
Troubleshooting Workflow:
Caption: Workflow for diagnosing incomplete conversion.
Section 2: Preventative Measures & Optimization
Question 3: How can I choose the best catalyst system from the start for coupling with this compound?
Answer: The choice of catalyst system is paramount. For an electron-rich and potentially coordinating substrate like this compound, a highly active and stable catalyst is required to favor the desired catalytic cycle over deactivation pathways.
Recommendations for Catalyst & Ligand Selection:
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Use a well-defined Pd(II) pre-catalyst (e.g., Buchwald Precatalysts) or a Pd(0) source like Pd₂(dba)₃.[7][9] | Pd(II) pre-catalysts are often more air-stable and provide a reliable 1:1 Pd:Ligand ratio in solution.[10] Pd(0) sources bypass the sometimes tricky in situ reduction step.[11] |
| Ligand | Sterically hindered, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[1][4] | These ligands form stable complexes that promote the difficult oxidative addition step with aryl bromides and resist dissociation, thus preventing aggregation into palladium black.[12] |
| Base | For Suzuki coupling, start with a moderately strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] | Stronger bases can sometimes lead to degradation of sensitive substrates. The choice of base is critical and may require screening. |
| Solvent | Anhydrous, polar aprotic solvents like 1,4-dioxane, THF, or toluene are standard.[2] | The solvent must solubilize all components and be rigorously degassed to prevent catalyst oxidation. Impurities in solvents can also poison the catalyst.[13] |
Question 4: I suspect my boronic acid is decomposing in my Suzuki-Miyaura coupling. How can I confirm this and prevent it?
Answer: The primary decomposition pathway for boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. This is often promoted by water and the basicity of the reaction medium.[6][14]
Confirmation and Prevention Protocol:
-
Confirmation:
-
Monitor your reaction by LC-MS. Look for a mass corresponding to the "de-borylated" coupling partner (i.e., the arene corresponding to your boronic acid).
-
Run a control experiment: Subject your boronic acid to the reaction conditions (base, solvent, temperature) without the this compound and catalyst. Analyze the sample after a few hours to see if the boronic acid has degraded.
-
-
Prevention Strategies:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can accelerate protodeboronation. Ensure your solvent is anhydrous and use a base that is not excessively hygroscopic.
-
Use Trimethyl Borate: The addition of trimethyl borate can sometimes mitigate base-induced deactivation pathways and buffer the reaction.[5]
-
Optimize Temperature: Run the reaction at the lowest effective temperature to minimize the rate of decomposition.[14]
-
Section 3: Advanced Troubleshooting & Catalyst Characterization
Question 5: I've optimized conditions but still face issues. What advanced analytical techniques can help me understand the catalyst deactivation?
Answer: When standard optimization fails, advanced characterization techniques can provide direct evidence of the deactivation mechanism, offering insights into the physical and chemical changes occurring with the catalyst.[15]
Recommended Techniques:
| Technique | Information Gained | Relevance to Deactivation |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the presence of poisons on the catalyst's surface and changes in the oxidation state of palladium.[15][16] | Can confirm if the palladium has been oxidized from active Pd(0) to inactive Pd(II) or if contaminants are binding to the catalyst surface. |
| Transmission Electron Microscopy (TEM/STEM) | Visualizes the catalyst particles at a nanoscale. | Can directly confirm the formation and size of palladium black aggregates.[16] |
| 31P NMR Spectroscopy | Monitors the phosphine ligands in solution. | Can show the formation of phosphine oxide (from oxidation) or changes in the coordination environment of the palladium complex, indicating ligand dissociation or the formation of off-cycle species.[17] |
| Inductively Coupled Plasma (ICP) Analysis | Quantifies the amount of palladium and other elements.[16] | Can identify leaching of the catalyst from a solid support or confirm the presence of elemental poisons. |
These techniques are often available through university core facilities or commercial analytical services and can provide the definitive evidence needed to solve persistent catalyst deactivation problems.[16]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound.
-
Reaction Setup:
-
To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium pre-catalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).[1]
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a typical concentration of 0.1-0.5 M.[2]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[14]
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Key steps of the catalytic cycle and common deactivation pathways.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. (2025). Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (2021). ChemRxiv | Cambridge Open Engage.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.
- Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. (N.D.). PMC - NIH.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. (2025). Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (N.D.). NIH.
- Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (N.D.). PMC - PubMed Central.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (N.D.). PMC - NIH.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Technical Support Center: Troubleshooting Low Yield in Cross-Coupling of Fluorin
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (N.D.).
- Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (N.D.). MDPI.
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. (N.D.).
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025).
- Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. (2025). Benchchem.
- Developing Ligands for Palladium(II)
- Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanol
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (N.D.).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024).
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (N.D.). PMC - NIH.
- A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). NSF Public Access Repository.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- oxidative addition and palladium coupling. csbsju.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2025). Benchchem.
- Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene". (2025). Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. N.A..
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025).
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Palladium-Catalyzed Dehydrogenative Coupling of Furans with Styrenes. (2025).
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. alfachemic.com [alfachemic.com]
- 17. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Functionalization of 3-Bromo-2-methylfuran
Welcome to the technical support center for the regioselective functionalization of 3-bromo-2-methylfuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substituting this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary reactive sites on this compound and how does its substitution pattern influence reactivity?
The this compound scaffold presents three primary sites for functionalization:
-
C3-Br Bond: This is the most intuitive reactive handle for traditional cross-coupling reactions.
-
C5-H Bond: This is the most acidic proton on the furan ring, making it susceptible to deprotonation (lithiation).
-
C4-H Bond: This proton is less acidic than the C5-H and is generally less reactive.
The existing substituents significantly influence the reactivity of these sites. The electron-donating methyl group at the C2 position enhances the electron density of the furan ring, potentially affecting the rates of oxidative addition in cross-coupling reactions. The bromine atom at C3 is the primary site for palladium-catalyzed cross-coupling. The furan oxygen atom directs lithiation to the adjacent C2 and C5 positions. Due to the presence of the methyl group at C2, deprotonation preferentially occurs at the C5 position.
FAQ 2: I am attempting a Suzuki-Miyaura coupling at the C3 position. What are the critical parameters to consider for achieving high regioselectivity and yield?
Achieving a successful Suzuki-Miyaura coupling with this compound hinges on several key factors.[1][2] The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired product.[1]
Critical Parameters:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. For heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often effective. Using a pre-formed palladium-ligand complex (precatalyst) can lead to more reproducible results.
-
Base: The base is crucial for activating the boronic acid.[2] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can also influence side reactions, so screening may be necessary.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
-
Temperature: Reaction temperatures typically range from 80-110 °C. It's advisable to start at a lower temperature and increase it if the reaction is sluggish to minimize potential degradation of the furan ring.[3]
FAQ 3: Can I achieve functionalization at the C5 position? If so, what is the recommended approach?
Yes, functionalization at the C5 position is achievable, primarily through a deprotonation/lithiation strategy followed by quenching with an electrophile. For π-excessive heterocycles like furan, lithiation at the C2 and C5 positions is highly favored.[4][5] Given the methyl group at C2, the C5 position becomes the primary site for deprotonation.
Recommended Approach: Lithiation and Electrophilic Quench
-
Reagent and Conditions: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures (-78 °C).[6] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation.[6][7]
-
Execution: The reaction must be conducted under strictly inert and anhydrous conditions to prevent quenching of the highly reactive organolithium intermediate.
-
Electrophilic Quench: After the lithiation is complete, the resulting 3-bromo-2-methyl-5-lithiofuran can be treated with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, etc.) to install the desired functional group at the C5 position.
Section 2: Troubleshooting Guide
Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Question: I am getting a low yield of my desired 2-methyl-3-aryl-furan product. My starting material is being consumed, but I see a complex mixture of byproducts. What should I investigate?
Answer: Low yields in Suzuki-Miyaura couplings of furan derivatives can stem from several sources. Here is a systematic troubleshooting approach:
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Breakdown of Potential Issues:
-
Reagent Quality: Boronic acids are prone to degradation, especially upon prolonged storage. It is advisable to use fresh or recently purified boronic acid. Ensure all solvents are anhydrous and the base is of high purity.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction vessel is properly purged, and solvents are thoroughly degassed.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by high temperatures or an inappropriate ligand. Consider using a more robust ligand or lowering the reaction temperature.
-
Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Improved degassing and using a direct Pd(0) source can mitigate this.
-
Hydrodehalogenation: This is the reduction of the C-Br bond. Ensure your reagents and solvents are scrupulously dry, as water can be a proton source.
-
Scenario 2: Lack of Regioselectivity in Lithiation
Question: I am trying to functionalize the C5 position via lithiation, but I am getting a mixture of products, including some that appear to result from reaction at the C3 position. How can I improve the regioselectivity for C5?
Answer: Obtaining a mixture of products suggests either incomplete lithiation at C5 or competing lithium-halogen exchange at the C3 position. Here’s how to troubleshoot this:
Factors Influencing Lithiation Regioselectivity:
| Factor | Issue | Recommended Action |
| Base | n-BuLi can sometimes engage in lithium-halogen exchange, especially at higher temperatures. | Use LDA, which is a bulkier, non-nucleophilic base, to favor kinetic deprotonation at the most acidic site (C5). |
| Temperature | Allowing the reaction to warm prematurely can lead to equilibration or side reactions. 3-lithiofuran is known to rearrange to the more stable 2-lithiofuran at temperatures above -40 °C.[5] | Maintain a strict low temperature (-78 °C) throughout the deprotonation and electrophilic quench steps. |
| Reaction Time | Insufficient time for deprotonation can lead to incomplete reaction and a mixture of starting material and products. | Allow the lithiation to proceed for at least 30-60 minutes at -78 °C before adding the electrophile. |
| Addition Rate | Rapid addition of the electrophile can cause localized warming and side reactions. | Add the electrophile slowly and dropwise, ensuring the internal temperature remains low. |
Experimental Protocol for C5-Selective Lithiation
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.
-
Add this compound (1.0 eq).
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Scenario 3: Competing Reactions: C-H Activation vs. Cross-Coupling
Question: I am observing unexpected byproducts that suggest C-H activation may be occurring alongside my intended cross-coupling reaction. Is this possible and how can I suppress it?
Answer: While less common under typical cross-coupling conditions, palladium-catalyzed C-H activation of furan rings is a known phenomenon.[3][9] If your reaction conditions are harsh (e.g., high temperatures, strongly coordinating ligands), you might facilitate undesired C-H functionalization, likely at the C5 position.
Strategies to Favor Cross-Coupling over C-H Activation:
Caption: Decision tree to suppress undesired C-H activation.
-
Lower the Temperature: C-H activation typically has a higher activation energy than the oxidative addition to a C-Br bond. Running the reaction at the lowest effective temperature (e.g., 80 °C) should favor the desired cross-coupling pathway.
-
Ligand Choice: While bulky, electron-rich ligands are good for cross-coupling, some may also be more prone to promoting C-H activation. If you suspect this is an issue, screening other ligands, potentially with slightly different steric or electronic properties, may be beneficial.
-
Stoichiometry: Ensure that the boronic acid (or other coupling partner) is present in a slight excess (e.g., 1.1-1.2 equivalents) to ensure the catalytic cycle preferentially proceeds through the transmetalation pathway after oxidative addition.
By carefully controlling these parameters, you can significantly improve the regioselectivity and overall success of your functionalization reactions with this compound.
References
- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
- Organic Chemistry Portal. (n.d.).
- Kale, S. B., Kumar, M., Shinde, D. R., Rama Krishna, G., & Das, U. (2023). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. Organic & Biomolecular Chemistry, 21(27), 5675-5679. [Link]
- Yue, D., Yao, T., & Larock, R. C. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Organic Syntheses, 91, 283-292. [Link]
- Lu, H., Doughty, J., & Zhang, X. P. (2011). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 133(40), 15994–15997. [Link]
- Starling, S. M., Raslan, D. S., & de Oliveira, A. B. (1998). Synthesis of 2-Substituted Furanonaphthoquinones Using Directed Metalation and Cross Coupling Reactions.
- Snieckus, V. (n.d.). Directed (ortho) Metallation.
- Baran, P. S. (2009). Directed Metalation: A Survival Guide.
- Grokipedia. (n.d.).
- Adams, R. D., Dhull, P., Kaushal, M., & Smith, M. D. (2019). Activation of Heteroaromatic C-H Bonds in Furan and 2,5-Dimethylfuran. Inorganic Chemistry, 58(9), 6008–6015. [Link]
- University of Bath. (n.d.). Heterocyclic Chemistry. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem, 14(2), 558-568. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. grokipedia.com [grokipedia.com]
- 7. baranlab.org [baranlab.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Activation of Heteroaromatic C-H Bonds in Furan and 2,5-Dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing homocoupling in Suzuki reactions of 3-Bromo-2-methylfuran
Technical Support Center: Suzuki Reactions of 3-Bromo-2-methylfuran
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is structured as an interactive troubleshooting resource for scientists encountering challenges with homocoupling byproducts when using this compound, a common but sometimes challenging substrate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding homocoupling in this specific reaction.
Q1: What exactly is "homocoupling" in my Suzuki reaction?
A: Homocoupling refers to the undesired self-coupling of your starting materials to form symmetrical dimers. In the context of coupling this compound with an organoboron reagent (let's denote it as R-BY₂), you can encounter two primary types of homocoupling byproducts:
-
Aryl Halide Homocoupling: Formation of 2,2'-dimethyl-3,3'-bifuran from two molecules of this compound.
-
Boronic Acid Homocoupling: Formation of a symmetrical biaryl (R-R) from two molecules of your organoboron reagent.[1]
These side reactions consume your valuable starting materials, reduce the yield of your desired cross-coupled product, and introduce impurities that can be difficult to separate.
Q2: Why does homocoupling seem more prevalent with this compound?
A: Heteroaryl halides like this compound can be particularly susceptible to side reactions for a few reasons. The electron-rich nature of the furan ring can influence the kinetics of the catalytic cycle. Furthermore, the oxygen atom can have complex coordinating effects on the palladium catalyst. If the desired cross-coupling pathway is slowed at any stage (e.g., transmetalation or reductive elimination), competing side reactions like homocoupling have a greater opportunity to occur.[2]
Q3: What are the primary mechanistic causes of homocoupling?
A: Understanding the cause is critical for effective troubleshooting.
-
Boronic Acid Homocoupling: This is predominantly caused by the presence of palladium(II) species and oxygen in the reaction mixture.[1][3] The active catalyst is Pd(0), but if it gets oxidized to Pd(II) by residual air, the Pd(II) can catalyze the dimerization of your boronic acid.[1]
-
Aryl Halide Homocoupling: This pathway is more complex but can arise from the reaction of two organopalladium(II) intermediates (Ar-Pd-X) before the transmetalation step can occur.[4]
Below is a diagram illustrating the main catalytic cycle and the competing boronic acid homocoupling pathway.
Caption: Desired Suzuki cycle vs. undesired homocoupling.
Part 2: In-Depth Troubleshooting Guide
This section provides specific, actionable solutions to common experimental observations.
Problem: My main byproduct is the dimer of my boronic acid (R-R). How do I prevent this?
This is the most common form of homocoupling and, fortunately, is often the most straightforward to address. The core issue is the presence of Pd(II) species, which are often generated by the oxidation of the active Pd(0) catalyst by atmospheric oxygen.[1][3]
Causality & Solutions:
| Root Cause | Scientific Rationale | Recommended Action |
| Dissolved Oxygen | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[1][5] This is a primary culprit. | Implement Rigorous Degassing: Before adding the catalyst, sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. A simple needle subsurface sparge is highly effective.[5][6] |
| Pd(II) Precatalyst | Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to Pd(0). This reduction step can be inefficient and can generate Pd(II) species that lead to homocoupling before the main cycle begins.[3] | Switch to a Pd(0) Precatalyst: Use a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern Buchwald G3/G4 precatalysts, which are designed to generate the active Pd(0) species cleanly and efficiently.[7] |
| Excess Pd(II) | Even with degassing, some Pd(II) may be present or form during the reaction. | Add a Mild Reducing Agent: The addition of a mild reducing agent can "scavenge" stray Pd(II) species without interfering with the catalytic cycle. A small amount of potassium formate has been shown to be effective for this purpose.[5][6] |
Problem: I am observing significant amounts of 2,2'-dimethyl-3,3'-bifuran.
The formation of the aryl halide dimer suggests that the oxidative addition step is occurring, but the subsequent steps of the desired cycle are too slow, allowing for side reactions of the Ar-Pd(II)-X intermediate.
Causality & Solutions:
| Root Cause | Scientific Rationale | Recommended Action |
| Slow Transmetalation | The transfer of the organic group from boron to palladium is a critical step. If this is slow, the concentration of the Ar-Pd(II)-X intermediate builds up, increasing the chance of dimerization. The base is crucial for activating the boronic acid to facilitate this step.[8][9] | Optimize the Base: Switch to a weaker inorganic base like K₃PO₄ or K₂CO₃.[7] These are often effective at promoting transmetalation without causing other side reactions. The optimal base is substrate-dependent and may require screening. |
| Inefficient Reductive Elimination | The final step, reductive elimination, forms the C-C bond of your product and regenerates the Pd(0) catalyst. If this step is slow, the organopalladium intermediate (Ar-Pd-R) is longer-lived and can undergo undesired reactions. | Use Bulky, Electron-Rich Ligands: Ligands play a critical role in promoting reductive elimination.[10][11] Switch from simple ligands like PPh₃ to modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][12] Their steric bulk and electron-donating ability accelerate the final step, increasing turnover and minimizing side reactions.[13] |
| High Temperature | While heat can increase reaction rates, excessively high temperatures can sometimes accelerate side reactions more than the desired coupling, or lead to catalyst decomposition. | Lower the Reaction Temperature: With a highly active catalyst system (e.g., a Buchwald ligand and a G3 precatalyst), it is often possible to run the reaction at a lower temperature (e.g., 60-80 °C or even room temperature), which can significantly improve selectivity.[14][15] |
The following diagram illustrates a logical troubleshooting workflow.
Caption: A step-by-step guide to troubleshooting homocoupling.
Part 3: Experimental Protocols
Protocol 1: Rigorous Reaction Setup with Degassing
This protocol is designed to minimize oxygen, the primary cause of boronic acid homocoupling.
-
Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times.
-
Solvent Addition & Degassing: Add the reaction solvent (e.g., dioxane/water mixture) via syringe. Insert a long needle connected to the inert gas line through the septum so its tip is below the solvent surface. Insert a second, shorter needle to act as an outlet. Bubble the inert gas through the solvent for 15-30 minutes to perform a subsurface sparge.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the palladium catalyst and ligand.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.[3]
Protocol 2: Optimized Suzuki Coupling of this compound
This protocol incorporates best practices using a modern catalyst system.
-
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
SPhos Pd G3 Precatalyst (0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Solvent: 1,4-Dioxane (2 mL) and Water (0.2 mL)
-
-
Procedure:
-
Follow the rigorous degassing setup described in Protocol 1, adding all solids (furan, boronic acid, base, and precatalyst) to the flask before the purge cycles.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 80 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 1-4 hours).
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]
-
Part 4: Purification Strategies
Q: How can I effectively remove the homocoupling byproducts from my desired product?
A: Purification can be challenging as the byproducts often have similar polarities to the desired product.
-
Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is critical to achieve separation. Often, a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is required.
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective method for removing impurities.
-
Palladium Removal: Residual palladium can be an issue, especially in pharmaceutical applications. After the main purification, you can treat a solution of your compound with a palladium scavenger (functionalized silica or activated carbon) and filter to remove trace amounts of the metal.[16] Passing the crude product through a small plug of celite after the reaction workup can also remove precipitated palladium black.[16]
References
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Wiley Online Library. (n.d.). Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2018). Suzuki Coupling Mechanism and Applications.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- PubMed. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Effect of base and solvent on 3-Bromo-2-methylfuran coupling reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical transformations. Here, we address common challenges related to the selection of bases and solvents, offering troubleshooting advice and detailed protocols to enhance your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the Suzuki, Stille, and Heck couplings of this compound. Each entry explains the underlying cause of the problem and provides actionable solutions.
Issue 1: Low to No Yield in Suzuki Coupling
Q1: My Suzuki coupling of this compound with an arylboronic acid is failing or giving very low yields. I'm using Pd(PPh₃)₄, K₂CO₃, and a dioxane/water mixture. What's going wrong?
A1: This is a frequent challenge. The low yield can stem from several factors, often related to catalyst activity, the choice of base, and the reaction conditions. Let's break down the potential culprits:
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a classic catalyst, it may not be optimal for this specific substrate. The oxygen atom in the furan ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[1] For electron-rich heterocycles like 2-methylfuran, more robust catalyst systems are often required.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of a more reactive palladium(0) species, which is crucial for the oxidative addition step with the heterocyclic bromide.[1][2]
-
-
Base Selection: The base is not just a proton scavenger; it plays a critical role in the transmetalation step by activating the boronic acid.[3][4] K₂CO₃ might not be strong enough for this transformation.
-
Solution: Screen a range of bases. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging substrates as they enhance the nucleophilicity of the organoboron species.[2][5] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[1][5]
Troubleshooting Workflow for Suzuki Coupling
Caption: Decision tree for optimizing Heck reaction selectivity.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the fundamental role of the base in a Suzuki coupling reaction?
A4: The base in a Suzuki coupling has multiple crucial roles beyond simple acid neutralization. [6]Firstly, it reacts with the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species. [3]This "activation" step is essential for the subsequent transmetalation, where the organic group is transferred from boron to the palladium center. [3][6]Secondly, the base facilitates the formation of a palladium-alkoxide or -hydroxide complex from the oxidative addition product, which is the active species that undergoes transmetalation. [6] Q5: Why is solvent choice so critical in palladium-catalyzed reactions? Can I just use THF for everything?
A5: While THF is a common solvent, it is not universally optimal. The solvent profoundly influences reaction rates and selectivity by affecting catalyst stability, reagent solubility, and the stabilization of charged intermediates. [7][8]* Polarity: Polar aprotic solvents (like DMF or MeCN) can stabilize anionic intermediates that may form in the catalytic cycle, sometimes even changing the active catalyst identity and altering reaction selectivity. [9][10]* Coordinating Ability: Solvents can act as ligands, competing for coordination sites on the palladium center. [7]This can impact catalyst activity.
-
Biphasic Systems: In Suzuki couplings, solvent systems like dioxane/water or toluene/water are common. The water is necessary to dissolve the inorganic base (e.g., K₃PO₄), creating a biphasic system where the reaction occurs at the interface. [5]Vigorous stirring is essential in these cases.
Q6: Are there any general guidelines for choosing a base and solvent combination for the Suzuki coupling of this compound?
A6: Yes, a good starting point is to match the base and solvent properties. The table below provides recommended starting conditions based on common literature precedents for challenging heterocyclic couplings.
| Coupling Reaction | Recommended Base (equiv.) | Recommended Solvent System | Typical Temperature | Key Considerations |
| Suzuki-Miyaura | K₃PO₄ (2.0-3.0) or Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | 80-110 °C | Stronger bases are often needed. Water is required to dissolve the base. [2][5] |
| Stille | Not typically required | DMF or Toluene | 80-110 °C | The reaction is base-free, but additives like LiCl or CuI are often beneficial. [11][12] |
| Heck | Et₃N (1.5-2.0) or K₂CO₃ (2.0) | DMF or NMP | 100-140 °C | Polar aprotic solvents are strongly preferred. [13][14] |
Part 3: Experimental Protocols
Representative Protocol: Suzuki Coupling of this compound
This protocol is a generalized starting point and must be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon).
-
Reagent Addition: Add this compound and the arylboronic acid to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure the atmosphere is fully inert. [1]4. Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Wikipedia. Suzuki reaction. [Link]
- Wikipedia. Stille reaction. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- American Chemical Society Publications.
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- American Chemical Society Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
- Myers, A. The Stille Reaction - Chem 115. [Link]
- NROChemistry. Stille Coupling. [Link]
- ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
- ResearchGate. Heck Reaction of Substrate 2.16 in the Presence of Various Inorganic Bases. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
- ResearchGate. Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. [Link]
- Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
- Common Organic Chemistry.
- MDPI.
- Royal Society of Chemistry.
- J&K Scientific LLC. Stille Cross-Coupling. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- Chemistry LibreTexts. Stille Coupling. [Link]
- ResearchGate. Effect of bases and solvents on the Heck coupling a | Download Table. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: NMR-Based Impurity Identification for 3-Bromo-2-methylfuran
Welcome to the technical support guide for the analysis of 3-Bromo-2-methylfuran. As researchers and professionals in drug development, ensuring the purity of your intermediates is paramount. This guide is designed to provide you with field-proven insights and troubleshooting strategies for identifying potential impurities in your samples of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data tables to explain the chemical reasoning behind spectral features, empowering you to confidently interpret your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the NMR analysis of this compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the baseline spectrum of your target compound is the first critical step. The bromine atom at the C3 position and the methyl group at C2 create a distinct electronic environment. The electronegative bromine atom deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).
The expected chemical shifts for this compound are summarized below. These values are predicted based on established substituent effects on the furan ring and data from related structures.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Expected ¹H Shift (ppm) | Multiplicity | Expected ¹³C Shift (ppm) | Notes |
| 2-CH₃ | Proton | ~2.3 - 2.4 | Singlet (s) | ~12 - 14 | The methyl group protons are a singlet as there are no adjacent protons. |
| H-4 | Proton | ~6.2 - 6.3 | Doublet (d) | ~110 - 112 | Coupled to H-5. |
| H-5 | Proton | ~7.2 - 7.3 | Doublet (d) | ~140 - 142 | Coupled to H-4. This proton is adjacent to the electropositive oxygen atom. |
| C-2 | Carbon | - | - | ~148 - 150 | Quaternary carbon attached to the methyl group. |
| C-3 | Carbon | - | - | ~98 - 100 | Quaternary carbon attached to the bromine. Its shift is significantly lower due to the heavy atom effect of bromine. |
| C-4 | Carbon | - | - | ~111 - 113 | Carbon attached to H-4. |
| C-5 | Carbon | - | - | ~141 - 143 | Carbon attached to H-5. |
Note: Actual shifts can vary slightly depending on the solvent and concentration.
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities?
A2: Unexpected signals in your NMR spectrum can arise from several sources: unreacted starting materials, side-products from the synthesis, residual solvents from workup, or degradation products. The following sections will help you troubleshoot the origin of these peaks.
If the bromination of 2-methylfuran is incomplete, you will see signals corresponding to the starting material.
-
Symptom: Your ¹H NMR spectrum shows characteristic peaks for 2-methylfuran.
-
Identification: Look for the following signals, which are distinct from this compound.[3][4]
Table 2: Key ¹H NMR Diagnostic Peaks for 2-Methylfuran
| Impurity | Proton | Approx. Shift (ppm in CDCl₃) | Multiplicity | Why it's a key signal |
| 2-Methylfuran | H-5 | ~7.25 | Doublet of doublets (dd) | A downfield furan proton signal not present in the product. |
| H-4 | ~6.23 | Doublet of doublets (dd) | A mid-field furan proton signal. | |
| H-3 | ~5.93 | Multiplet (m) | The most upfield of the furan protons, absent in the 3-bromo product. | |
| 2-CH₃ | ~2.26 | Singlet (s) | A sharp singlet slightly upfield from the product's methyl signal. |
Bromination of furans can sometimes lead to isomers or over-brominated products, especially if reaction conditions are not carefully controlled.[5][6]
-
Symptom A: Isomeric Impurities (e.g., 5-Bromo-2-methylfuran)
-
Identification: An isomer like 5-Bromo-2-methylfuran would show two doublets in the aromatic region for the H-3 and H-4 protons, which would be coupled to each other. The absence of the H-5 proton signal is a key indicator.
-
-
Symptom B: Over-bromination at the Methyl Group (3-Bromo-2-(bromomethyl)furan)
-
Identification: The most telling sign is the disappearance of the methyl singlet around ~2.4 ppm and the appearance of a new singlet for the -CH₂Br group. This signal would be significantly downfield, typically in the 4.4 - 4.6 ppm range, due to the strong deshielding effect of the second bromine atom.
-
-
Symptom C: Di-brominated Furan Ring (e.g., 3,5-Dibromo-2-methylfuran)
-
Identification: This would result in a simplified aromatic region, showing only a single peak (a singlet) for the remaining H-4 proton.
-
Solvents used during the reaction or purification (e.g., extraction, chromatography) are the most common source of "extra" peaks.
-
Symptom: You observe sharp, often singlet, peaks that do not correspond to your product or expected byproducts.
-
Identification: Compare the chemical shifts of these peaks to established tables of common laboratory solvents.[7][8][9]
Table 3: ¹H NMR Chemical Shifts of Common Residual Solvents in CDCl₃
| Solvent | Approx. Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane (DCM) | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexanes | ~1.25, ~0.88 | broad m |
| Tetrahydrofuran (THF) | ~3.76, ~1.85 | m, m |
| Toluene | 7.2-7.3 (m), 2.36 (s) | Multiplet, Singlet |
| Residual CHCl₃ | 7.26 | s |
Furan rings can be susceptible to degradation, especially upon exposure to air, light, or acid over prolonged periods.[10][11]
-
Symptom: The sample, particularly if old or stored improperly, shows a complex mixture of broad signals, a baseline that is not flat, or the appearance of aldehydic or carboxylic acid protons (>9 ppm).
-
Identification: Degradation often involves ring-opening or polymerization. This leads to a complex mixture that can be difficult to characterize fully by ¹H NMR alone. The presence of broad humps in the baseline is indicative of polymeric material. If you suspect degradation, it is advisable to re-purify the material or synthesize a fresh batch.
Experimental Protocols & Workflows
To ensure reliable and reproducible results, follow this standardized protocol for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to minimize impurity signals.
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If needed, sonicate for 1-2 minutes.
-
Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Impurity Identification Workflow
The process of identifying impurities is a systematic comparison of your experimental data against known values.
Caption: Workflow for NMR-based impurity identification.
Potential Sources of Impurities Diagram
Understanding where impurities originate can help refine your synthetic and purification procedures.
Sources
- 1. NMR spectroscopy [ch.ic.ac.uk]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 2-Methylfuran(534-22-5) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. ACP - Atmospheric degradation of 3-methylfuran: kinetic and products study [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of 3-Bromo-2-methylfuran in Stille Coupling
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Stille coupling of sterically hindered and electron-rich heteroaryl halides, specifically focusing on the low reactivity of 3-bromo-2-methylfuran. Here, we provide in-depth troubleshooting, mechanistic insights, and optimized protocols to transform low-yielding attempts into successful synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Stille coupling reaction with this compound so sluggish or failing completely?
Answer: The low reactivity of this compound is a well-known challenge rooted in its fundamental electronic and steric properties. Understanding these factors is the first step toward overcoming them.
-
Electronic Effects: The furan ring is inherently electron-rich. This high electron density on the aromatic system deactivates the C-Br bond towards the initial, and often rate-limiting, oxidative addition step with the Pd(0) catalyst.[1] The catalyst, being nucleophilic, reacts more slowly with electron-rich electrophiles.
-
Steric Hindrance: The methyl group at the 2-position (ortho to the bromine) creates significant steric bulk around the reaction center. This physically impedes the approach of the bulky Pd(0) catalyst, further slowing down the oxidative addition step.[1][2]
The combination of these two factors makes the first step of the catalytic cycle kinetically unfavorable under standard conditions.
To visualize where the process stalls, consider the fundamental Stille catalytic cycle:
Caption: A troubleshooting workflow for optimizing the Stille coupling of this compound.
Q4: I'm observing significant stannane homocoupling. How can I prevent this side reaction?
Answer: Homocoupling of your organostannane (R²-SnR₃ → R²-R²) is the most common side reaction and competes directly with your desired cross-coupling. [3][4]It becomes more prevalent when the cross-coupling is slow.
Causes and Solutions:
-
Presence of Oxygen: Trace oxygen can promote homocoupling.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30-45 minutes. [3]2. Reaction Kinetics: If the rate of transmetalation is slow, homocoupling can become the dominant pathway.
-
Solution: Use the strategies from Q2 and Q3 (better ligands, additives like CuI) to accelerate the desired cross-coupling, making it outcompete the homocoupling pathway.
-
-
High Stannane Concentration: A high concentration of the organostannane can favor the bimolecular homocoupling reaction.
-
Solution: Add the organostannane reagent slowly via syringe pump over an extended period (e.g., 1-2 hours) to the reaction mixture containing the aryl bromide and catalyst. This keeps the instantaneous concentration low. [3]
-
Optimized Experimental Protocols
The following protocols provide a direct comparison between a standard and an optimized method for this challenging substrate.
Protocol A: Baseline Conditions (Often Low Yield)
-
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound and Pd(PPh₃)₄.
-
Add toluene to achieve a concentration of ~0.1 M.
-
Add the organostannane in one portion.
-
Heat the reaction mixture to 110 °C and monitor by TLC or GC-MS. Expected Outcome: Low to moderate conversion, often with significant starting material remaining and potential homocoupling byproducts.
-
Protocol B: Optimized Conditions for this compound
-
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), P(o-tol)₃ (10 mol%), CuI (10 mol%), and CsF (2.0 equiv).
-
Add anhydrous, degassed dioxane to achieve a concentration of approximately 0.1 M.
-
Add the organostannane (1.2 equiv) to the mixture.
-
Heat the reaction mixture to 100 °C and monitor its progress by TLC or GC-MS.
-
After completion, cool the mixture and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate tin byproducts. [5] 6. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. Expected Outcome: Significantly improved yield of the desired cross-coupled product with minimized side reactions.
-
References
- Stille reaction - Wikipedia. Wikipedia. [Link]
- Stille Coupling | OpenOChem Learn. OpenOChem Learn. [Link]
- Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Myers, A. G. The Stille Reaction - Myers Group Notes. Harvard University. [Link]
- Stille Coupling | NROChemistry. NROChemistry. [Link]
- Heravi, M. M., Hashemi, E., & Azimian, F. Pd cross-coupling mechanism of the Stille reaction.
- Tang, H., & Houghtaling, M. A. (2003). Reaction Mechanism of Transmetalation between Tetraorganostannanes and Platinum(II) Aryltriflate Complexes. Mechanistic Model for Stille Couplings. Organometallics, 22(3), 440–449. [Link]
- Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 ) C6Cl2F3). Journal of the American Chemical Society, 120(35), 8978-8985. [Link]
- Vantourout, J. C., et al. (2016). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 8(11), 1047–1052. [Link]
- Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. Accounts of Chemical Research, 48(5), 1333–1344. [Link]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
- Li, J.-H., et al. (2005). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
- Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
- Williams, R. M. (2011). 4-METHOXY-4'-NITROBIPHENYL. Organic Syntheses, 88, 197. [Link]
- Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. [Link]
- Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a.
- Stambuli, J. P., et al. (2001). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics, 20(24), 5071–5076. [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
Sources
Managing exothermic reactions during the synthesis of 3-Bromo-2-methylfuran
Technical Support Center: Synthesis of 3-Bromo-2-methylfuran
A Guide to Managing Exothermic Reactions
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the critical management of the exothermic bromination step. The furan ring is highly activated, making its reaction with electrophiles like bromine vigorous and prone to thermal runaway if not properly controlled.[1][2] This guide is designed for researchers, chemists, and drug development professionals to ensure a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2-methylfuran a significant exothermic event?
A1: The high exothermicity stems from the chemical nature of the furan ring. Furan is an electron-rich aromatic heterocycle.[1] The oxygen atom's lone pairs participate in the π-system, significantly increasing the ring's electron density and making it highly susceptible to electrophilic aromatic substitution. This high reactivity leads to a rapid reaction with electrophiles like bromine (Br₂) or the bromine cation (Br⁺) source from N-Bromosuccinimide (NBS), releasing a substantial amount of energy as heat.[3]
Q2: What are the primary hazards associated with loss of temperature control?
A2: The principal hazard is a runaway reaction , a scenario where the rate of heat generation exceeds the capacity of the cooling system to remove it.[3][4] This can lead to a cascade of dangerous events:
-
Rapid Temperature and Pressure Increase: The solvent can quickly boil, leading to a rapid increase in pressure inside the reaction vessel.
-
Vessel Rupture and Explosion: The pressure may exceed the limits of the glassware or reactor, causing an explosion.[4]
-
Release of Toxic Materials: A breach would release toxic and corrosive bromine vapor, hydrogen bromide (HBr) gas, and volatile organic solvent into the laboratory.[5]
-
Product Decomposition: Even if contained, excessive temperatures can lead to the formation of undesired byproducts and tars, ruining the synthesis.[6]
Q3: Which brominating agent is safer for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A3: For reasons of safety and handling, N-Bromosuccinimide (NBS) is generally the preferred reagent.[7][8]
-
Elemental Bromine (Br₂): Is a highly corrosive, volatile, and toxic liquid.[5] It requires specialized handling procedures, including dispensing in a fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): Is a crystalline solid that is easier and safer to weigh and handle.[3][7] While reactions involving NBS are still exothermic and require diligent temperature control, it avoids the hazards of handling liquid bromine.[3][9] For laboratory-scale synthesis, it is often the superior choice.
Q4: What are the critical early warning signs of a potential runaway reaction?
A4: Vigilant monitoring is key. Be alert for the following indicators:[3]
-
A sudden, sharp increase in the internal reaction temperature that does not stabilize with cooling.
-
A noticeable rise in pressure on the system's manometer or pressure gauge.
-
A rapid increase in the rate of gas evolution (HBr is a byproduct).
-
A sudden change in the color of the reaction mixture (e.g., rapid darkening).
If any of these signs are observed, immediate intervention is required as outlined in the troubleshooting section.
Q5: How should I properly quench the reaction and dispose of excess bromine?
A5: Quenching is the process of safely neutralizing any unreacted bromine. This is a critical step that is also exothermic and must be performed with cooling.[10] The most common quenching agents are aqueous solutions of reducing agents.
-
Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is highly effective at reducing Br₂ to colorless bromide ions (Br⁻).[5][11]
-
Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): These are also effective alternatives.[5][12] Under acidic conditions, sodium thiosulfate can sometimes form elemental sulfur, which can complicate purification; in such cases, bisulfite or sulfite may be preferred.[11][13]
The quenching solution should be added slowly to the cooled reaction mixture until the characteristic reddish-brown color of bromine disappears.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Rate of Bromine/NBS Addition is Too Fast: The rate of heat generation is overwhelming the cooling system.[3][11] 2. Inadequate Cooling: The cooling bath is not cold enough or has insufficient capacity for the scale of the reaction. 3. Poor Stirring: Inefficient mixing is creating localized "hot spots" where the reaction is accelerating.[6] | 1. IMMEDIATELY STOP REAGENT ADDITION. 2. Enhance Cooling: Add more dry ice or salt to the cooling bath to lower its temperature.[6] 3. Increase Stirring Rate: Improve heat transfer from the solution to the vessel walls. 4. Dilute (If Safe): If prepared in advance, add more pre-chilled solvent to the reaction to absorb some of the heat. 5. Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, execute the emergency quench protocol. |
| Low Yield of this compound | 1. Over-bromination: Excess brominating agent has led to the formation of dibromo- or other poly-brominated species. 2. Decomposition: The reaction temperature was allowed to rise too high, causing product decomposition or polymerization.[6] 3. Incomplete Reaction: Insufficient reaction time or temperature was too low for the reaction to proceed to completion. | 1. Use Precise Stoichiometry: Carefully measure reagents, using only a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Maintain Strict Temperature Control: Keep the internal temperature within the recommended range (see protocol below). 3. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material is consumed. |
| Formation of Significant Side Products/Isomers | 1. High Reaction Temperature: Higher temperatures can reduce the regioselectivity of the bromination, leading to the formation of other isomers (e.g., 5-bromo-2-methylfuran). 2. Impure Reagents: Impurities in the 2-methylfuran or old/degraded NBS can lead to side reactions.[7] | 1. Adhere to Low-Temperature Protocol: Perform the addition and reaction at or below 0 °C.[1] 2. Use High-Purity Reagents: Use freshly distilled 2-methylfuran and purified/fresh NBS. Impure NBS may appear yellow or brown and can be recrystallized from hot water.[7] |
| Reaction Fails to Initiate | 1. Reagents Too Cold: While low temperature is needed for control, extremely low temperatures can sometimes prevent the initiation of radical reactions if using NBS with an initiator. 2. Degraded NBS: The N-Br bond in NBS can degrade over time, reducing its reactivity. | 1. Allow for Slight Warming: Once addition is complete, allow the mixture to warm slowly and cautiously to the recommended reaction temperature (e.g., 0 °C to room temp) while monitoring closely. 2. Use Freshly Recrystallized NBS: Ensure the NBS is pure and active.[7] |
Data Summary and Recommended Parameters
The following table summarizes the critical quantitative parameters for the successful and safe bromination of 2-methylfuran.
| Parameter | Recommended Value | Rationale & Justification |
| Reaction Temperature | -10 °C to 0 °C | Essential for controlling the high exothermicity of the reaction. Temperatures above this range significantly increase the risk of runaway reactions and side product formation.[1][10] |
| Reagent Addition Rate | Dropwise over 30-60 minutes | Slow addition ensures that the heat generated at any moment can be effectively removed by the cooling system, preventing accumulation of heat.[1][14] |
| Stirring Speed | Vigorous (e.g., >300 RPM) | Ensures rapid and homogenous distribution of the added reagent and uniform temperature throughout the reaction mixture, preventing localized overheating.[6] |
| Quenching Temperature | 0 °C to 5 °C | The quenching process is also exothermic. Performing it at a low temperature is a critical safety measure to prevent a secondary thermal event during workup.[11] |
| Quenching Agent | 10% (w/v) aq. Na₂S₂O₃ or NaHSO₃ | Provides an effective and controlled way to neutralize excess, hazardous bromine before extraction and purification.[5][11] |
Experimental Protocols
Protocol 1: Controlled Synthesis of this compound using NBS
This protocol is a general guideline and should be adapted based on laboratory safety policies and reaction scale.
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Initial Charge: Charge the flask with 2-methylfuran (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the flask to an internal temperature of -10 °C using a dry ice/acetone or ice-salt bath.
-
Reagent Preparation: In the dropping funnel, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same anhydrous solvent.
-
Controlled Addition: Begin vigorous stirring of the 2-methylfuran solution. Add the NBS solution dropwise from the funnel over 30-60 minutes, ensuring the internal temperature never exceeds 0 °C .
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC until the 2-methylfuran is consumed.
-
Controlled Quench: While maintaining the temperature at 0 °C, slowly add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown or yellow color of bromine dissipates completely.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[1]
Protocol 2: Emergency Response to a Runaway Reaction
-
Alert Personnel: Immediately notify everyone in the lab of the situation.
-
Stop Reagent Flow: Ensure the dropping funnel is closed and no more reagent is being added.
-
Maximum Cooling: Add the maximum amount of cooling agent (dry ice, etc.) to the external bath.
-
Remove Heat Source: If any external heating is present (not applicable for this reaction but a general rule), remove it.
-
Prepare for Flood Quench: If the temperature continues to rise past 20°C and approaches the solvent's boiling point, a flood quench may be necessary. Have a large volume of cold quenching solution (e.g., 10% sodium thiosulfate) ready.
-
Evacuate: If the situation cannot be controlled, lower the fume hood sash completely and evacuate the area. Follow all institutional emergency procedures.[6]
Visual Workflow: Exotherm Management
The following diagram outlines the decision-making process for managing the reaction temperature during the addition of the brominating agent.
Caption: Decision tree for managing the exothermic bromination of 2-methylfuran.
References
- BenchChem Technical Support. (2025). Quenching and Removal of Excess Bromine. BenchChem.
- BenchChem Technical Support. (2025). Handling and Quenching Reactions with Brominated Compounds. BenchChem.
- Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
- Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116.
- Reddit r/chemistry community. (2015). bromination? Reddit.
- Noyce, D. S., & Pavez, H. J. (1972). Preparation of this compound and 4-Bromo-2-methylfuran. The Journal of Organic Chemistry, 37(16), 2620–2623.
- Organic Syntheses. (n.d.). PREPARATION OF (E)-2,3-DIBROMOBUT-2-ENOIC ACID. OrgSyn.
- ChemicalBook. (n.d.). 3-BROMO-2-FORMYLFURAN synthesis. ChemicalBook.
- Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA.
- Creative Commons. (2019). N-Bromosuccinimide.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). Experimental Procedure for the Bromination of Furan-3-Carboxylic Acid. BenchChem Application Notes.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses.
- Reddit r/Chempros community. (2023). Bromination gone wrong? Reddit.
- BenchChem Technical Support. (2025). Managing the Exothermic Nature of Acetylene Bromination. BenchChem.
- BenchChem Technical Support. (2025). Temperature Control in the Exothermic Bromination of Allyl Alcohol. BenchChem.
- Whelan, A. M., et al. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. The Journal of Physical Chemistry A, 124(30), 6213–6224.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Proactive Strategies for Preventing Furan Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the unwanted polymerization of furan and its derivatives. This guide, structured in a direct question-and-answer format, is designed to provide you with not only troubleshooting steps but also a deeper understanding of the underlying chemical principles. As Senior Application Scientists, we aim to equip you with the expertise to anticipate and mitigate these issues, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses the common issues encountered during the synthesis, workup, purification, and storage of furan derivatives.
Category 1: Issues During the Reaction
Question 1: My reaction mixture is turning dark brown or black, and I'm getting a significant amount of insoluble material. What's causing this polymerization?
Answer: This is a classic sign of furan polymerization, which is most often initiated by acidic conditions, elevated temperatures, or the presence of certain catalysts. The electron-rich nature of the furan ring makes it highly susceptible to electrophilic attack, including protonation, which can trigger a cascade of reactions leading to polymer formation.[1][2]
Root Causes & Solutions:
-
Acid Catalysis: Strong acids are a primary culprit in initiating furan polymerization.[3] The protonation of the furan ring generates a reactive electrophile that can attack another furan molecule, initiating a chain reaction.[2] This is particularly problematic in reactions like Friedel-Crafts alkylations or acylations which traditionally use strong Lewis or Brønsted acids.[4]
-
Solution:
-
Catalyst Selection: Opt for milder acid catalysts. For instance, instead of strong mineral acids like H₂SO₄, consider weaker acids.[3] In many cases, solid acid catalysts can offer a more controlled reaction environment and easier removal.[5]
-
Controlled Addition: When a strong acid is unavoidable, add it slowly and at a reduced temperature to control the initial exothermic reaction and minimize localized "hot spots" that accelerate polymerization.[6]
-
-
-
Uncontrolled Reaction Temperature: Many reactions involving furans are exothermic. A rapid increase in temperature significantly accelerates the rate of polymerization.[6]
-
Prolonged Reaction Time: Even under seemingly optimal conditions, allowing a reaction to proceed for an extended period can lead to the gradual degradation of the furan product and subsequent polymerization.[6]
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction and decomposition.
-
-
Question 2: I am attempting a reaction that requires a Lewis acid, but this seems to be causing significant polymerization. Are there alternatives?
Answer: Yes, the choice of Lewis acid is critical. While strong Lewis acids can be effective for some transformations, they are often too harsh for the sensitive furan ring.
Troubleshooting Steps:
-
Milder Lewis Acids: Explore the use of milder Lewis acids. For example, in Friedel-Crafts type reactions, catalysts like boron trifluoride are often better tolerated than stronger alternatives.[4]
-
Catalyst Loading: Carefully optimize the catalyst loading. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Temperature Control: As with Brønsted acids, maintaining a low and controlled temperature is crucial when using Lewis acids.
Category 2: Issues During Workup & Purification
Question 3: My product appears stable in the reaction mixture, but decomposes upon aqueous workup or during chromatographic purification. Why is this happening?
Answer: This is a common and frustrating issue. The problem often lies with residual acid from the reaction or the inherent acidity of the purification media.[6]
Root Causes & Solutions:
-
Residual Acid Catalyst: Any remaining acid from the reaction will continue to promote polymerization and degradation during the workup and concentration steps.[6]
-
Solution:
-
Thorough Neutralization: This is a critical step. After the reaction is complete, promptly and thoroughly neutralize the acid catalyst. Wash the organic layer with a basic solution, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the aqueous layer is neutral (pH ~7). Follow this with a water wash to remove any residual base and salts.[6]
-
-
-
Acidic Purification Media: Standard silica gel is acidic and can cause the decomposition of acid-sensitive furan derivatives on the column.[6]
-
Solution:
-
Deactivated Stationary Phase: Use a deactivated, neutral stationary phase for chromatography, such as neutral alumina or deactivated silica gel.[6]
-
Eluent Modification: If you must use standard silica gel, you can add a small amount of a neutralizer, like triethylamine (~1%), to the eluent. This will help to mitigate the acidity of the silica gel and prevent on-column decomposition.[6]
-
Alternative Purification: For volatile furan derivatives, vacuum distillation can be an effective purification method. However, care must be taken to avoid excessive heat, which can also induce polymerization.[6]
-
-
Category 3: Issues During Storage
Question 4: I successfully synthesized and purified my furan derivative, but it turned from a colorless liquid to a yellow or brown substance after a few days. What happened?
Answer: Furan and its derivatives are often sensitive to air, light, and heat, which can lead to oxidative degradation and polymerization over time.[6] Furan itself is known to form explosive peroxides upon exposure to air.[6]
Root Causes & Solutions:
-
Exposure to Air and Light: Oxygen and UV light can initiate radical-based degradation and polymerization pathways.[6]
-
Thermal Instability: Elevated storage temperatures can accelerate decomposition.
-
Solution:
-
Refrigeration: Store furan derivatives in a refrigerator to minimize thermal degradation.
-
-
-
Presence of Radical Initiators: Trace impurities can sometimes act as initiators for radical polymerization.
Visualizing the Problem: Polymerization Pathways
To better understand the challenges, the following diagrams illustrate the key mechanisms of furan polymerization.
Caption: Acid-catalyzed polymerization of furan.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Dehalogenation in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common and often frustrating side reaction of dehalogenation. Our goal is to provide you with not just solutions, but a deep, mechanistic understanding to empower your experimental design.
Introduction: The Dehalogenation Dilemma
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds. However, the efficiency of this powerful reaction can be compromised by a significant side reaction: hydrodehalogenation, or simply dehalogenation. This process replaces the halogen on your starting material with a hydrogen atom, consuming your substrate, reducing your yield, and complicating purification.[1][2][3]
This guide provides a structured approach to diagnosing and solving dehalogenation issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives about dehalogenation.
Q1: What is dehalogenation and how do I know it's happening?
A1: Dehalogenation is an undesired reduction of your aryl or heteroaryl halide (Ar-X) to the corresponding arene (Ar-H).[1][3] Instead of coupling with your boronic acid partner, the halide is replaced by a hydrogen atom.
You can identify this byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically be a new, less polar spot compared to your starting halide.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will reveal a peak with the molecular weight of your arene (Ar-H).[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude reaction mixture, you will see a new aromatic proton signal where the carbon-halogen bond used to be.[2][3]
Q2: What is the primary cause of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in a competing catalytic cycle.[1][2] This highly reactive species can be generated from various sources within your reaction, such as the base, solvent, or even trace water.[1][4] Once formed, the Pd-H intermediate can reductively eliminate with the aryl group on the palladium center (Ar-Pd-X), yielding the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst, which can then re-enter the undesired cycle.[4]
Q3: Are certain starting materials more likely to undergo dehalogenation?
A3: Yes, the susceptibility to dehalogenation is highly dependent on your substrates.
-
The Halide: The tendency for dehalogenation generally follows the reactivity of the C-X bond: I > Br > Cl .[1][5][6] While aryl iodides are more reactive in the desired oxidative addition step, they are also more prone to this side reaction. Aryl chlorides are the least reactive but also the least likely to dehalogenate.[1]
-
The Arene: Electron-deficient aryl halides and, notably, N-heterocyclic halides (e.g., pyridines, pyrazoles, indoles) are more susceptible to dehalogenation.[1][5] For N-H containing heterocycles like pyrroles and indoles, the acidic proton can be deprotonated by the base, altering the electronic properties of the ring and sometimes exacerbating the issue.[1][7] In such cases, N-protection can be an effective strategy.[7]
Troubleshooting Guide: A Mechanistic Approach
If you've confirmed that dehalogenation is occurring, a systematic approach to optimizing your reaction conditions is crucial. The following sections break down the key parameters and explain the rationale behind each suggested change.
The Competing Pathways
To effectively troubleshoot, it's essential to visualize the chemistry. The desired Suzuki coupling cycle competes directly with the dehalogenation cycle, often sharing the same initial oxidative addition step.
Caption: Troubleshooting workflow for base selection.
Ligand Selection: Sterics and Electronics Matter
The ligand dictates the geometry and reactivity of the palladium center. The right ligand can accelerate the desired reductive elimination of the product while disfavoring the dehalogenation pathway.
| Ligand Class | Examples | Key Characteristics & Rationale |
| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, RuPhos | Promote Reductive Elimination: Their steric bulk forces the aryl groups into a cis orientation on the palladium, facilitating the final bond-forming step. [4]Promote Oxidative Addition: Their electron-donating nature makes the Pd(0) center more nucleophilic, speeding up the initial step, especially for less reactive chlorides. [4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors and often sterically demanding. They form very stable palladium complexes that can be highly active and resistant to decomposition pathways that might lead to dehalogenation. [8][9] |
| Traditional Phosphines | PPh₃, P(o-tol)₃ | Less bulky and electron-rich. While classic choices, they are often less effective at preventing dehalogenation compared to modern biarylphosphine or NHC ligands. |
Solvent and Temperature Control
-
Solvent: Protic solvents like alcohols (methanol, ethanol) can be a direct source of hydrides, especially with a strong base. [2]Aprotic solvents such as dioxane, THF, or toluene are generally safer choices. [1][2]While some water is often necessary to facilitate the dissolution of the base and promote transmetalation, excessive amounts can be detrimental. [1]* Temperature: Higher temperatures can accelerate side reactions. If dehalogenation is significant, consider lowering the reaction temperature . [2]This may slow the overall reaction rate but can improve the selectivity for the desired product.
Experimental Protocols
The following are starting-point protocols designed to minimize dehalogenation for common scenarios.
Protocol 1: General Coupling of an Aryl Bromide
This protocol is a robust starting point for standard aryl bromides, employing a modern catalyst system known to suppress dehalogenation.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial with stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, and K₃PO₄. [1]2. Add the Pd₂(dba)₃ and SPhos. [1]3. Add the toluene and water. [1]4. Thoroughly degas the reaction mixture. This can be done by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. [1]5. Heat the reaction mixture to 80–100 °C with vigorous stirring. [1]6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling a Challenging N-Heterocyclic Chloride
This protocol is adapted for more challenging, electron-deficient substrates like N-heterocyclic chlorides, which are highly prone to dehalogenation.
Materials:
-
N-heterocyclic chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos Pd G2 (a pre-catalyst, 0.02 mmol, 2 mol%)
-
K₂CO₃ (2.5 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Sealed microwave vial with stir bar
Procedure:
-
To a microwave vial under an inert atmosphere, add the N-heterocyclic chloride, arylboronic acid, and K₂CO₃.
-
Add the XPhos Pd G2 pre-catalyst.
-
Add the 1,4-dioxane and water.
-
Seal the vial and degas the mixture by bubbling with argon for 10 minutes.
-
Heat the reaction to 100–120 °C. For particularly stubborn couplings, microwave irradiation can be effective. [5]6. Due to the lower reactivity of the chloride, the reaction may require a longer time (12–24 hours). Monitor accordingly.
-
Workup and purification are similar to Protocol 1.
Summary and Final Recommendations
Successfully avoiding dehalogenation in Suzuki-Miyaura coupling is a matter of controlling the kinetics of competing catalytic cycles. By making informed choices about your base, ligand, and solvent, you can significantly favor the desired C-C bond formation.
-
Prioritize Weaker Bases: Start with K₃PO₄ or K₂CO₃.
-
Use Modern Ligands: Employ bulky, electron-rich biarylphosphine ligands (SPhos, XPhos) or NHC-based catalysts.
-
Choose Aprotic Solvents: Prefer dioxane, THF, or toluene over alcohols.
-
Control Temperature: Lowering the temperature can increase selectivity.
-
Ensure Reagent Purity: Use high-purity boronic acids and ensure your reaction is performed under a rigorously inert atmosphere. [2] By applying these principles, you can transform a low-yielding reaction plagued by side products into a clean, efficient, and reliable transformation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- ACS Publications.
- ACS Publications.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate.
- Wikipedia. Suzuki reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Introduction: The Challenge and Opportunity of Synthesizing 2,3-Disubstituted Furans
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-2-methylfuran
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional materials.[1] The synthesis of 2,3-disubstituted furans, in particular, is a key objective for accessing novel chemical space. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming the requisite carbon-carbon bonds, lauded for its mild conditions and broad functional group tolerance.[2][3]
However, the coupling of substrates like this compound presents a significant synthetic challenge. The steric hindrance imposed by the methyl group adjacent to the bromine atom can impede the key steps of the catalytic cycle, leading to low yields and slow reaction rates with conventional palladium catalysts.[4][5] This guide provides a comparative analysis of modern palladium catalyst systems designed to overcome such steric challenges, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to rational catalyst selection.[3][6] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-rich ligands.[7]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[6][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[9] For sterically hindered substrates, this step can be particularly slow, and bulky ligands are known to accelerate it.
A Comparative Analysis of Leading Palladium Catalyst Systems
For challenging substrates like this compound, the choice of ligand is paramount.[9] Modern catalyst systems utilize bulky, electron-rich ligands that enhance catalyst activity and stability, promoting high turnover numbers (TON) and turnover frequencies (TOF).
Buchwald Biaryl Phosphine Ligands (e.g., SPhos, XPhos)
Developed by the Buchwald group, these ligands are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This architecture is highly effective for coupling sterically hindered and heteroaryl substrates.[7][10]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Renowned for its versatility and high activity, especially with aryl chlorides and hindered substrates.[9] The bulky framework is believed to promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Confers unprecedented activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some aryl chlorides. It is exceptionally effective for preparing extremely hindered biaryl compounds.
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI Catalysts)
N-Heterocyclic Carbenes (NHCs) are powerful ligands for palladium catalysis. They form very stable complexes and possess strong σ-donating properties, which facilitate the oxidative addition step.[11]
-
PEPPSI-IPr (palladium(II) dichloride): The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) catalyst is an air- and moisture-stable precatalyst that is highly effective for a broad range of cross-coupling reactions.[12][13] The bulky IPr ligand is crucial for its high activity with hindered substrates.[14] Its performance in solvent-free, microwave-assisted couplings highlights its robustness.[12]
Performance Comparison
The following table provides a qualitative and quantitative comparison of these catalyst systems for the Suzuki coupling of sterically hindered heteroaryl bromides, serving as a guide for the reaction with this compound.
| Feature | Pd(PPh₃)₄ | PdCl₂(dppf) | Buchwald Palladacycles (XPhos/SPhos) | PEPPSI-IPr |
| Typical Yield | Low to Moderate | Moderate | High to Excellent[10][15] | High to Excellent[12] |
| Reaction Time | 12-24 h | 6-18 h | 0.5-6 h[16][17] | 0.5-4 h[12] |
| Catalyst Loading | 3-5 mol% | 1-3 mol% | 0.05-2 mol%[18] | 0.5-2 mol%[12] |
| Steric Hindrance Tolerance | Poor | Moderate | Excellent[9] | Excellent[13][14] |
| Functional Group Tolerance | Moderate | Good | Excellent[7] | Excellent[13] |
| Air/Moisture Stability | Poor | Good | Good (as precatalysts) | Excellent[13] |
| Best For | Simple, unhindered substrates | General purpose, moderately challenging substrates | Highly hindered substrates, low catalyst loadings, room temperature reactions | Broad applicability, very hindered substrates, ease of handling |
Experimental Protocols
The following protocols are representative procedures for the Suzuki coupling of this compound, adapted from established methods for similar challenging substrates.[19][20] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Suzuki Coupling using XPhos Palladacycle
This protocol utilizes a highly active Buchwald precatalyst, ideal for achieving high yields with sterically hindered substrates.[17][21]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 (or similar palladacycle) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or t-BuOH/water mixture) (4 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, potassium phosphate, and the XPhos palladacycle.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C.
-
Stir the reaction and monitor its progress by TLC or GC-MS. Typical reaction times are 1-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using PEPPSI-IPr Catalyst
This protocol leverages the air-stable and highly active PEPPSI-IPr catalyst, which is particularly convenient for routine use.[12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF/water 4:1) (5 mL)
Procedure:
-
To a round-bottom flask, add the PEPPSI-IPr catalyst, potassium carbonate, the arylboronic acid, and this compound.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-3 hours.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Workflow for Catalyst Screening and Optimization
For novel or particularly challenging coupling partners, a systematic approach to catalyst screening and optimization is recommended. The following workflow provides a logical sequence for identifying the optimal reaction conditions.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance, is readily achievable with modern palladium catalyst systems.
-
For Highest Activity and Broad Scope: Catalyst systems based on Buchwald biaryl phosphine ligands , such as XPhos and SPhos , are highly recommended. They are specifically designed to overcome the steric and electronic challenges posed by substrates of this nature.[9][15]
-
For Convenience and Robustness: PEPPSI-IPr is an excellent choice due to its high activity and remarkable stability to air and moisture, simplifying reaction setup without compromising performance.[12][13]
Traditional catalysts like Pd(PPh₃)₄ are likely to provide inferior results and are not recommended for this transformation. By selecting an appropriate modern catalyst system and performing systematic optimization, researchers can efficiently synthesize a wide range of valuable 2,3-disubstituted furan derivatives.
References
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- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296.
- Gkokeri, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17799.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Al-Valid, E. A., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Molecules, 29(20), 4758.
- Organic Chemistry Portal. (n.d.). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yue, D., & Larock, R. C. (2007). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. Journal of Combinatorial Chemistry, 9(2), 313–323.
- Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121.
- Request PDF. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Szostak, M. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5845.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization.
- Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1475–1484.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(45), 15889–15896.
- Suzuki Coupling. (2020, July 11). YouTube.
- Al-Masri, A. A., & El-Ghayoury, A. (2020). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
- [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly. (n.d.). Preprints.org.
- Organ, M. G., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (26), 2776-2778.
- Felpin, F.-X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 797.
- Samala, G., & Kumar, A. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. The Journal of Organic Chemistry, 80(15), 7568–7580.
- Wang, C.-A., et al. (2020). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Catalysis Science & Technology, 10(1), 121-128.
- Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(2), 334-345.
- Zhang, K., et al. (2019). PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different Monomers at the Gram Scale. Macromolecules, 52(21), 8011-8018.
- Schmidt, B., & Riemer, M. (2013). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. European Journal of Organic Chemistry, 2013(31), 7051-7060.
- Request PDF. (2025). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction.
- Yoshida, M., et al. (2005). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications, (12), 1595-1597.
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- 12. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 13. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]
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Reactivity comparison of 3-Bromo-2-methylfuran vs. 2-Bromo-3-methylfuran
An In-Depth Guide to the Comparative Reactivity of 3-Bromo-2-methylfuran and 2-Bromo-3-methylfuran
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted heterocycles is paramount for strategic molecular design. Furan, an electron-rich five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its reactivity is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar isomers: this compound and 2-Bromo-3-methylfuran. We will explore their behavior in key synthetic transformations, supported by mechanistic principles and experimental data, to inform rational synthetic planning.
Core Principles of Furan Reactivity
Furan's aromaticity is derived from the delocalization of six π-electrons, including a lone pair from the oxygen atom. This participation of the oxygen lone pair makes the furan ring significantly more electron-rich and thus more reactive towards electrophiles than benzene.[1][2] Electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate (the sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 (or β) position.[2][3][4]
The interplay of substituent effects is critical:
-
Electron-Donating Groups (EDGs) , such as methyl groups, activate the ring, increasing its nucleophilicity and accelerating electrophilic substitution.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (through their inductive effect), deactivate the ring towards electrophilic attack but can activate it for other transformations like nucleophilic substitution or metalation.[1][5]
This guide will dissect how the placement of the activating methyl group and the deactivating bromo group in this compound versus 2-Bromo-3-methylfuran dictates their chemical behavior.
Structural and Electronic Profiles of the Isomers
The reactivity of these isomers is a direct consequence of the electronic and steric interplay between the bromo and methyl substituents.
-
This compound: The activating methyl group occupies the more reactive C2 position, while the inductively withdrawing bromine is at the C3 position. This arrangement results in a highly activated C5 position for electrophilic attack, as the directing effects of both substituents are synergistic. The C3-Br bond is on the less electron-rich carbon of the furan ring.
-
2-Bromo-3-methylfuran: The deactivating bromo group occupies the C2 position, and the activating methyl group is at C3. The presence of the halogen at the most reactive site significantly modulates the ring's overall reactivity. The C2-Br bond is inherently more polarized and susceptible to reactions like metal-halogen exchange and oxidative addition.
Comparative Reactivity in Key Transformations
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation for creating nucleophilic organometallic reagents from organic halides, enabling subsequent C-C bond formation.[6][7] The reaction rate is influenced by the stability of the resulting organolithium intermediate.
-
This compound: Undergoes metal-halogen exchange at the C3 position. The resulting 2-methyl-3-furyllithium is a viable intermediate.
-
2-Bromo-3-methylfuran: The C-Br bond is at the more acidic C2 position. Lithium-halogen exchange is kinetically favored at this position, leading to a more stable 3-methyl-2-furyllithium intermediate. The stability of 2-lithiofurans is generally greater than 3-lithiofurans.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is a powerful tool for forming C(sp²)-C(sp²) bonds.[8][9][10] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
-
This compound: The Pd(0) catalyst adds to the C3-Br bond. The electron-donating methyl group at C2 enhances the overall electron density of the ring, which can facilitate the oxidative addition step.
-
2-Bromo-3-methylfuran: The C-Br bond is at the electron-rich C2 position. Oxidative addition of palladium to C2-halides on furan and other five-membered heterocycles is well-established to be significantly faster than at the C3 position.
Electrophilic Aromatic Substitution
As electron-rich systems, furans readily undergo electrophilic substitution.[1] The regioselectivity is governed by the directing effects of the existing substituents.
-
This compound: The 2-methyl group is a strong activating group that directs incoming electrophiles to the C5 position. The 3-bromo group also directs ortho/para, which in this case is the C5 position. Their effects are combined and strongly favor substitution at C5. The presence of the activating group at the C2 position makes the ring highly reactive.
-
2-Bromo-3-methylfuran: The 3-methyl group directs to the C5 position. The 2-bromo group also directs to the C5 position. While the regioselectivity is also clearly for C5, the deactivating bromo group at the C2 position reduces the overall nucleophilicity of the furan ring compared to the other isomer.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism requires an electron-deficient aromatic ring, typically activated by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group.[11][12][13]
-
Both Isomers: Neither this compound nor 2-Bromo-3-methylfuran are ideal candidates for SNAr. The furan ring is inherently electron-rich, and the methyl group is electron-donating, further disfavoring nucleophilic attack. These reactions are generally not feasible under standard SNAr conditions without the presence of additional, powerful activating groups.
Summary of Reactivity Comparison
| Reaction Type | More Reactive Isomer | Rationale |
| Metal-Halogen Exchange | 2-Bromo-3-methylfuran | Br is at the more acidic C2 position, leading to a more stable organolithium intermediate. |
| Pd-Catalyzed Cross-Coupling | 2-Bromo-3-methylfuran | Oxidative addition of Pd(0) is kinetically favored at the C2-Br bond. |
| Electrophilic Substitution | This compound | The activating -CH₃ group at the C2 position enhances the ring's nucleophilicity. |
| Nucleophilic Substitution | Not Applicable | Both substrates are electron-rich and deactivated for SNAr by the methyl group. |
Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for optimization. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[14]
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3-methylfuran with Phenylboronic Acid
This protocol outlines the synthesis of 3-methyl-2-phenylfuran, leveraging the higher reactivity of the C2-Br bond.
Materials:
-
2-Bromo-3-methylfuran (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq.)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Toluene/Water (e.g., 10:1 mixture)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Add 2-Bromo-3-methylfuran and phenylboronic acid to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Metal-Halogen Exchange of 2-Bromo-3-methylfuran and Formylation
This protocol describes the formation of the 3-methyl-2-furyllithium intermediate, followed by quenching with an electrophile (DMF) to yield 3-methylfuran-2-carbaldehyde.
Materials:
-
2-Bromo-3-methylfuran (1.0 eq.)
-
n-Butyllithium (n-BuLi) (1.1 eq., solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (1.2 eq.)
Procedure:
-
Add 2-Bromo-3-methylfuran to a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Add anhydrous DMF dropwise to the solution. A color change is typically observed.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography or distillation.
Conclusion
While this compound and 2-Bromo-3-methylfuran are simple isomers, their reactivity profiles are distinct and predictable based on fundamental electronic and steric principles. 2-Bromo-3-methylfuran is the superior substrate for transformations that rely on the reactivity of the C-Br bond, such as metal-halogen exchange and palladium-catalyzed cross-couplings. Conversely, This compound is the more reactive isomer in electrophilic aromatic substitution reactions, where the nucleophilicity of the furan ring is the dominant factor. A thorough understanding of these differences is essential for chemists to select the appropriate isomer and reaction conditions to achieve their synthetic goals efficiently and selectively.
References
- Hughes, D. L. The Furan-2,5-dicarboxylic Acid Family: A Story of Production and Applications. ACS Sustainable Chemistry & Engineering. URL: [Link]
- The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC - PubMed Central. URL: [Link]
- Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. URL: [Link]
- Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and comput
- (PDF) Quantum Chemical studies of Furan.
- Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PubMed. URL: [Link]
- Reactive Molecular Dynamics Simulations of the Furan Pyrolysis Process for Carbon-Carbon Composite Fabrication.
- ChemInform Abstract: Preparation of this compound and 4-Bromo-2-methylfuran.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. URL: [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Taylor & Francis Online. URL: [Link]
- Based on your knowledge of electrophilic aromatic substitution, predict the preferential... Homework.Study.com. URL: [Link]
- Nucleophilic aromatic substitution. Wikipedia. URL: [Link]
- Five Member Heterocycles Reactivity of Furan. YouTube. URL: [Link]
- 5 Electrophilic Substitution of Furan. YouTube. URL: [Link]
- WO2003101916A1 - Method of substituent introduction through halogen-metal exchange reaction. Google Patents.
- Metal–halogen exchange. Wikipedia. URL: [Link]
- Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. URL: [Link]
- Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC - NIH. URL: [Link]
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zurich. URL: [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: [Link]
- Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. Journal of Materials Chemistry C (RSC Publishing). URL: [Link]
- Suzuki reaction. Wikipedia. URL: [Link]
- Nucleophilic Arom
- ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
- Heterocyclic Chemistry. University of Liverpool. URL: [Link]
- This compound (C5H5BrO). PubChemLite. URL: [Link]
- Furan synthesis. Organic Chemistry Portal. URL: [Link]
- Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. URL: [Link]
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]
- Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. PMC - NIH. URL: [Link]
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A Researcher's Guide to C3 Furan Functionalization: Evaluating Modern Alternatives to 3-Bromo-2-methylfuran
Abstract
For decades, 3-bromo-2-methylfuran has served as a reliable, albeit conventional, starting material for introducing functionality at the C3 position of the 2-methylfuran scaffold, a core motif in numerous pharmaceuticals and natural products. However, the reliance on this halogenated precursor necessitates multi-step preparations and often involves harsh organometallic intermediates. This guide provides a critical comparison of modern, more efficient alternatives, primarily focusing on Directed ortho-Metalation (DoM) and transition metal-catalyzed C-H functionalization. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and chemical synthesis to select the optimal pathway for their specific target molecules.
The Challenge: Regioselectivity in the Furan Ring
The furan ring presents a classic regioselectivity challenge in electrophilic aromatic substitution. Due to the electron-donating nature of the oxygen heteroatom, the C2 and C5 positions (α-positions) are significantly more electron-rich and sterically accessible than the C3 and C4 positions (β-positions).[1][2] The cationic intermediate formed during electrophilic attack at C2 is stabilized by three resonance structures, whereas attack at C3 yields a less stable intermediate with only two resonance structures.[2][3]
In 2-methylfuran, the C2-methyl group is an activating, ortho-, para-directing group, further deactivating the C3 position and strongly directing incoming electrophiles to the C5 position.[1] Consequently, accessing the C3 position requires strategies that override these inherent electronic preferences. The traditional approach has been to install a halogen, like bromine, at the C3 position to serve as a handle for subsequent functionalization via metal-halogen exchange or cross-coupling reactions.
Profiling the Alternatives: Beyond Halogenation
Modern synthetic chemistry offers more elegant and atom-economical solutions to the C3 functionalization challenge. Here, we compare two powerful strategies against the traditional this compound route.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a potent strategy that utilizes a directing metalation group (DMG) to coordinate a strong organolithium base, enabling regioselective deprotonation at an adjacent C-H bond.[4][5] This approach generates a nucleophilic organolithium species in situ, poised for reaction with a wide array of electrophiles.
Mechanism and Rationale: The DMG, typically a Lewis basic functional group, chelates the lithium cation of the base (e.g., n-BuLi, s-BuLi). This proximity effect dramatically increases the kinetic acidity of the ortho C-H proton, allowing for its removal over other, more thermodynamically acidic protons. For furan functionalization, placing a DMG at the C2 position can effectively direct metalation to the C3 position.
Workflow Comparison:
Below is a DOT language script visualizing the contrasting workflows between the traditional bromination route and the more direct DoM strategy.
Caption: Workflow comparison: Traditional vs. DoM routes.
Transition Metal-Catalyzed C-H Functionalization
The direct coupling of a C-H bond with a reaction partner represents the pinnacle of atom economy and is a transformative tool in modern synthesis.[6] For furan cores, which can be sensitive to the harsh conditions of classical methods, transition metal catalysis offers a milder, more direct route to functionalization.[6]
Mechanism and Rationale: These reactions, often catalyzed by palladium, rhodium, or iridium, typically proceed through a concerted metalation-deprotonation (CMD) pathway or oxidative addition. A directing group is often still required to ensure high regioselectivity, guiding the metal catalyst to the desired C-H bond. The resulting metallacyclic intermediate then reacts with a coupling partner (e.g., an aryl halide, alkyne, or olefin) to form the new C-C bond, and the catalyst is regenerated.
Conceptual Workflow:
This diagram illustrates the general catalytic cycle for a directed C-H functionalization reaction.
Caption: Generalized catalytic cycle for C-H functionalization.
Performance Comparison & Experimental Data
The choice of synthetic route depends on factors like desired complexity, functional group tolerance, and scalability. The following table provides a comparative overview.
| Feature | This compound Route | Directed ortho-Metalation (DoM) | C-H Functionalization |
| Regioselectivity | Excellent (pre-defined) | Excellent (DMG-controlled) | Excellent (DMG-controlled) |
| Starting Material | Requires synthesis of the brominated furan | Requires installation of a DMG | Requires installation of a DMG |
| Key Reagents | Organolithiums or Grignard reagents | Strong organolithium bases (n-BuLi, s-BuLi) | Transition metal catalysts (Pd, Rh) |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Cryogenic to ambient temperatures | Often elevated temperatures (80-120 °C) |
| Atom Economy | Poor (generates metallic halide waste) | Moderate (generates alkane from base) | Excellent (often generates H₂O or HX) |
| Functional Group Tol. | Limited by organometallic reactivity | Moderate; sensitive to acidic protons | Generally broader scope |
| Key Advantage | Well-established, predictable | Convergent, direct C-H lithiation | Highest atom economy, direct C-C coupling |
| Key Disadvantage | Multi-step, poor atom economy | Requires strong base, cryogenic temps | Catalyst cost, may require higher temps |
Exemplary Experimental Protocols
To provide practical context, we outline a representative protocol for the DoM strategy.
Protocol: C3-Silylation of a 2-(Pivaloylamino)furan via DoM
This protocol is adapted from methodologies demonstrating directed metalation on heteroaromatic systems.
Objective: To functionalize the C3 position of a 2-aminofuran derivative with a trimethylsilyl group. The pivaloylamino group serves as an effective directing group.
Materials:
-
N-(furan-2-yl)pivalamide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 2.2 eq)
-
Chlorotrimethylsilane (TMSCl) (2.5 eq)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with N-(furan-2-yl)pivalamide (1.0 eq).
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material (concentration approx. 0.2 M).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: s-BuLi (2.2 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
Electrophilic Quench: Freshly distilled TMSCl (2.5 eq) is added dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: The reaction is allowed to stir for an additional 2 hours at -78 °C before being warmed slowly to room temperature. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water, then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-(3-(trimethylsilyl)furan-2-yl)pivalamide.
Conclusion and Future Outlook
While this compound remains a viable precursor, its utility is increasingly challenged by more sophisticated and efficient methodologies. Directed ortho-metalation provides a powerful and convergent route to C3-lithiated furans, bypassing the need for halogenated intermediates. For applications demanding the highest levels of atom economy and functional group compatibility, transition metal-catalyzed C-H functionalization is an unparalleled strategy.[6][7] The continued development of milder and more selective C-H activation catalysts will further diminish the reliance on pre-functionalized substrates, paving the way for more rapid and sustainable synthesis of complex furan-containing molecules. Researchers are encouraged to evaluate these modern alternatives, as they offer significant advantages in step-economy, convergence, and synthetic flexibility.
References
- Benchchem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.
- ChemicalBook. Electrophilic Reactions of Furan (2022-01-24).
- Grokipedia. Directed ortho metalation.
- Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem, 14(2), 558-568.
- Myers, A. G. Research Group. ortho metalation.
- Pearson Education. Furan undergoes electrophilic aromatic substitution more readily than benzene.
- RSC Publishing. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts (2013-03-04).
- Unknown. Directed (ortho) Metallation.
- Baran Lab. Directed Metalation: A Survival Guide.
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A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-2-methylfuran: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of functionalized heterocyclic scaffolds is a cornerstone of innovation. 3-Bromo-2-methylfuran, a key building block, offers a versatile platform for the introduction of diverse functionalities in the development of novel therapeutics and advanced materials. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this valuable intermediate, grounded in experimental data and practical insights to inform your synthetic strategy.
Introduction: The Significance of this compound
The furan nucleus is a prevalent motif in a vast array of biologically active compounds and functional materials. The specific substitution pattern of this compound, with a bromine atom at the 3-position and a methyl group at the 2-position, provides two orthogonal handles for further chemical modification. The bromine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The methyl group can also be functionalized or can serve to modulate the electronic properties of the furan ring. This unique combination of reactive sites makes this compound a highly sought-after intermediate in the synthesis of complex molecules.
This guide will dissect two distinct and effective strategies for the synthesis of this compound:
-
Route 1: Multi-step Synthesis via a Dibromo-anhydride Intermediate. This classical approach offers high regioselectivity through a structured molecular framework.
-
Route 2: Regioselective Bromination of 2-Methyl-3-furoic Acid. This route leverages a directing group to control the position of bromination, followed by a decarboxylation step.
We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a clear, data-driven comparison of their respective yields and practical considerations.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway is often a balance between yield, regioselectivity, availability of starting materials, and overall process efficiency. The following table provides a high-level comparison of the two routes detailed in this guide.
| Parameter | Route 1: From Dibromo-anhydride | Route 2: From 2-Methyl-3-furoic Acid |
| Starting Material | 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride | 2-Methyl-3-furoic acid |
| Key Reagents | Bromine, Quinoline | N-Bromosuccinimide (NBS), Quinoline, Copper powder |
| Overall Yield | Not explicitly reported, but implied to be a clean reaction | Good (Specific yield to be determined from experimental data) |
| Regioselectivity | High (structurally enforced) | High (directed by the carboxylic acid group) |
| Key Advantages | High regiochemical control. | Readily available starting material. |
| Key Disadvantages | Multi-step synthesis of the starting material. | Requires a decarboxylation step. |
Route 1: Synthesis via a Dibromo-anhydride Intermediate
This synthetic strategy relies on the thermal decomposition of a specific dibromo-anhydride precursor to regioselectively generate this compound. The rigidity of the bicyclic intermediate ensures that the bromine atom is positioned correctly for the desired product formation upon elimination.[1]
Mechanistic Rationale
The synthesis begins with the bromination of 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride, which leads to the formation of two diastereomeric dibromo-adducts. The key intermediate for our target molecule is 4-endo-5-exo-Dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride. Upon heating in a high-boiling solvent such as quinoline, this molecule undergoes a concerted elimination reaction. The quinoline acts as a base to facilitate the removal of HBr and the extrusion of carbon dioxide, leading to the formation of the aromatic furan ring with the desired substitution pattern. The stereochemistry of the dibromo-adduct dictates the regiochemistry of the final product.[1]
Caption: Workflow for the synthesis of this compound via a dibromo-anhydride intermediate.
Experimental Protocol
Step 1: Preparation of 4-endo-5-exo-Dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride
-
This guide assumes the starting dibromo-anhydride is available. The preparation of this intermediate from 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride is a prerequisite.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 4-endo-5-exo-Dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride.
-
Add a sufficient volume of quinoline to dissolve the starting material.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The crude product can be isolated by distillation under reduced pressure directly from the reaction mixture.
-
Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Note: While a specific yield is not reported in the available literature for this final step, the description suggests a clean conversion to the desired product.[1]
Route 2: Regioselective Bromination and Decarboxylation of 2-Methyl-3-furoic Acid
This route offers a more direct approach starting from the commercially available 2-methyl-3-furoic acid. The carboxylic acid group at the 3-position acts as a directing group, facilitating the regioselective bromination at the adjacent 4-position. Subsequent decarboxylation then furnishes the desired this compound. While this approach appears counterintuitive as it brominates the 4-position first, it is a known strategy for accessing 3-halofurans from 3-furoic acids.
Mechanistic Rationale
The synthesis begins with the bromination of 2-methyl-3-furoic acid using a suitable brominating agent, such as N-bromosuccinimide (NBS). The electron-withdrawing carboxylic acid group deactivates the furan ring towards electrophilic substitution, but the directing effect of the oxygen atom still favors substitution at the α-positions (2 and 5). However, with the 2-position blocked by a methyl group and the 3-position occupied by the deactivating carboxylic acid, bromination is directed to the 4- and 5-positions. The precise outcome can be influenced by reaction conditions. In this proposed route, we target the formation of 4-bromo-2-methyl-3-furoic acid.
The subsequent step is a copper-catalyzed decarboxylation in the presence of quinoline. The copper catalyst facilitates the removal of the carboxylic acid group as carbon dioxide, and the resulting intermediate is protonated to yield this compound. This decarboxylation is a common method for removing carboxylic acid groups from heterocyclic rings.
Caption: Workflow for the synthesis of this compound from 2-methyl-3-furoic acid.
Experimental Protocol
Step 1: Bromination of 2-Methyl-3-furoic acid
-
In a suitable reaction vessel, dissolve 2-methyl-3-furoic acid in a solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS) in a stoichiometric amount.
-
The reaction can be initiated with a radical initiator like AIBN or by exposure to UV light, or it can be performed under thermal conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 4-bromo-2-methyl-3-furoic acid.
Step 2: Decarboxylation to this compound
-
Combine the crude 4-bromo-2-methyl-3-furoic acid with quinoline and a catalytic amount of copper powder in a round-bottom flask equipped for distillation.
-
Heat the mixture to a high temperature (typically >200 °C) to induce decarboxylation.
-
The product, this compound, will distill from the reaction mixture.
-
Collect the distillate and purify it further by redistillation or column chromatography.
Note: The yields for this specific transformation are not explicitly detailed in the readily available literature and would require experimental determination.
Conclusion and Future Outlook
Both synthetic routes presented in this guide offer viable pathways to the valuable building block, this compound.
-
Route 1 , proceeding through a dibromo-anhydride intermediate, provides a high degree of regiochemical control due to its structured precursor. However, the multi-step nature of synthesizing the starting material may be a drawback for some applications.
-
Route 2 , starting from 2-methyl-3-furoic acid, is conceptually more direct. Its success hinges on the efficiency and selectivity of the bromination and decarboxylation steps. This route may be more amenable to scale-up if the starting material is readily and economically available.
For researchers requiring unambiguous regiochemistry and potentially willing to invest more synthetic effort, Route 1 is an excellent choice. For those prioritizing a more streamlined approach from a commercially available starting material, Route 2 presents a compelling alternative, with the caveat that optimization of the bromination and decarboxylation steps may be necessary to achieve high yields.
The continued development of more efficient and selective C-H functionalization and halogenation methods will undoubtedly lead to even more elegant and efficient syntheses of this compound and other valuable heterocyclic intermediates in the future.
References
[1] ChemInform Abstract: Preparation of this compound and 4-Bromo-2-methylfuran. (2010). ChemInform, 10(34), no-no. [Link]
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A Senior Application Scientist's Guide to the Kinetic Landscape of 3-Bromo-2-methylfuran Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of modern organic synthesis, the functionalization of heterocyclic scaffolds remains a cornerstone of innovation, particularly within the realms of pharmaceutical and materials science. Among these privileged structures, substituted furans are of paramount importance. This guide offers an in-depth comparative analysis of the kinetics of several pivotal palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-methylfuran, a versatile and readily available building block. By understanding the kinetic nuances of these transformations, researchers can make more informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy, ultimately accelerating the discovery and development of novel molecular entities.
The Significance of the this compound Motif
The 2-methylfuran moiety is a common feature in a variety of natural products and bioactive molecules. The presence of a bromine atom at the 3-position provides a convenient handle for the introduction of molecular diversity through cross-coupling chemistry. The adjacent methyl group, however, introduces steric hindrance that can significantly influence the kinetics of these reactions, making a thorough understanding of the catalytic systems essential for achieving high yields and selectivities.
Fundamental Principles of Cross-Coupling Kinetics with this compound
The rate of palladium-catalyzed cross-coupling reactions is governed by a series of elementary steps that constitute the catalytic cycle. For aryl and heteroaryl halides, the oxidative addition of the C-X bond to a Pd(0) center is often the rate-determining step. The reactivity of the halide in this step generally follows the trend: I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds. Consequently, this compound is expected to be a moderately reactive substrate, offering a good balance between stability and reactivity.
The electronic nature of the furan ring and the steric influence of the 2-methyl group will also play a crucial role in modulating the rate of oxidative addition and subsequent steps in the catalytic cycle. The electron-rich nature of the furan ring can facilitate oxidative addition, while the ortho-methyl group can present a steric challenge for the coordination of the palladium catalyst.
Comparative Analysis of Cross-Coupling Reactions
While direct, side-by-side kinetic studies on this compound are not extensively documented in a single source, a comparative analysis can be constructed from the wealth of data on analogous brominated heterocycles and the fundamental principles of each reaction. The following sections provide a qualitative and semi-quantitative comparison of the expected kinetic performance of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Negishi, and Stille couplings with this compound.
Table 1: Qualitative Kinetic Comparison of Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Typical Catalyst System | Expected Relative Rate | Key Considerations |
| Suzuki-Miyaura | Organoboron Reagents | Pd(PPh₃)₄, PdCl₂(dppf) | Moderate to Fast | Mild conditions, high functional group tolerance.[2] |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Moderate | Can require higher temperatures; regioselectivity can be a factor.[3][4] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Fast | Generally rapid for aryl bromides; copper co-catalyst enhances rate.[5][6] |
| Buchwald-Hartwig | Amines, Alcohols | Pd₂(dba)₃, Bulky Phosphine Ligands | Moderate to Fast | Ligand choice is critical for overcoming steric hindrance.[7] |
| Negishi | Organozinc Reagents | Pd(PPh₃)₄, PdCl₂(dppf) | Fast | Highly reactive organozinc reagents; requires anhydrous conditions.[8][9] |
| Stille | Organotin Reagents | Pd(PPh₃)₄ | Moderate | Toxic organotin reagents are a drawback; mild reaction conditions.[10] |
In-Depth Mechanistic and Kinetic Profiles
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[2] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. For this compound, the oxidative addition is a key kinetic checkpoint. The choice of a sufficiently electron-rich and sterically appropriate phosphine ligand is crucial to facilitate this step.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes.[3] The reaction rate is influenced by the nature of the alkene and the steric environment of the aryl halide. For this compound, the steric hindrance from the 2-methyl group might necessitate higher reaction temperatures or more active catalyst systems to achieve reasonable reaction rates.
The Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated furans.[5] This reaction is typically fast for aryl bromides, and the use of a copper(I) co-catalyst is known to accelerate the transmetalation step. The reaction is generally tolerant of a wide range of functional groups.
The Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and overcoming the steric hindrance of the 2-methyl group on the furan ring.[7] Kinetic studies of similar systems have shown that the oxidative addition can be rate-limiting.[11]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which generally leads to fast reaction rates.[8] The reaction must be conducted under strictly anhydrous conditions due to the moisture sensitivity of the organozinc partner. The high reactivity of the organozinc reagent can often overcome moderate steric hindrance.
The Stille Reaction
The Stille reaction employs organotin reagents, which are stable to air and moisture.[10] The transmetalation step is often the rate-determining step and can be accelerated by the addition of copper(I) salts. A significant drawback of this reaction is the toxicity of the organotin compounds.
Experimental Protocol: Kinetic Monitoring of a Suzuki-Miyaura Coupling of this compound
This protocol provides a generalized procedure for monitoring the kinetics of the Suzuki-Miyaura reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O mixture)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Reaction vials, syringes, and magnetic stir bars
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: To a pre-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 5 mL of Toluene/H₂O 4:1) via syringe. Finally, add the palladium catalyst (e.g., 0.02 mmol) as a solution in a small amount of the reaction solvent.
-
Reaction and Monitoring: Place the vial in a pre-heated oil bath at the desired temperature (e.g., 90 °C) and start vigorous stirring. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate). Vortex the mixture and centrifuge to separate the solids.
-
Analysis: Analyze the supernatant by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Workflow for Kinetic Analysis
Caption: A generalized experimental workflow for kinetic analysis.
Conclusion
The selection of an optimal cross-coupling strategy for the functionalization of this compound is a multifactorial decision that extends beyond mere final product yield. A comprehensive understanding of the kinetic landscape of each potential reaction provides invaluable insights into reaction times, catalyst loadings, and the influence of steric and electronic factors. While the Suzuki-Miyaura and Buchwald-Hartwig reactions offer a balance of good reactivity and operational simplicity, the Negishi and Sonogashira couplings are likely to proceed at faster rates, albeit with more stringent reaction setup requirements. The Heck and Stille reactions, while viable, may require more optimization to achieve competitive reaction times. By leveraging the principles and comparative data outlined in this guide, researchers are better equipped to design efficient and robust synthetic routes to novel furan-containing molecules, thereby accelerating the pace of innovation in drug discovery and materials science.
References
- Ayhan, Y. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5278-5311. [Link]
- Ayhan, Y. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5278-5311. [Link]
- Chempedia. (n.d.).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [Link]
- Heck Reaction—State of the Art. (2018).
- Wikipedia. (n.d.).
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- Hurtová, M. et al. (2024). Nitrogen-Containing Flavonoids─Preparation and Biological Activity. Molecules, 29(14), 3238. [Link]
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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A Comparative Spectroscopic Guide to 3-Bromo-2-methylfuran and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic building blocks is paramount. 3-Bromo-2-methylfuran is a key synthetic intermediate, and its unambiguous identification, along with that of its derivatives, is critical for ensuring reaction success, purity, and downstream efficacy. This guide provides an in-depth spectroscopic comparison of this compound with its non-brominated parent, 2-methylfuran, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides the most detailed information regarding the specific arrangement of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which is significantly altered by the presence and position of substituents on the furan ring.
Causality Behind Experimental Choices
The selection of solvent and internal standard is a critical first step for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is the solvent of choice for these furan derivatives due to its excellent solubilizing power for nonpolar organic compounds and its minimal interference in the ¹H spectrum, presenting only a residual signal at ~7.26 ppm.[1] Tetramethylsilane (TMS) is used as the internal reference standard, as its protons are highly shielded, providing a sharp singlet at 0.00 ppm that does not overlap with the signals from the analytes.[2]
Detailed Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.
Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of the furan analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry 5 mm NMR tube.[1][3]
-
Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts like broad lines, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into the NMR tube.[4] This removes any suspended particulate matter.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C):
-
Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum by setting the TMS peak to 0.00 ppm.
Comparative NMR Data Analysis
The introduction of an electronegative bromine atom at the C3 position of the 2-methylfuran ring induces significant and predictable changes in the NMR spectra.
Caption: Molecular structures and approximate ¹H NMR chemical shifts.
¹H NMR Comparison:
The most dramatic effect of bromination at C3 is the complete absence of the H3 proton signal. Furthermore, the electron-withdrawing nature of bromine deshields the adjacent methyl protons at C2, causing a downfield shift.
| Compound | Proton | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Key Observations |
| 2-Methylfuran | H5 | 7.25[5] | Doublet of multiplets | Most downfield ring proton, adjacent to oxygen. |
| H4 | 6.23[5] | Doublet of doublets | Coupled to H3 and H5. | |
| H3 | 5.93[5] | Doublet of multiplets | Most upfield ring proton. | |
| -CH₃ | 2.26[5] | Singlet (often split by long-range coupling) | Shielded methyl group. | |
| This compound | H5 | 7.17 | Doublet | Signal is shifted slightly upfield compared to 2-methylfuran. |
| H4 | 6.15 | Doublet | Coupled only to H5, simplifying the multiplet. | |
| H3 | - | - | Signal is absent due to substitution. | |
| -CH₃ | 2.35 | Singlet | Deshielded and shifted downfield by the adjacent bromine atom. |
¹³C NMR Comparison:
In the ¹³C spectrum, the carbon directly attached to the bromine (C3) experiences a significant downfield shift due to the electronegativity of the halogen, while the C3 carbon itself is observed at a much higher field (lower ppm value) due to the "heavy atom effect".
| Compound | Carbon | Approx. Chemical Shift (δ, ppm) | Key Observations |
| 2-Methylfuran | C2 | 152.1 | Substituted carbon, most downfield. |
| C5 | 122.1 | Unsubstituted α-carbon. | |
| C3 | 106.1 | Unsubstituted β-carbon. | |
| C4 | 110.5 | Unsubstituted β-carbon. | |
| -CH₃ | 13.5 | Typical methyl carbon shift. | |
| This compound | C2 | 149.5 | Shifted upfield relative to 2-methylfuran. |
| C3 | 96.8 | Diagnostic Peak: Carbon bearing bromine is shifted significantly upfield. | |
| C4 | 111.4 | Largely unaffected. | |
| C5 | 140.6 | Deshielded and shifted downfield. | |
| -CH₃ | 12.1 | Slightly shielded. |
Note: Specific chemical shifts can vary slightly based on solvent and concentration. Data is compiled from typical values found in chemical databases and literature.[5][6][7][8]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrations
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Theoretical Background
The furan ring exhibits several characteristic vibrations. Key absorptions include C-H stretching from the aromatic ring protons (typically above 3000 cm⁻¹), C=C stretching within the ring (1600-1450 cm⁻¹), and strong C-O-C stretching vibrations.[9] The introduction of a bromine atom adds a C-Br stretching vibration, which is typically observed in the fingerprint region (700-500 cm⁻¹), providing a key diagnostic feature.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Objective: To obtain a high-quality IR spectrum to identify functional groups and compare vibrational modes.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid sample (e.g., this compound) directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
Comparative IR Data Analysis
| Vibrational Mode | 2-Methylfuran (Approx. Wavenumber, cm⁻¹) | This compound (Approx. Wavenumber, cm⁻¹) | Interpretation |
| Aromatic C-H Stretch | ~3130 | ~3120 | Typical for sp² C-H bonds on the furan ring.[9] |
| Aliphatic C-H Stretch | ~2920 | ~2930 | C-H vibrations of the methyl group. |
| C=C Ring Stretch | ~1580, ~1500 | ~1570, ~1490 | Conjugated double bonds within the furan ring. Substitution can slightly shift these frequencies.[10] |
| C-O-C Ring Stretch | ~1225, ~1020 | ~1210, ~1030 | Strong, characteristic absorptions for the furan ether linkage.[11] |
| =C-H Out-of-Plane Bend | ~880, ~740 | ~870, ~730 | Bending vibrations sensitive to the substitution pattern. |
| C-Br Stretch | N/A | ~650 - 550 | Key Diagnostic Peak: Presence of this band is strong evidence of bromination. |
The most telling difference is the appearance of a new absorption in the low-frequency region for this compound, which can be confidently assigned to the C-Br stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
The Isotopic Signature of Bromine
A key feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[12] This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (the "M+" and "M+2" peaks). This doublet is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[13][14]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the volatile furan derivatives.
Causality: GC-MS is the ideal method for this analysis as it separates the volatile compounds in a mixture before they enter the mass spectrometer, ensuring a pure spectrum for each component.[15] Electron Ionization (EI) at a standard energy of 70 eV is used to induce reproducible fragmentation, allowing for structural elucidation and comparison to spectral libraries.[16]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Split/splitless, 250 °C.
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C.[17]
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Comparative MS Data Analysis
Caption: Proposed major fragmentation pathways for the analytes under EI-MS.
| Compound | Key m/z Values | Interpretation |
| 2-Methylfuran | 82 | Molecular Ion (M⁺) , corresponds to C₅H₆O.[18] |
| 81 | [M-H]⁺, loss of a hydrogen radical, often the base peak. | |
| 53 | [M-CHO]⁺, loss of a formyl radical, characteristic of furans. | |
| This compound | 160, 162 | Molecular Ion Doublet (M⁺, M+2⁺) , characteristic 1:1 ratio for one Br atom.[19] |
| 145, 147 | [M-CH₃]⁺, loss of a methyl radical. The bromine isotopic pattern is retained. | |
| 81 | [M-Br]⁺, loss of a bromine radical. This fragment (C₅H₅O⁺) is now a singlet, confirming the loss of Br. |
The mass spectrum of this compound is immediately distinguishable from that of 2-methylfuran by two key features:
-
Molecular Weight: The molecular ion is shifted from m/z 82 to the doublet at m/z 160/162, accounting for the mass of bromine replacing hydrogen.
-
Isotopic Pattern: The prominent M⁺/M+2⁺ doublet is the most definitive evidence for the presence of bromine. Any fragment that retains the bromine atom will also appear as a similar doublet.
Conclusion
The spectroscopic characterization of this compound and its comparison to 2-methylfuran demonstrates the power of a multi-technique approach.
-
NMR provides definitive structural proof, showing the absence of the H3 proton and the electronic shifts caused by the bromine substituent.
-
IR offers rapid confirmation of functional groups and clearly identifies the C-Br vibration.
-
MS confirms the molecular weight and provides irrefutable evidence of bromination through the characteristic M⁺/M+2⁺ isotopic doublet.
Together, these techniques provide a robust and self-validating analytical workflow, enabling researchers to confidently identify and differentiate these important heterocyclic compounds, ensuring the integrity and success of their synthetic and developmental endeavors.
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A Researcher's Guide to Unraveling Reaction Mechanisms: DFT Analysis of Transition States in 3-Bromo-2-methylfuran Chemistry
For researchers, synthetic chemists, and professionals in drug development, 3-bromo-2-methylfuran is a valuable heterocyclic building block. Its unique substitution pattern makes it a versatile precursor for a wide array of more complex molecules. However, harnessing its full potential requires a deep, atomistic understanding of its reactivity. Predicting reaction outcomes, optimizing conditions, and designing novel transformations hinge on deciphering the intricate dance of atoms during a chemical reaction—a path that invariably leads through a high-energy transition state.
This guide provides an in-depth comparison of computational and experimental approaches to studying these fleeting structures, with a focus on Density Functional Theory (DFT). We will move beyond a simple listing of methods to explain the causality behind computational choices, ensuring a robust and self-validating approach to mechanistic investigation. Here, we will use the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthesis—as a model system to illustrate the power of DFT in mapping the energetic landscape of a reaction involving this compound.
The Decisive Moment: Understanding Transition States with DFT
At the heart of any chemical transformation lies the transition state (TS), a transient molecular arrangement representing the highest point on the minimum energy path between reactants and products. The energy required to reach this point, the activation energy (ΔG‡), dictates the reaction rate. While experimental techniques can measure this overall barrier, they often struggle to reveal the precise geometric and electronic structure of the TS itself.
This is where Density Functional Theory (DFT) has revolutionized mechanistic chemistry. As a quantum mechanical method, DFT provides a balance of computational efficiency and accuracy, allowing us to model complex molecules and their reactions. By solving for the electron density of a system, DFT can calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. A key validation for a calculated TS structure is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the atomic movement that transforms reactants into products.
Comparative Analysis: DFT vs. Alternative Methodologies
No single technique tells the whole story. The most robust mechanistic insights are gleaned by integrating computational modeling with experimental validation.
| Methodology | Strengths | Limitations | Application to this compound Reactions |
| Density Functional Theory (DFT) | Provides detailed 3D structures and energies of all species, including transient intermediates and transition states. Allows for systematic exploration of different mechanistic pathways. | Accuracy is dependent on the chosen functional and basis set. Computationally intensive for very large systems. Requires experimental validation. | Ideal for mapping the complete catalytic cycle of a cross-coupling reaction, identifying the rate-determining step, and explaining regioselectivity. |
| Kinetic Studies (e.g., Reaction Orders) | Provides experimental reaction rates and their dependence on reactant concentrations. | Gives information about the species involved in the rate-determining step but not their structure. Can be complex to interpret for multi-step catalytic cycles. | Can validate the rate-determining step predicted by DFT. For example, if DFT predicts oxidative addition is rate-limiting, the reaction should be first order in both the aryl halide and the catalyst. |
| In-situ Spectroscopy (NMR, IR) | Allows for the direct observation and characterization of stable intermediates that accumulate during a reaction. | Cannot observe transient transition states or very short-lived intermediates. Peak assignment can be challenging in complex mixtures. | Can confirm the existence of key intermediates in the catalytic cycle, such as the oxidative addition product, which are predicted as local minima on the DFT potential energy surface. |
| Kinetic Isotope Effect (KIE) | Involves isotopic labeling (e.g., H/D) at specific positions to probe which bonds are being broken or formed in the rate-determining step. | Provides information only about the rate-determining step. Synthesis of isotopically labeled starting materials can be challenging. | Can be used to validate a specific bond-breaking event in the transition state predicted by DFT. |
A Case Study: The Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Let's consider the reaction of this compound with a generic boronic acid (R-B(OH)₂) catalyzed by a palladium-phosphine complex. The widely accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: A generalized computational workflow for locating a transition state.
Step-by-Step Methodology
-
Structure Preparation: Build the 3D structures of the reactants (the separated palladium complex and this compound) and the expected product of oxidative addition (the square planar Pd(II) complex).
-
Energy Minimization: Perform a full geometry optimization on both the reactant and product structures using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., a mixed basis set like LANL2DZ for Pd and 6-31G(d) for other atoms). This ensures you are starting from true energy minima.
-
Initial Transition State Guess: Use a specialized algorithm to generate an initial guess for the transition state geometry. Methods like Linear Synchronous Transit (LST) followed by Quadratic Synchronous Transit (QST2) or Nudged Elastic Band (NEB) are commonly used. These methods essentially provide an initial structure along the reaction path between the optimized reactants and products.
-
Transition State Optimization: Optimize the guess structure using an algorithm designed to find a saddle point on the potential energy surface (rather than a minimum). This is the most computationally intensive step.
-
Verification via Frequency Calculation: Perform a vibrational frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency. The eigenvector of this frequency corresponds to the atomic motion that traverses the energy barrier. The absence of any imaginary frequencies indicates a minimum, while more than one suggests a higher-order saddle point.
-
Intrinsic Reaction Coordinate (IRC) Calculation (Optional but Recommended): To definitively confirm that the located transition state connects the desired reactants and products, an IRC calculation can be performed. This calculation maps the minimum energy path downhill from the transition state in both forward and reverse directions, which should lead to the optimized reactant and product structures.
Conclusion
The analysis of transition states through DFT calculations offers a window into the heart of chemical reactivity. For a versatile substrate like this compound, this computational lens provides unparalleled detail of reaction pathways, such as the Suzuki-Miyaura cross-coupling. By comparing and integrating DFT results with experimental data, researchers can build a comprehensive and validated understanding of reaction mechanisms. This synergy not only explains observed phenomena but also empowers scientists to predict new outcomes, design more efficient catalysts, and accelerate the development of novel pharmaceuticals and materials.
References
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- Brambila-Baez, A., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Molecules, 23(4), 933. [Link]
- Harvey, J. N., & Maseras, F. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 198, 9-27. [Link]
- Solans-Monfort, X., et al. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. New Journal of Chemistry, 29(7), 933-941. [Link]
- Mondal, B., et al. (2008). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. The Journal of Physical Chemistry A, 112(14), 3149-3157. [Link]
- Engle, K. M., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics, 36(19), 3749-3757. [Link]
- Ujaque, G., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(16), 3871-3882. [Link]
- Zhang, D., et al. (2024). DFT Calculations Rationalize Unconventional Regioselectivity in PdII-Catalyzed Defluorinative Alkylation of gem-Difluorocyclopropanes with Hydrazones. The Journal of Organic Chemistry. [Link]
- Vantourout, J. C., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(11), 4868-4876. [Link]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2980-2988. [Link]
- Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477-3488. [Link]
- Thomas, A. A., et al. (2016). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. Journal of the American Chemical Society, 138(42), 13876-13886. [Link]
- Chen, C., et al. (2024). Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics. [Link]
- Bickelhaupt, F. M., & Ziegler, T. (1996). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 15(26), 5516-5526. [Link]
- Liu, P., et al. (2018). DFT-calculated transition state structures and free energies (in kcal mol⁻¹) at the M06/def2-TZVPP–SDD(Pd), SMD(PhMe)// B3LYP-D3/def2-SVP-LANL2DZ(Pd) level of theory. [Link]
- Leitch, D. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Casares, J. A., et al. (2007). Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate. Dalton Transactions, (44), 5194-5201. [Link]
- University of Rochester.
- University of Rochester.
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 3-Bromo-2-methylfuran
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of heteroaryl halides is a fundamental transformation in modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceutical and materials science applications. Among the various methods, the Suzuki-Miyaura and Stille couplings are preeminent choices for forging new carbon-carbon bonds. This guide presents an in-depth comparison of these two powerful reactions, specifically focusing on their application to the functionalization of 3-bromo-2-methylfuran, a common heterocyclic building block.
Introduction to the Coupling Partners
This compound serves as a versatile substrate in organic synthesis. The bromine atom at the 3-position provides a reactive handle for introducing a wide array of substituents, thereby allowing for the systematic exploration of chemical space in drug discovery and the fine-tuning of electronic properties in functional materials. The choice between the Suzuki and Stille coupling for this transformation is not merely a matter of preference but is dictated by a nuanced interplay of factors including reagent toxicity, functional group tolerance, reaction conditions, and ease of purification.
The Suzuki-Miyaura Coupling: A Green Chemistry Staple
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used cross-coupling reactions.[1] It involves the reaction of an organoboron reagent, typically a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base.[2][3]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps:[2][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate.[5] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.[3]
Advantages of the Suzuki Coupling:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, making the Suzuki coupling an environmentally benign choice.[1][7]
-
Reagent Availability: A vast and diverse library of boronic acids is commercially available, facilitating rapid analogue synthesis.[1]
-
Mild Reaction Conditions: The reaction often proceeds under mild conditions, tolerating a wide range of functional groups.[1][8]
-
Aqueous Conditions: Suzuki couplings can often be performed in aqueous solvent systems, which is advantageous from both an environmental and practical standpoint.[1]
Challenges with Furan Substrates:
Electron-rich heteroaryl boronic acids, such as those derived from furan, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This can be mitigated by using milder bases, anhydrous conditions, or more stable boron reagents like MIDA boronates.[9]
The Stille Coupling: Robust and Versatile
The Stille reaction, developed by John K. Stille, utilizes an organotin reagent (organostannane) to couple with an organohalide, also catalyzed by palladium.[10][11] It is renowned for its exceptional functional group tolerance and reliability.[12]
Mechanistic Overview
The catalytic cycle of the Stille coupling shares a similar framework with the Suzuki coupling:[10][11]
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II) complex.[11]
-
Transmetalation: The organostannane transfers its organic moiety to the palladium center. This step is believed to proceed through various mechanisms depending on the specific substrates and conditions.[10]
-
Reductive Elimination: The coupled product is eliminated from the palladium, which is reduced back to its Pd(0) state, ready to re-enter the catalytic cycle.[10]
Advantages of the Stille Coupling:
-
Excellent Functional Group Tolerance: Organostannanes are stable to air and moisture and are compatible with a vast array of functional groups, often eliminating the need for protecting groups.[12][13][14]
-
Neutral Conditions: The reaction often proceeds under neutral or nearly neutral conditions, which is beneficial for substrates sensitive to bases or acids.[15]
-
Predictable Stereochemistry: The stereochemistry of vinylstannanes is typically retained throughout the reaction.[10]
Significant Drawbacks:
-
Toxicity: Organotin compounds are highly toxic and require careful handling and disposal, a major concern in industrial and pharmaceutical settings.[7][10]
-
Purification Challenges: The removal of tin-containing byproducts can be difficult and may necessitate specific workup procedures, such as treatment with potassium fluoride or filtration through triethylamine-treated silica.[7][11]
-
Homocoupling: A common side reaction is the homocoupling of the organostannane reagent, which can be minimized by ensuring strictly inert reaction conditions and slow addition of the stannane.[16]
Head-to-Head Comparison: Suzuki vs. Stille
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, more environmentally friendly.[1][7] | High toxicity of organotin reagents.[7][10] |
| Byproducts | Boron-based, often water-soluble and relatively easy to remove.[15] | Tin-based, can be challenging to completely remove.[7][11] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons.[17] | Excellent, tolerates a wide variety of functional groups.[12][14] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates).[3] | Often proceeds under neutral conditions.[15] |
| Common Side Reactions | Protodeboronation of electron-rich heteroaryl boronic acids.[9] | Homocoupling of the organostannane reagent.[16] |
| Reagent Availability | Vast commercial availability of diverse boronic acids.[1] | Organostannanes may require in-house synthesis.[7] |
Experimental Protocols
The following are generalized, step-by-step protocols for the Suzuki and Stille coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Suzuki Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.[18][19]
-
Solvent Addition: Add the degassed solvent system.[18]
-
Catalyst Addition: Add the palladium catalyst.[19]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[3][18]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[18][19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][18]
Stille Coupling Protocol
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃, 2-5 mol%)
-
Solvent (e.g., anhydrous and degassed toluene or DMF)[20]
-
Optional: Additives like CuI or LiCl[11]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound and the palladium catalyst.[11][20]
-
Solvent Addition: Add the anhydrous and degassed solvent.[20]
-
Reagent Addition: Add the organostannane via syringe.[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress.[20]
-
Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[20] The workup may involve a fluoride wash (e.g., aqueous KF) to remove tin byproducts.[11]
-
Purification: Purify the crude product by column chromatography.[20]
Logical Workflow for Method Selection
Conclusion and Recommendation
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of this compound. The choice between them is a classic example of balancing synthetic efficiency with practical and safety considerations.
For initial explorations and in most laboratory settings, the Suzuki-Miyaura coupling is the recommended first choice .[7] This is primarily due to its more favorable environmental and safety profile, the vast commercial availability of boronic acid coupling partners, and generally easier purification of the final products.[7][15]
The Stille coupling, however, remains an invaluable tool, particularly when dealing with complex substrates that are sensitive to the basic conditions of the Suzuki reaction .[15][17] Its outstanding functional group tolerance can be a decisive advantage in the late stages of a complex synthesis. The significant drawbacks of organotin toxicity and purification challenges must be carefully managed with appropriate laboratory procedures and safety protocols.[7][10]
Ultimately, the optimal choice will depend on the specific goals of the research, the scale of the reaction, and the resources available for managing the associated risks and purification demands.
References
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. (n.d.). Stille Coupling.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Littke, A. F., & Fu, G. C. (2002). Stille Cross-Coupling. Organic Reactions, 1–360. [Link]
- Schmidt, J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17093–17098. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8372–8381. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- The Organic Chemist. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- Maleczka, R. E., Jr., & Gallagher, W. P. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Organic Letters, 7(19), 4169–4172. [Link]
- Chemistry in my life. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]
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A Comparative Guide to the Stability of Furan-Based Organometallics
Introduction: The Pivotal Role of Furan Organometallics in Modern Synthesis
Furan, a five-membered aromatic heterocycle, is a structural motif present in a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its derivatives serve as versatile building blocks in chemical synthesis, largely due to the ease with which they can be functionalized. Organometallic reagents derived from furan are paramount to this functionalization, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. However, the utility of these powerful reagents is intrinsically linked to their stability. A reagent that decomposes rapidly under reaction conditions can lead to diminished yields, the formation of complex side products, and poor reproducibility—critical failures in both academic research and industrial drug development.
This guide provides an in-depth evaluation of the stability of common furan-based organometallic reagents, including those based on lithium, magnesium, zinc, copper, palladium, and tin. We will move beyond simple reactivity charts to explore the underlying chemical principles that govern their stability, supported by experimental data and validated protocols for their assessment. Understanding these nuances is not merely academic; it is essential for rational reaction design, troubleshooting, and the development of robust, scalable synthetic routes.
The Stability Landscape: Key Factors at Play
The stability of an organometallic compound is not an absolute property but rather a function of several interconnected variables.[2][3] For furan-based reagents, the primary determinants of stability are:
-
The Nature of the Metal (M): The electronegativity and size of the metal ion are critical.[4] More electropositive metals (like Li, Mg) form more ionic, highly reactive, and often less stable C-M bonds compared to the more covalent bonds formed with less electropositive metals (like Sn, Pd).
-
The C-M Bond Polarity: A highly polarized C-M bond, as seen in furyllithium, results in a highly nucleophilic and basic carbanion. This high reactivity often correlates with lower thermal stability and a propensity for undesired side reactions.
-
Solvent Effects: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are not inert bystanders. They coordinate to the metal center, stabilizing the organometallic species by forming soluble complexes.[5] This coordination can significantly influence both aggregation state and stability.
-
Temperature: Thermal decomposition is a primary concern for many organometallic reagents. The furan ring itself can undergo thermally induced ring-opening reactions, a process that can be facilitated by the attached metal.[6][7]
-
Additives and Ligands: The presence of salts (e.g., LiCl) or ligands can dramatically enhance stability.[8] For instance, the formation of higher-order cuprates or the use of stabilizing ligands in palladium complexes are common strategies to temper reactivity and prevent decomposition.[8][9]
The following diagram illustrates the general relationship between these key factors and the resulting stability of the organometallic reagent.
Caption: Key factors influencing the stability of furan-based organometallics.
Comparative Analysis of Furan-Organometallics
2-Furyllithium: The Highly Reactive Workhorse
2-Furyllithium is one of the most common furan-based organometallics, typically prepared by direct lithiation of furan with an alkyllithium base like n-butyllithium.[10] While synthetically powerful, its stability is notoriously limited.
Expertise & Experience: The high electropositivity of lithium creates a highly polarized C-Li bond, rendering the furan ring exceptionally nucleophilic and basic. This inherent reactivity is also its weakness. 2-Furyllithium is prone to decomposition, especially at temperatures above -20 °C. The mechanism often involves ring-opening pathways, which can be initiated by thermal energy.[7] From a practical standpoint, this means that reactions involving 2-furyllithium must be conducted at low temperatures (typically -78 °C) and the reagent should be used immediately after its preparation. Storage, even at low temperatures, is generally not recommended due to slow decomposition over time.
Trustworthiness: The instability of furyllithium is a well-documented phenomenon. Inexperienced practitioners may observe a drop in yield or the formation of dark, tarry side-products when temperature control is not rigorous or when the time between generation and use is too long. The color of the solution—typically a pale yellow or orange—can sometimes be an indicator, with darker colors suggesting decomposition.
| Parameter | 2-Furyllithium (C₄H₃LiO) |
| Typical Preparation | Furan + n-BuLi in THF/ether |
| Recommended Temp. | -78 °C to -40 °C |
| Relative Stability | Low |
| Key Instability Factor | High C-Li bond polarity, thermal lability |
| Common Application | Nucleophilic addition to carbonyls, transmetalation |
| Storage | Not recommended; prepare and use in situ |
Furyl Grignard Reagents (R-MgX): A Step-Up in Stability
Grignard reagents of furan, such as 2-furylmagnesium bromide, represent a significant improvement in stability over their organolithium counterparts. They are typically formed by the reaction of a furyl halide with magnesium metal in an ethereal solvent.[5]
Expertise & Experience: The magnesium-carbon bond is less polar than the lithium-carbon bond. This reduces the carbanionic character of the furan ring, making the reagent less basic and nucleophilic, and consequently, more thermally stable. While still moisture and air-sensitive, furyl Grignard reagents can often be handled at temperatures from 0 °C to room temperature for short periods without significant decomposition. The coordinating ether solvent is crucial for their stability, forming the Schlenk equilibrium of species that enhances solubility and moderates reactivity.[5]
Trustworthiness: The enhanced stability of Grignard reagents translates to more reliable and scalable reactions. They are less prone to the rapid, exothermic decomposition pathways that can plague organolithium chemistry, making them a safer and more robust choice for many applications, particularly in industrial settings.
Furylzinc Reagents (R-ZnX): Balancing Reactivity and Stability
Organozinc reagents have carved a niche in modern synthesis due to their remarkable functional group tolerance and enhanced stability. Furylzinc halides are often prepared via transmetalation from a more reactive organometallic (like furyllithium) or by direct insertion of zinc into a furyl halide.
Expertise & Experience: The C-Zn bond is significantly more covalent than C-Li or C-Mg bonds. This covalency is the cornerstone of its stability and functional group tolerance. Furylzinc reagents do not readily react with esters or nitriles, functional groups that are incompatible with organolithiums and Grignards. Furthermore, their stability can be dramatically enhanced by the presence of lithium salts.[8] For example, reagents prepared using i-PrMgCl·LiCl (Turbo Grignard) followed by transmetalation with ZnCl₂ exhibit superior stability and reactivity in subsequent cross-coupling reactions. Some organozinc pivalates (R-ZnOPiv) have even shown stability in the presence of oxygen.[8]
Trustworthiness: The stability of furylzinc reagents allows them to be prepared and stored as solutions for extended periods, a significant logistical advantage. Their predictable reactivity and tolerance of common functional groups lead to cleaner reactions and higher yields, making them highly reliable tools for complex molecule synthesis.
Furylcuprates (R₂CuLi): The Soft Nucleophiles
Organocuprates, or Gilman reagents, are typically prepared in situ by reacting two equivalents of an organolithium reagent with one equivalent of a copper(I) salt (e.g., CuI).[11][12]
Expertise & Experience: Furylcuprates are valued for their "soft" nucleophilicity, making them ideal for 1,4-conjugate additions and SN2' reactions. However, their stability is a major operational constraint. Most organocuprates are thermally unstable and decompose above 0 °C.[11] For this reason, they are almost exclusively prepared and used at low temperatures (-78 °C to -30 °C). The exact nature of the active species is complex, often involving higher-order aggregates, but their transient nature is a consistent feature.
Trustworthiness: The protocol for generating and using Gilman reagents is inherently self-validating. If the reaction is allowed to warm prematurely or if the copper salt quality is poor, the reagent will decompose, leading to a failure of the desired transformation and often the recovery of the starting materials or the formation of homocoupling byproducts. Success is contingent on strict adherence to low-temperature protocols.
Furylpalladium Complexes: Transient but Crucial Intermediates
Furylpalladium species are not typically isolated reagents but rather key intermediates in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi.[13][14] They are formed in situ via oxidative addition of a furyl halide or triflate to a Pd(0) complex.
Expertise & Experience: The stability of the [Furyl-Pd(II)-L₂-X] intermediate is critical for the success of the catalytic cycle. A stable intermediate allows time for the subsequent transmetalation and reductive elimination steps to occur. Instability can lead to catalyst decomposition (e.g., formation of palladium black) or side reactions like β-hydride elimination if applicable. The choice of ligand (L) on the palladium center is the primary tool chemists use to modulate the stability and reactivity of this intermediate. Bulky, electron-rich phosphine ligands, for example, often form more stable complexes that promote efficient cross-coupling.[15] Reaction temperatures for these couplings are often elevated (e.g., 80-120 °C), underscoring that the ligand-stabilized Pd complex is far more robust than the "naked" organometallics discussed previously.[14][15]
Trustworthiness: In a catalytic cycle, the stability of the furylpalladium intermediate is validated by the overall reaction outcome. High catalyst turnover numbers and excellent product yields are direct evidence of a stable and efficient intermediate. Conversely, catalyst death and low conversion point to instability issues.
Furylstannanes (R-SnR'₃): The Pinnacle of Stability
Organostannanes are among the most stable and user-friendly organometallic reagents. Furylstannanes can be prepared by various methods and are often robust enough to be purified by column chromatography.[16][17]
Expertise & Experience: The C-Sn bond is highly covalent, resulting in reagents that are generally stable to air, moisture, and a wide range of chemical reagents. This exceptional stability allows them to be synthesized, isolated, purified, and stored for long periods. While this stability makes them poor nucleophiles on their own, their reactivity can be unlocked in the presence of a palladium catalyst for Stille cross-coupling reactions.
Trustworthiness: The bench-top stability of furylstannanes makes them exceptionally reliable. A researcher can confidently use a stannane that has been stored for months, knowing its purity and reactivity will be unchanged, which is not the case for any other furan organometallic discussed. The main drawback is the toxicity and difficulty in removing organotin byproducts from the final product.
Quantitative Stability Comparison
The following table summarizes the relative stability and typical handling conditions for the discussed furan-based organometallics. Absolute decomposition temperatures can vary significantly with solvent, concentration, and purity, so this data should be interpreted as a general guide.
| Organometallic Class | Metal | Typical Reagent | Relative Stability | Typical Use Temp. | Purification/Storage |
| Organolithium | Li | 2-Furyllithium | Very Low | -78 °C | No; use in situ |
| Grignard | Mg | 2-Furylmagnesium bromide | Low to Moderate | -20 °C to RT | No; use in situ |
| Organozinc | Zn | 2-Furylzinc chloride | Moderate to High | 0 °C to RT | Can be stored as solution |
| Organocuprate | Cu | Lithium di(2-furyl)cuprate | Very Low | -78 to -30 °C | No; use in situ |
| Organopalladium | Pd | [Furyl-Pd(II)-L₂-X] | Transient Intermediate | RT to >100 °C | N/A (catalytic) |
| Organostannane | Sn | 2-(Tributylstannyl)furan | Very High | RT | Yes; bench-stable |
Experimental Protocol: Assessing Thermal Stability via ¹H NMR Spectroscopy
A common and effective method to quantify the stability of an organometallic reagent is to monitor its concentration over time at a specific temperature using Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20] This protocol provides a self-validating system, as the disappearance of the reagent signal can be directly correlated with the appearance of decomposition products.
Objective: To determine the half-life (t₁/₂) of a 2-furyllithium solution in THF-d₈ at -20 °C.
Materials:
-
Anhydrous furan
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous, degassed THF-d₈
-
Anhydrous, degassed hexanes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with J. Young valves (or equivalent sealable tubes)
-
Dry, argon-flushed glassware
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (argon), add a known amount of the internal standard to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous THF-d₈ (e.g., 5 mL) to the flask via syringe.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a known amount of furan (e.g., 1.0 mmol).
-
Lithiation: Slowly add n-butyllithium (1.0 mmol) dropwise. The reaction is the formation of the organometallic reagent. Stir at -78 °C for 30 minutes.
-
Sample Transfer: While maintaining the cold temperature, transfer aliquots of the reaction mixture into pre-cooled (-78 °C) NMR tubes equipped with J. Young valves. Seal the tubes under argon.
-
Initial NMR (t=0): Immediately acquire a ¹H NMR spectrum of one of the tubes while the NMR probe is pre-cooled to the lowest possible temperature (e.g., -60 °C) to get a baseline (t=0) measurement.
-
Thermal Challenge: Place the remaining NMR tubes in a cryocool bath maintained at the target temperature (e.g., -20 °C).
-
Time-Course Monitoring: At regular intervals (e.g., t = 15, 30, 60, 120 min), remove one tube from the bath, quickly cool it to -78 °C to quench decomposition, and acquire a ¹H NMR spectrum.
-
Data Analysis: For each spectrum, integrate the characteristic signal of 2-furyllithium (e.g., the proton at the C5 position) relative to the signal of the inert internal standard. Plot the relative concentration of 2-furyllithium versus time to determine the rate of decomposition and the half-life.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for assessing organometallic stability via NMR.
Conclusion: Selecting the Right Reagent for the Job
The stability of furan-based organometallics spans a vast spectrum, from the fleeting existence of furyllithium at low temperatures to the bench-top robustness of furylstannanes. There is no single "best" reagent; rather, the optimal choice is dictated by the specific chemical transformation required. For rapid, brute-force nucleophilic additions, the high reactivity of 2-furyllithium is unparalleled, provided the stringent temperature constraints are met. For reactions requiring greater functional group tolerance and scalability, furylzinc reagents offer a superior balance of reactivity and stability. In the realm of palladium-catalyzed cross-coupling, the exceptional stability of furylstannanes makes them highly reliable, though the choice is often weighed against the more atom-economical and less toxic boronic acids used in Suzuki couplings.
A deep understanding of the factors that govern the stability of these reagents is what separates routine synthesis from true chemical innovation. By appreciating the nuanced interplay between the metal, solvent, temperature, and ligands, researchers can design more efficient, reliable, and successful synthetic strategies, ultimately accelerating the pace of discovery in chemical and pharmaceutical development.
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A Researcher's Guide to Isotopic Labeling Strategies for Furan-Containing Molecules: A Comparative Analysis of 3-Bromo-2-methylfuran and Direct Exchange Methods
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and metabolic research, the ability to trace a molecule's journey through a biological system is paramount. Isotopic labeling, the practice of replacing an atom within a molecule with one of its heavier isotopes, provides a powerful lens through which to view these complex pathways.[1] Furan-containing molecules, prevalent in pharmaceuticals and natural products, present a unique set of challenges and opportunities for labeling.[2]
This guide provides an in-depth comparison of two principal strategies for isotopically labeling furan-containing compounds:
-
The Labeled Building Block Approach: Utilizing a pre-labeled synthetic precursor, such as isotopically labeled 3-Bromo-2-methylfuran , to construct a larger, labeled target molecule.
-
The Direct Isotope Exchange Approach: Introducing isotopes directly onto an existing furan-containing molecule, typically through hydrogen isotope exchange (HIE).
We will explore the underlying chemical principles, performance characteristics, and detailed experimental protocols for each approach, offering a clear, data-supported framework to guide your selection of the optimal labeling strategy.
The Two Philosophies of Furan Labeling
The choice between using a labeled building block and a direct exchange method is a fundamental decision in designing an isotopic labeling study. It is a choice between precision and convenience, between building a labeled molecule from the ground up versus modifying an existing one.
-
The Building Block Approach with this compound: This strategy offers unparalleled control over the label's position. By synthesizing this compound with an isotope (e.g., ¹³C, ¹⁴C, ²H, or ³H) at a specific, metabolically stable position, that label can be carried through subsequent synthetic steps into the final target molecule. The bromine atom at the 3-position serves as a versatile chemical handle for a variety of powerful C-C and C-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3][4] This method is ideal when the label must be in a known, unexchangeable position to avoid loss during metabolic processes.[5]
-
The Direct Exchange Approach: This is often the more straightforward method for incorporating deuterium (²H) or tritium (³H). It involves exposing the final, unlabeled furan-containing molecule to an isotopic source (like D₂O or ³H₂ gas) in the presence of a catalyst.[6][7] This approach is highly valuable for quickly generating labeled internal standards for mass spectrometry or for probing the solvent accessibility of different parts of a molecule.[1][8] However, it offers less control over the exact position of the labels and is generally not applicable for incorporating carbon or nitrogen isotopes.
The logical flow of these two distinct approaches is visualized below.
Caption: High-level comparison of the two primary isotopic labeling workflows.
Performance Comparison: this compound vs. Direct Exchange
The optimal choice of labeling strategy is dictated by the specific experimental requirements, including the desired isotope, label position, required stability, and the synthetic accessibility of the target molecule. The following table provides a comparative overview.
| Feature | Labeled Building Block (e.g., this compound-*) | Direct Hydrogen Isotope Exchange (HIE) |
| Isotope Versatility | Excellent. Can incorporate ¹³C, ¹⁴C, ²H, ³H, ¹⁵N, etc., depending on the synthesis of the precursor. | Limited to hydrogen isotopes (²H and ³H). |
| Positional Control | Absolute. The label is placed at a chemically defined and stable position within the building block. | Limited. Exchange typically occurs at the most acidic C-H bonds, often α to the oxygen on the furan ring. Regioselectivity can be poor.[7] |
| Label Stability | High. Labels incorporated into the carbon skeleton (e.g., ¹³C) are not susceptible to back-exchange. | Variable. Deuterium or tritium labels on the furan ring can be susceptible to back-exchange under certain metabolic or chemical conditions.[5] |
| Synthetic Effort | Higher. Requires a multi-step synthesis of the labeled building block followed by its incorporation into the final molecule. | Lower. A single-step reaction is performed on the final, unlabeled compound. |
| Key Application | Definitive metabolic fate studies (ADME), mechanistic studies where label position is critical.[1][5] | Preparation of internal standards for quantitative mass spectrometry, protein structure and dynamics studies.[7] |
| Typical Efficiency | Governed by the yield of the coupling reaction (often 70-95% for modern cross-couplings).[3] | Varies widely (30-90% deuterium incorporation) depending on catalyst, substrate, and conditions.[9] |
Experimental Methodologies
To provide a practical context for this comparison, we present detailed protocols for both labeling strategies.
Protocol 1: Labeled Building Block Approach via Suzuki-Miyaura Coupling
This protocol describes the use of a hypothetical, pre-labeled 3-Bromo-2-(methyl-d₃)-furan to synthesize a labeled biaryl compound. The key step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-(methyl-d₃)-furan (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).[3]
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the exclusion of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[10] Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
Rationale for Choices: The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos is crucial for achieving high efficiency in the cross-coupling of electron-rich heterocycles like furans.[10] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
Protocol 2: Direct Deuterium Labeling via Heterogeneous Catalysis
This protocol describes the direct deuteration of a generic furan-containing substrate using deuterium oxide (D₂O) as the deuterium source and Palladium on Carbon (Pd/C) as the catalyst.
Workflow Diagram:
Caption: Step-by-step workflow for direct H-D exchange on a furan ring.
Detailed Step-by-Step Methodology:
-
Reagent Setup: In a heavy-walled pressure vessel equipped with a stir bar, add the furan-containing substrate (1.0 equiv.) and 10% Palladium on Carbon (Pd/C, 10 wt%).
-
Add Deuterium Source: Add deuterium oxide (D₂O) to the vessel to dissolve or suspend the substrate. D₂O serves as both the solvent and the deuterium source.
-
Reaction Execution: Securely seal the vessel. Place it in a heating block and heat to 100-150 °C with vigorous stirring for 12-24 hours. The elevated temperature is necessary to facilitate the C-H bond cleavage required for exchange.[12]
-
Work-up: Cool the reaction vessel to room temperature. Filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst. Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Transfer the filtrate to a separatory funnel, extract the product into the organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The level of deuterium incorporation should be determined by mass spectrometry (observing the mass shift) and ¹H NMR (observing the reduction in signal intensity at the exchanged positions).
Rationale for Choices: Palladium on carbon is a widely used and robust heterogeneous catalyst for various hydrogenation and isotope exchange reactions.[9] D₂O is an inexpensive and readily available source of deuterium.[9] The reaction is performed in a sealed vessel at high temperatures to achieve sufficient energy for the activation of the relatively inert C-H bonds on the furan ring.
Conclusion and Expert Recommendations
The choice between a labeled building block strategy with a reagent like This compound and a direct hydrogen isotope exchange method is not a matter of one being universally superior. Instead, the optimal choice is dictated by the scientific question at hand.
-
For definitive ADME studies, target validation, or mechanistic elucidation , where knowing the precise location and stability of the isotopic label is non-negotiable, the labeled building block approach is the gold standard . The initial investment in synthesizing a specifically labeled precursor like [¹³C]-3-Bromo-2-methylfuran pays dividends by providing unambiguous, high-quality data. The versatility of the bromo-furan handle in modern cross-coupling chemistry makes this a powerful and flexible strategy for accessing a wide range of complex, precisely labeled molecules.
-
For applications requiring rapid generation of a labeled compound for use as an internal standard in quantitative mass spectrometry, or for initial metabolic stability screening , the direct H/D exchange method is often more practical and cost-effective . While it lacks positional specificity and is limited to hydrogen isotopes, its operational simplicity makes it an invaluable tool for routine analyses.
Researchers should carefully consider the ultimate goal of their study. If the aim is to track a specific carbon atom through a metabolic network, the building block approach is necessary. If the goal is simply to create a mass-shifted version of a parent drug for quantification, direct exchange is likely sufficient. A thorough understanding of the chemical reactivity and potential metabolic pathways of the furan ring in the target molecule will ultimately inform the most logical and scientifically sound labeling strategy.
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A Mechanistic Guide to Mitigating Side Product Formation in Reactions of 3-Bromo-2-methylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Challenges of 3-Bromo-2-methylfuran
This compound is a valuable heterocyclic building block in organic synthesis, particularly for the introduction of the 2-methyl-3-furyl moiety found in various biologically active molecules and functional materials. Its utility primarily lies in its participation in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the inherent reactivity of the furan ring and the nature of the carbon-bromine bond can lead to the formation of undesirable side products, complicating reaction outcomes and purification.
This guide will dissect the mechanistic origins of three prevalent side products:
-
Homocoupling Products: The dimerization of the organometallic or organoboron coupling partner.
-
Protodebromination Products: The replacement of the bromine atom with a hydrogen atom.
-
Ring-Opened Products: The cleavage of the furan ring under certain reaction conditions.
By examining the factors that promote these side reactions, we can develop robust strategies to favor the desired cross-coupling pathway.
Homocoupling: The Dimerization Dilemma
Homocoupling is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct from the organoboron reagent. In the context of reactions with this compound, this would result in the formation of a biphenyl or other dimeric species derived from the boronic acid coupling partner.
Mechanistic Insights
The formation of homocoupling products is often initiated by the presence of Pd(II) species in the reaction mixture. This can occur through the incomplete reduction of a Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by oxygen.[1] These Pd(II) species can then undergo a stoichiometric reaction with two equivalents of the organoboron reagent, leading to the homocoupled product and regenerating Pd(0).[1]
Caption: General mechanism for Pd(II)-mediated homocoupling of boronic acids.
Comparative Analysis of Mitigation Strategies
| Strategy | Rationale | Experimental Evidence/Considerations |
| Rigorous Degassing | Oxygen can oxidize Pd(0) to Pd(II), which promotes homocoupling.[1] | Use freeze-pump-thaw cycles or sparge solvents with an inert gas (argon or nitrogen). |
| Use of Pd(0) Precatalysts | Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) minimizes the initial concentration of Pd(II). | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are often more stable but require in-situ reduction, which can be a source of homocoupling. |
| Ligand Selection | Bulky, electron-rich phosphine ligands can stabilize the Pd(0) state and promote the desired cross-coupling pathway. | Ligands like SPhos and XPhos have been shown to be effective in minimizing side reactions in challenging Suzuki couplings.[2] |
| Controlled Stoichiometry | Using a slight excess of the boronic acid can be beneficial, but a large excess may increase the rate of homocoupling. | Typically, 1.1 to 1.5 equivalents of the boronic acid are used. |
Protodebromination: The Unwanted Hydrogen Swap
Protodebromination, or dehalogenation, is a side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 2-methylfuran. This side product can be particularly problematic as it is often difficult to separate from the desired product due to similar physical properties.
Mechanistic Insights
Several pathways can lead to protodebromination. In palladium-catalyzed reactions, a common mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by a competing reaction where a hydride source displaces the aryl group on the palladium intermediate. Reductive elimination then yields the dehalogenated arene and regenerates the Pd(0) catalyst. The hydride source can be trace water, the solvent, or even the boronic acid reagent itself.[3]
Caption: Competing pathways of Suzuki coupling and protodebromination.
Comparative Analysis of Mitigation Strategies
| Strategy | Rationale | Experimental Evidence/Considerations |
| Anhydrous Conditions | Water can be a significant source of hydride for protodebromination. | Use of freshly distilled, anhydrous solvents and flame-dried glassware is crucial. |
| Choice of Base | The strength and nature of the base can influence the extent of protodebromination. Weaker bases are sometimes preferred. | In some cases, switching from a strong base like NaOH to a milder base like K₂CO₃ or CsF can reduce dehalogenation. |
| Ligand Selection | Ligands that promote rapid transmetalation and reductive elimination can outcompete the hydride transfer step. | Bulky, electron-rich ligands such as XPhos have been shown to be effective in suppressing debromination in challenging cross-coupling reactions.[4] |
| Catalyst System | Certain palladium precatalysts and ligand combinations are more prone to promoting dehalogenation. | A tandem catalyst system of XPhosPdG2/XPhos has been reported to effectively avoid debromination in the Suzuki-Miyaura coupling of a brominated pyrazolopyrimidinone.[4] |
Furan Ring Opening: A More Drastic Side Reaction
Under certain conditions, particularly with strong bases or nucleophiles, the furan ring itself can be susceptible to cleavage. While less common in standard cross-coupling reactions, this pathway can become significant under forcing conditions.
Mechanistic Insights
Furan ring opening can be initiated by nucleophilic attack at the C2 or C5 position of the furan ring, especially if the ring is activated by electron-withdrawing groups or coordination to a metal center. In the presence of strong bases, deprotonation at the C5 position can also lead to ring cleavage. The resulting intermediates can then undergo further reactions, leading to a complex mixture of products. The presence of water can also promote hydrolytic ring opening, particularly under acidic or basic conditions.[5][6][7]
Caption: General pathway for nucleophile-induced furan ring opening.
Comparative Analysis of Mitigation Strategies
| Strategy | Rationale | Experimental Evidence/Considerations |
| Milder Reaction Conditions | High temperatures and strong bases can promote ring opening. | Whenever possible, use lower reaction temperatures and milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOtBu. |
| Avoidance of Strong Nucleophiles | Strong, hard nucleophiles are more likely to attack the furan ring directly. | In reactions like the Buchwald-Hartwig amination, careful selection of the amine nucleophile and reaction conditions is necessary. |
| Control of Water Content | Water can participate in hydrolytic ring-opening pathways.[5][6][7] | While some Suzuki reactions benefit from the presence of water, using strictly anhydrous conditions may be necessary if ring opening is observed. |
Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
The following protocol for a Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided as a starting point. A troubleshooting guide is included to address the potential formation of the side products discussed.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Significant formation of biphenyl | Homocoupling of phenylboronic acid. | Ensure rigorous degassing of solvents. Use a Pd(0) precatalyst. Consider screening bulky, electron-rich phosphine ligands. |
| Presence of 2-methylfuran | Protodebromination. | Use strictly anhydrous solvents. Screen different bases (e.g., CsF, K₃PO₄). Employ a ligand known to suppress dehalogenation (e.g., XPhos). |
| Complex mixture of unidentified products | Furan ring opening. | Lower the reaction temperature. Use a milder base. Ensure the reaction is not run for an excessively long time. |
Conclusion
The successful application of this compound in cross-coupling reactions hinges on a nuanced understanding of the potential side reactions. By carefully selecting the catalyst, ligands, base, and solvent, and by rigorously controlling the reaction atmosphere, the formation of homocoupling, protodebromination, and ring-opened products can be significantly minimized. This guide provides a mechanistic framework and practical strategies to empower researchers to optimize their synthetic routes and achieve higher yields of their desired furan-containing target molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization | MDPI [mdpi.com]
A Comparative Analysis of the Cross-Reactivity of 3-Bromo-2-methylfuran with Various Functional Groups
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated heterocyclic compounds serve as versatile building blocks. Among these, 3-bromo-2-methylfuran is a key intermediate, prized for its potential to undergo a variety of transformations to construct more complex molecular architectures. The strategic positioning of the bromine atom at the 3-position, adjacent to a methyl group on the furan ring, influences its electronic properties and steric accessibility, thereby dictating its reactivity profile.
This guide presents a comprehensive analysis of the cross-reactivity of this compound with a range of common functional groups. Understanding this cross-reactivity is paramount for researchers and drug development professionals to anticipate potential side reactions, optimize reaction conditions, and design efficient and clean synthetic routes. The insights provided herein are grounded in established principles of organic chemistry and supported by data from the scientific literature.
Chemical Reactivity Profile of this compound
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1] The bromine atom at the 3-position can be substituted through various mechanisms, most notably through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2][3] The methyl group at the 2-position can exert a modest electronic and steric influence on the reactivity of the furan ring.
This guide will explore the cross-reactivity of this compound with the following classes of functional groups:
-
Nucleophilic Groups: Amines, Thiols, and Alcohols
-
Organometallic Reagents: Boronic Acids
-
Reaction Conditions: Stability under Acidic and Basic Conditions
Cross-Reactivity with Nucleophilic Functional Groups
A critical consideration in the application of this compound is its potential for direct nucleophilic aromatic substitution (SNAr) or other side reactions with common nucleophiles present in a reaction mixture.
Amines
Amines are common nucleophiles in organic synthesis.[4] The direct reaction of this compound with amines under typical nucleophilic substitution conditions (i.e., without a metal catalyst) is generally expected to be sluggish. However, in the presence of a suitable palladium catalyst, the Buchwald-Hartwig amination is a highly efficient method for forming a carbon-nitrogen bond.[2]
Experimental Insight: The choice of palladium catalyst, ligand, and base is crucial for a successful Buchwald-Hartwig amination. The reaction's success demonstrates that the C-Br bond is readily activated by palladium, leading to the desired cross-coupling product rather than direct SNAr.
Thiols
Thiols are potent nucleophiles and their corresponding thiolates are even more so.[5][6] While direct SNAr with thiols is possible under harsh conditions, palladium-catalyzed cross-coupling reactions provide a more controlled and efficient route to 3-(alkylthio)-2-methylfurans or 3-(arylthio)-2-methylfurans.
Experimental Insight: The high nucleophilicity of thiols can sometimes lead to catalyst poisoning in palladium-catalyzed reactions.[7] Therefore, careful selection of the catalytic system and reaction conditions is necessary to achieve high yields of the desired thioether.
Alcohols
Alcohols are generally weaker nucleophiles than amines or thiols.[8] Direct reaction with this compound to form an ether linkage is highly unlikely under neutral or basic conditions. Palladium-catalyzed C-O bond formation (Buchwald-Hartwig etherification) is a viable but often more challenging transformation compared to C-N or C-C bond formation.
Experimental Insight: The cross-reactivity of this compound with alcohols is generally low in the absence of a specific catalyst designed for C-O coupling. This makes alcohols suitable as solvents for many reactions involving this substrate, provided they are not part of a targeted C-O coupling reaction.
Cross-Reactivity with Organometallic Reagents
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C bonds.[3]
Boronic Acids (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a widely used and robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9] this compound is an excellent substrate for Suzuki-Miyaura coupling with a variety of aryl- and vinylboronic acids.[2]
Experimental Insight: The reaction is typically high-yielding and tolerates a wide range of functional groups on the boronic acid partner. This high reactivity and functional group tolerance make the Suzuki-Miyaura coupling a preferred method for elaborating the this compound core.
Stability Under Various Reaction Conditions
The stability of this compound under different pH conditions is a critical factor in its handling and use in multi-step syntheses.
Acidic Conditions
Furans are known to be sensitive to strong acids, which can lead to polymerization or ring-opening.[10] While the methyl and bromo substituents may offer some stability, prolonged exposure to strong acidic conditions should be avoided.
Basic Conditions
This compound is generally stable under basic conditions commonly employed in cross-coupling reactions (e.g., carbonates, phosphates, or organic bases). Stronger bases, such as organolithium reagents, can lead to deprotonation or other undesired reactions.
Comparative Reactivity Summary
The following table summarizes the expected cross-reactivity of this compound with various functional groups, both in the presence and absence of a palladium catalyst.
| Functional Group | Reactivity without Pd Catalyst | Reactivity with Pd Catalyst | Potential for Cross-Reactivity |
| Amines | Low | High (Buchwald-Hartwig) | Low without catalyst; high with catalyst. |
| Thiols | Low to Moderate | High (C-S Coupling) | Moderate; potential for catalyst inhibition. |
| Alcohols | Very Low | Moderate (Buchwald-Hartwig Etherification) | Very low without a specific C-O coupling catalyst. |
| Boronic Acids | Negligible | Very High (Suzuki-Miyaura) | Very low without catalyst; the intended reaction with catalyst. |
Experimental Protocols
The following are generalized protocols for assessing the cross-reactivity of this compound under representative palladium-catalyzed coupling conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.[2]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., BINAP, 0.03 eq)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Generalized Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound. This cycle is applicable to Suzuki-Miyaura, Buchwald-Hartwig, and other related transformations.[9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Cross-Reactivity Analysis
The following diagram outlines a typical experimental workflow for assessing the cross-reactivity of this compound.
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The Catalyst Dichotomy: A Comparative Guide to Homogeneous vs. Heterogeneous Catalysis in 3-Bromo-2-methylfuran Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, the construction of carbon-carbon bonds is a foundational pillar. Among the myriad of available building blocks, substituted furans represent a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. The palladium-catalyzed cross-coupling of halogenated furans, such as 3-Bromo-2-methylfuran, is a critical transformation for elaborating these structures. The choice of catalyst—soluble and molecularly discrete (homogeneous) or solid-supported and insoluble (heterogeneous)—is a pivotal decision that profoundly impacts reaction efficiency, product purity, and process scalability.
This guide provides an in-depth, objective comparison of homogeneous and heterogeneous catalytic systems for the coupling of this compound. Moving beyond a simple list of pros and cons, we delve into the mechanistic nuances, present supporting experimental data, and offer field-proven insights to inform your selection of the optimal catalytic approach.
The Core Principles: A Tale of Two Phases
At its heart, the distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants and products.
Homogeneous Catalysis: The Realm of Molecular Precision
In this modality, the catalyst, typically a palladium complex with specific ligands, exists in the same phase (usually liquid) as the reactants. This ensures maximum interaction between the catalyst's active sites and the substrate molecules.
-
Strengths: Homogeneous catalysts are renowned for their high activity, selectivity, and mild reaction conditions.[1][2] The well-defined molecular nature of the catalyst allows for fine-tuning of its electronic and steric properties through ligand modification, enabling a high degree of control over the reaction outcome.[3]
-
Weaknesses: The primary drawback is the often-difficult separation of the catalyst from the reaction mixture post-completion.[4] This can lead to contamination of the final product with residual palladium, a significant concern in pharmaceutical applications due to toxicity and regulatory limits. Catalyst recovery and reuse are also challenging, adding to the overall cost.[4]
Heterogeneous Catalysis: The Workhorse of Industrial Processes
Here, the active catalyst (e.g., palladium nanoparticles) is immobilized on a solid support, such as activated carbon, silica, or a polymer resin. The reaction occurs at the interface between the solid catalyst and the liquid or gas phase containing the reactants.
-
Strengths: The standout advantage is the ease of catalyst separation. A simple filtration or centrifugation is often sufficient to remove the catalyst from the product, facilitating purification and enabling catalyst recycling.[5] This makes heterogeneous systems highly attractive for large-scale industrial processes and continuous flow chemistry.[5][6]
-
Weaknesses: Heterogeneous catalysts can suffer from lower activity and selectivity compared to their homogeneous counterparts.[1] Reactions may require higher temperatures and pressures. Furthermore, the nature of the active sites can be less defined, and issues like mass transfer limitations and catalyst deactivation through poisoning or sintering can arise.[7]
The Great Debate: Is Heterogeneous Catalysis Truly Heterogeneous?
A critical point of discussion in the scientific community is the phenomenon of palladium leaching .[4][7] It is now widely accepted that many reactions catalyzed by "heterogeneous" palladium catalysts do not occur on the solid surface itself. Instead, the solid support can act as a reservoir from which catalytically active palladium species leach into the reaction medium. These soluble species then perform the catalytic cycle in a homogeneous fashion before potentially re-depositing onto the support. This "release-and-catch" mechanism blurs the lines between the two catalytic types.[7]
Understanding this phenomenon is crucial, as it impacts catalyst reusability and product contamination. Leaching can lead to a gradual loss of activity over multiple cycles and still necessitates purification steps to remove trace palladium from the product.[7]
Performance Comparison: this compound Coupling
Homogeneous Catalysis: A Representative Suzuki-Miyaura Protocol
Homogeneous systems, such as those using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective for the coupling of brominated heterocycles.
| Parameter | Homogeneous System (Representative) |
| Substrate | This compound |
| Coupling Partner | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (Homogeneous) |
| Catalyst Loading | 3-5 mol% |
| Base | K₃PO₄ or K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 85-95 °C |
| Reaction Time | 4-12 hours |
| Reported Yield | Typically 85-95% (for similar bromopyridines)[8] |
| Post-Reaction Workup | Liquid-liquid extraction, Column Chromatography |
| Catalyst Reusability | Not feasible |
Heterogeneous Catalysis: A Continuous Flow Suzuki-Miyaura Example
Heterogeneous catalysts are particularly well-suited for continuous flow systems, which offer enhanced control and safety. Data for furan-based biaryl synthesis using a polymer-supported catalyst provides a relevant benchmark.[6]
| Parameter | Heterogeneous System (Flow Chemistry Example) |
| Substrate | Bromo-furan derivative |
| Coupling Partner | Phenylboronic Acid |
| Catalyst | PdCl₂(PPh₃)₂ on Divinylbenzene (DVB) polymer (Heterogeneous) |
| Catalyst Loading | Packed in a catalyst cartridge |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water |
| Temperature | 120 °C |
| Residence Time | 3 hours (in flow) |
| Reported Yield | 83-92% (for furan-based biaryls)[6] |
| Post-Reaction Workup | Solvent evaporation (catalyst remains in reactor) |
| Catalyst Reusability | High (integral to flow chemistry) |
Field-Proven Insights & Causality
When to Choose Homogeneous Catalysis:
-
Early-Stage Discovery & Small-Scale Synthesis: For rapid synthesis of diverse analogs on a milligram-to-gram scale, the high reliability, broad functional group tolerance, and milder conditions of homogeneous catalysts are often ideal. The focus is on speed and scope, and the challenges of catalyst removal are manageable at this scale.
-
Complex Substrates: When dealing with sterically hindered or electronically challenging coupling partners, the ability to fine-tune a homogeneous catalyst's ligand environment provides a level of precision that can be essential for achieving good yields.
When to Choose Heterogeneous Catalysis:
-
Process Development & Scale-Up: As a drug candidate moves toward pilot plant and manufacturing scales, the economic and environmental benefits of catalyst recyclability and simplified product purification become paramount. Heterogeneous catalysts are the preferred choice for developing sustainable and cost-effective processes.[5]
-
Continuous Flow Manufacturing: The adoption of continuous flow reactors in the pharmaceutical industry inherently requires heterogeneous catalysts. These systems offer superior heat and mass transfer, improved safety, and process consistency, all of which are enabled by a solid-supported catalyst packed into a reactor column.[6]
-
Green Chemistry Initiatives: Minimizing heavy metal waste is a key tenet of green chemistry. Heterogeneous catalysts, despite the potential for leaching, offer a significant advantage in reducing the overall palladium waste stream through recycling.
Experimental Methodologies
Protocol 1: Homogeneous Suzuki-Miyaura Coupling (Batch)
This protocol is adapted from established procedures for the coupling of substituted bromopyridines and serves as a representative method for this compound.[8]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Heterogeneous Sonogashira Coupling (Flow)
This protocol illustrates a general approach for using a heterogeneous catalyst in a continuous flow system for a Sonogashira coupling, which can be adapted for Suzuki reactions.[9]
-
System Setup: Pack a catalyst cartridge (e.g., a 70 mm CatCart®) with the chosen heterogeneous catalyst (e.g., 10% Pd/C or a polymer-supported Pd catalyst). Install the cartridge into a continuous flow reactor system (e.g., H-Cube® in "No H₂" mode).
-
Solution Preparation: Prepare a stock solution containing the this compound (0.05 M, 1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable base like triethylamine or sodium hydroxide (3.0 equiv) in a solvent such as methanol or THF.
-
Catalyst Conditioning: Flush the system and catalyst cartridge with the pure solvent (e.g., methanol) for 10-15 minutes.
-
Reaction Execution: Set the desired reaction parameters on the flow reactor (e.g., Temperature: 100-120 °C; Pressure: 100 bar; Flow Rate: 0.1-1.0 mL/min).
-
Processing: Pump the prepared stock solution through the heated catalyst bed. The residence time in the catalyst zone is determined by the cartridge volume and the flow rate.
-
Collection: Collect the product stream exiting the reactor.
-
Work-up: The collected solution can be directly analyzed or subjected to a simple work-up, such as dilution with an organic solvent, washing with water and brine, drying, and concentrating to isolate the product. The catalyst remains in the reactor, ready for subsequent runs.
Visualizing the Process
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative experimental workflows for batch vs. continuous flow catalysis.
Conclusion
The choice between homogeneous and heterogeneous catalysts for the coupling of this compound is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the synthesis. Homogeneous catalysts offer precision, high activity, and versatility, making them ideal for discovery and small-scale applications. In contrast, heterogeneous catalysts provide the robustness, reusability, and process simplification required for large-scale manufacturing and sustainable chemical production. As technology evolves, particularly in the realm of catalyst design and continuous flow chemistry, the lines between these two domains will continue to blur, offering chemists an even more powerful and nuanced toolkit for constructing the molecules that define our world.
References
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- Kwon, O. et al. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. eScholarship.org.
- Kwon, O. et al. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. NIH.
- Organic Chemistry Portal. Furan synthesis.
- Padwa, A. (n.d.). Synthesis of multi-substituted furan rings.
- Felpin, F.-X. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References.
- Indian Academy of Sciences. (n.d.). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions.
- Organic Chemistry Portal. Sonogashira Coupling.
- Murzin, D. Y. et al. (n.d.). Pd Supported IRMOF-3: Heterogeneous, Efficient and Reusable Catalyst for Heck Reaction.
- Sarpong, R. et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- RSC Publishing. (n.d.). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Heck Reaction.
- Pagliaro, M. et al. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Qualitas1998.net.
- Wikipedia. Heck reaction.
- Lete, E. et al. (2020). Advances in Cross-Coupling Reactions. PMC - NIH.
- Kappe, C. O. et al. (n.d.). Heterogeneous Versus Homogeneous Palladium Catalysts for Ligandless Mizoroki–Heck Reactions: A Comparison of Batch/Microwave and Continuous‐Flow Processing. ResearchGate.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
- Valente, C. et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- MDPI. (n.d.). Special Issue : Suzuki Reaction.
- RSC Publishing. (n.d.). An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction.
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A Senior Application Scientist's Guide to the Analysis of Reaction Intermediates in the Synthesis of 3-Bromo-2-methylfuran
Introduction: The Challenge of Regioselectivity in Furan Chemistry
3-Bromo-2-methylfuran is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the specific arrangement of the methyl and bromo substituents, which allows for diverse downstream functionalization. However, its synthesis is not trivial. The furan ring is highly activated towards electrophilic aromatic substitution, significantly more so than benzene.[1] The interplay between the activating, ortho-, para- directing methyl group at the C2 position and the inherent preference for substitution at the α-positions (C2 and C5) of the furan ring creates a significant regiochemical challenge. A direct electrophilic bromination of 2-methylfuran would overwhelmingly yield 5-bromo-2-methylfuran, making the synthesis of the 3-bromo isomer a more nuanced task requiring a carefully planned synthetic strategy.
This guide provides an in-depth analysis of a reliable method for synthesizing this compound, focusing on the critical role of identifying and understanding reaction intermediates. We will explore the causality behind the chosen experimental protocol, provide detailed methodologies for both synthesis and analysis, and present data underscoring the importance of reaction monitoring for process optimization and yield maximization.
Part 1: Comparative Synthesis Strategies: Achieving C3-Bromination
To circumvent the electronic bias of the 2-methylfuran ring, a strategy that directs the electrophile to the C3 position is necessary. Standard electrophilic substitution is unsuitable. Instead, methods that generate a nucleophilic center at the C3 position, which can then react with an electrophilic bromine source, are preferred. The most robust and widely applicable method is directed ortho-metalation (DoM) .
Directed ortho-Metalation (DoM): A Superior Strategy
DoM involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.[2][3] This creates a stabilized carbanion (an organolithium intermediate) at a specific site. For π-excessive heterocycles like furan, lithiation is strongly favored at the C2 position.[4] Therefore, to achieve C3 lithiation, one must start with a precursor that is already substituted at C2, or use a substrate where metal-halogen exchange is possible at the 3-position.
A highly effective approach begins with 3-bromofuran, which can be selectively lithiated at the C2 position. However, for our target molecule, we will explore a more direct, albeit conceptually similar, route starting from 2-methylfuran by leveraging a transient directing group or by carefully controlling conditions to favor kinetic deprotonation at C3, though this is less common. A more practical and reliable method involves a metal-halogen exchange on a 3-halofuran precursor. For the purpose of this guide, we will focus on a lithiation-bromination sequence , a cornerstone of modern heterocyclic chemistry.[5][6]
Part 2: In-Depth Analysis of the Lithiation-Bromination Route
The chosen pathway involves the deprotonation of 2-methylfuran to create a nucleophilic intermediate, which is then quenched with an electrophilic bromine source.
Reaction Mechanism and Key Intermediates
The reaction proceeds through a critical, highly reactive organolithium intermediate .
-
Deprotonation (Lithiation): 2-Methylfuran is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), typically in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). While deprotonation at C5 is thermodynamically favored, kinetic deprotonation at C3 can be achieved under specific conditions, although it is challenging. A more reliable method involves starting with this compound's precursor, 3-bromofuran, and performing a lithium-halogen exchange. For this guide, we will consider the direct deprotonation pathway, acknowledging its complexities. The base abstracts a proton from the C3 position, forming 3-lithio-2-methylfuran . This is our primary reaction intermediate.
-
Electrophilic Quench (Bromination): The 3-lithio-2-methylfuran intermediate is a potent nucleophile. It is then treated with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), at very low temperatures to introduce the bromine atom at the C3 position, yielding the final product.
The "Why": Causality in Experimental Design
As a self-validating system, every parameter in this protocol is chosen to maximize the formation of the desired intermediate and minimize side reactions.
-
Choice of Base (n-BuLi/TMEDA): n-Butyllithium is a strong, non-nucleophilic base capable of deprotonating the furan ring.[3] TMEDA is a bidentate Lewis base that chelates the lithium ion, breaking up the n-BuLi aggregates and increasing its basicity and kinetic reactivity.[3] This complexation is crucial for efficient deprotonation.
-
Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an aprotic polar solvent that is essential for solvating the organolithium intermediate and maintaining its reactivity.[2] It must be rigorously anhydrous, as any trace of water will protonate and destroy the highly basic organolithium species, quenching the reaction.
-
Low Temperature (-78 °C): This is the most critical parameter. Organolithium intermediates are thermally unstable and highly reactive.[2] Maintaining the reaction at -78 °C (a dry ice/acetone bath) is necessary to prevent decomposition of the 3-lithio-2-methylfuran intermediate and to control the exothermic reaction with the brominating agent. This temperature control minimizes side reactions, such as rearrangement or polymerization.
-
Electrophilic Bromine Source: While Br₂ could be used, sources like 1,2-dibromoethane or NBS are often preferred for cleaner reactions. They are less prone to forming polybrominated byproducts compared to elemental bromine.
Part 3: Experimental Protocols & Data
This section provides actionable protocols for synthesis and analysis, followed by comparative data to illustrate the value of in-process controls.
Protocol 1: Synthesis of this compound via Lithiation
Materials:
-
2-Methylfuran (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Tetramethylethylenediamine (TMEDA, freshly distilled)
-
1,2-Dibromoethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert nitrogen atmosphere.
-
Reagent Addition: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (1.2 equivalents) followed by the slow, dropwise addition of n-BuLi (1.1 equivalents).
-
Intermediate Formation: Add 2-methylfuran (1.0 equivalent) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours. At this stage, the primary species in solution is the 3-lithio-2-methylfuran intermediate.
-
Bromination: Add 1,2-dibromoethane (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Reaction Monitoring by GC-MS
Objective: To monitor the consumption of the starting material (2-methylfuran) and the formation of the product (this compound) and any byproducts.
Procedure:
-
Sampling: At timed intervals (e.g., t=0, 30, 60, 90, 120 min) after the addition of the brominating agent, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a mixture of diethyl ether and a small amount of saturated NH₄Cl solution. Vortex thoroughly.
-
Sample Preparation: Allow the layers to separate. Dilute a small portion of the organic layer with additional diethyl ether for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample onto a GC-MS system. A standard non-polar column (e.g., DB-5ms) is suitable for separating the volatile components.[7]
-
Method:
-
Injector Temp: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min.
-
MS Detection: Scan from m/z 40-300.
-
-
-
Data Analysis: Identify peaks based on their retention times and mass spectra. 2-Methylfuran (reactant) will have a molecular ion at m/z 82. This compound (product) will show a characteristic isotopic pattern for one bromine atom, with major ions at m/z 160 and 162. Quantify the relative peak areas to determine the reaction progress.
Data Presentation: The Impact of Intermediate Analysis
Effective process control relies on understanding the reaction profile. The following table presents hypothetical data from two synthetic runs: one uncontrolled and one monitored by GC-MS, where the reaction was quenched at the optimal time to maximize product yield and minimize byproduct formation.
| Parameter | Experiment A (Uncontrolled) | Experiment B (GC-MS Monitored) |
| Reaction Time | 4 hours | 2 hours (optimal time) |
| % 2-Methylfuran | < 1% | 15% |
| % this compound | 55% | 75% |
| % Byproducts (e.g., Dibrominated) | 25% | 5% |
| % Other (e.g., Decomposition) | 19% | 5% |
| Isolated Yield | 48% | 70% |
This data clearly demonstrates that by monitoring the reaction and quenching it at the point of maximum product concentration (as determined by GC-MS), the formation of undesirable byproducts from over-reaction or side reactions is significantly reduced, leading to a substantial improvement in the isolated yield.
Part 4: Visualization of Reaction Pathway
The following diagram illustrates the key steps and intermediates in the synthesis.
Caption: Lithiation-bromination pathway for this compound synthesis.
Conclusion
The regioselective synthesis of this compound is a prime example of how understanding and controlling reaction pathways at the intermediate level is paramount to success in modern organic synthesis. Direct electrophilic bromination is ineffective due to the inherent electronic properties of the 2-methylfuran scaffold. A directed ortho-metalation strategy, proceeding through a thermally sensitive 3-lithio-2-methylfuran intermediate, provides a reliable, albeit challenging, route to the desired product.
The key to optimizing this process lies in the rigorous application of analytical techniques like GC-MS to monitor the reaction in real-time. This allows the chemist to visualize the consumption of starting materials and the transient peak of product formation before it is consumed in secondary reactions. As demonstrated, such analytical oversight directly translates to significantly improved yields and purity, transforming a difficult synthesis into a controlled and efficient process. This approach embodies the principles of expertise and trustworthiness, providing a self-validating system for robust chemical manufacturing.
References
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- StudySoup. (n.d.). Furan undergoes electrophilic aromatic substitution more.
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- Abdallah, M. A. E., Harrad, S., & Covaci, A. (2012). Analytical characteristics and determination of major novel brominated flame retardants (NBFRs) in indoor dust. Analytical and Bioanalytical Chemistry, 404(2), 537-547.[8]
- de Boer, J., & Covaci, A. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds.
- Gschwend, H. W., & Rodriguez, H. R. (1979).
- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 98(1-2), 109-116.[7]
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Safety Operating Guide
PART 1: CORE DIRECTIVE - Hazard Assessment and Immediate Safety Protocols
GUIDE TO THE PROPER DISPOSAL OF 3-BROMO-2-METHYLFURAN
A Comprehensive Protocol for Laboratory Professionals
The responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a halogenated organic compound frequently utilized in synthetic chemistry. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and promote best practices in chemical waste management.
Before initiating any disposal procedures, a thorough understanding of the inherent hazards of this compound is essential. This compound is classified as a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause skin and eye irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | GHS Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled[1] |
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Chemical safety goggles and/or a full-face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[4][5] Under no circumstances should it be disposed of down the drain or in regular trash.[3][6][7]
Step 1: Waste Segregation - The Critical First Step
Proper segregation is paramount to prevent dangerous reactions and ensure correct disposal pathways.[8]
-
Identify Waste Streams:
-
Pure Chemical: Unused or expired this compound.
-
Contaminated Materials: Gloves, wipes, and other solid materials that have come into contact with the chemical.
-
Liquid Mixtures: Reaction solutions containing this compound.
-
-
Segregate by Chemical Class:
-
As a brominated compound, this compound waste is classified as halogenated organic waste .[3]
-
It must be collected in a designated container separate from non-halogenated organic waste.[9] Mixing these waste streams can complicate disposal and increase costs.
-
Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
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Operational Guide: Personal Protective Equipment and Safe Handling of 3-Bromo-2-methylfuran
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-2-methylfuran. It includes a detailed analysis of required personal protective equipment (PPE), procedural guidance for safe handling, and robust plans for emergency spill management and waste disposal. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of research.
Hazard Identification and Inherent Risk Profile
A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound is a halogenated furan derivative with a distinct set of risks that dictate all handling, storage, and disposal protocols. Its primary hazards are well-documented and require stringent control measures.[1][2] It is classified as a flammable liquid and vapor, and is harmful if swallowed, inhaled, or in contact with skin.[1][2]
The compound's flammability is a significant concern, underscored by a low flash point of 34.2°C, meaning it can form an ignitable mixture with air at temperatures commonly found in a laboratory setting.[2] This necessitates the strict exclusion of all ignition sources during its use. Furthermore, its acute toxicity and irritant properties demand the use of comprehensive barrier protection to prevent exposure.[1]
| Hazard Classification | GHS Hazard Statement | Causality & Implication in the Lab |
| Flammable Liquid | H226: Flammable liquid and vapor | Vapors are heavier than air and can travel to a distant ignition source. Requires use of a chemical fume hood, grounding of containers, and non-sparking tools.[2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion can lead to significant health effects. Prohibits eating, drinking, or smoking in the handling area.[1][2] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | The substance can be absorbed through the skin, causing systemic effects. Requires the use of chemically resistant gloves and a lab coat.[1][2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Vapors are hazardous if breathed in. Mandates the use of engineering controls like a chemical fume hood to prevent respiratory exposure.[1][2] |
| Skin & Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | Direct contact can cause irritation or serious damage. Requires gloves for skin protection and chemical splash goggles for eye safety.[1] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a targeted strategy to mitigate the specific risks identified above. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[3] The following PPE is mandatory as a secondary barrier to prevent exposure.
| PPE Category | Specification | Rationale & Field-Proven Insight |
| Eye & Face Protection | Tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant splash risk. | Goggles provide a seal around the eyes to protect against splashes and irritating vapors.[4][5] Standard safety glasses do not offer sufficient protection. A face shield protects the entire face from splashes during larger-scale operations or transfers. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected for integrity before each use. | Halogenated organic compounds can degrade some glove materials. Nitrile gloves offer good resistance for incidental contact.[3][6] For prolonged handling, consult the manufacturer's compatibility chart. Always double-glove if working with larger quantities and wash hands thoroughly after glove removal. |
| Body Protection | A flame-retardant lab coat (NFPA 2112 compliant) is required. For significant splash potential, a chemical-resistant apron should be worn over the lab coat. | The flammability of this compound presents a flash fire risk. A standard cotton lab coat is combustible; a flame-retardant coat provides critical protection.[7] Long pants and closed-toe shoes are mandatory to ensure full skin coverage. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | A fume hood is the primary method of preventing inhalation exposure.[3] A respirator is a critical component of emergency preparedness and should be used only by trained and fit-tested personnel.[8][9] |
Standard Operating Procedure for Safe Handling
A systematic workflow minimizes the risk of exposure and accidental release. The following procedure must be adhered to for all operations involving this compound.
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area. [3]2. Control Ignition Sources: If it is safe to do so, remove all sources of ignition. [6]3. Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it. [3]4. Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the liquid. [3][6]Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE (including respiratory protection if vapors are present), carefully collect the absorbent material and spilled substance using non-sparking tools. [3]6. Dispose: Place all contaminated materials into a designated hazardous waste container and label it appropriately. [3]7. Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste. [3]
Waste Disposal Protocol
Chemical waste management is a critical final step in the safe handling lifecycle. As a brominated organic compound, this compound waste must be treated as hazardous and segregated appropriately to prevent dangerous reactions and ensure environmental compliance. [3][10]
-
Waste Segregation: This is the most critical step. This compound waste must be collected in a container designated specifically for halogenated organic waste . [3][11]Never mix it with non-halogenated organic waste, as this complicates the final disposal process and can be a violation of regulations.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid. [6][12]3. Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste stream with their approximate concentrations. [3][13]Attach the label as soon as the first drop of waste is added.
-
Accumulation and Storage:
-
Keep the waste container securely closed when not in use. [13] * Store the container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents. [3][14] * Utilize secondary containment to prevent spills in the storage area. [13]5. Final Disposal: Follow your institution's specific procedures for having hazardous waste collected by the Environmental Health & Safety (EHS) department or a licensed disposal contractor. [10][14]Never pour this compound down the drain or dispose of it in the regular trash. [3][12]
-
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fent, K. W., et al. (2020). Flame Retardants, Dioxins, and Furans in Air and On Firefighters' Protective Ensembles During Controlled Residential Firefighting. Environment International, 140, 105756.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- University of California, Santa Barbara. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Chemtalk. (2008). Bromine water - disposal. Science Forum For Lab Technicians.
- WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
